molecular formula C6H3BrClN3 B2981767 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1351813-70-1

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2981767
CAS No.: 1351813-70-1
M. Wt: 232.47
InChI Key: WIJVXDQGEXCFBK-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.47. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJVXDQGEXCFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351813-70-1
Record name 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
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Foundational & Exploratory

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Introduction

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in molecules exhibiting a wide range of biological activities. As a bifunctional building block, featuring both bromine and chlorine atoms at distinct positions, it offers versatile handles for synthetic elaboration through various cross-coupling reactions. Understanding the fundamental physical and chemical properties of this reagent is a critical prerequisite for its effective use in the synthesis of novel pharmaceutical agents.

This guide provides a consolidated overview of the known physical properties of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, outlines standardized protocols for its characterization, and offers insights into its handling and storage. The information presented is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its successful application in a laboratory setting.

Chemical Identity and Structure

The unique arrangement of nitrogen atoms and halogen substituents on the fused bicyclic system dictates the compound's reactivity and intermolecular interactions. Accurate identification is the first step in any research endeavor.

Caption: Chemical Structure and Identifiers.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both reaction media and biological systems. Purity is paramount, as impurities can lead to ambiguous experimental results and side reactions.

PropertyValueSource
Molecular Weight 232.47 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥97%[1][2][4]
Melting Point Data not publicly available. Experimental determination is required.
Boiling Point Data not publicly available. Likely to decompose at high temperatures.
Topological Polar Surface Area (TPSA) 41.57 Ų (Calculated for isomer)[5]
LogP 2.37 (Calculated for isomer)[5]

Note: TPSA and LogP values are computationally derived for the isomer 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine and are provided for estimation purposes only.[5]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the material.

  • Nuclear Magnetic Resonance (NMR): While specific ¹H or ¹³C NMR spectra for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine are not available in the cited literature, data for the related compound 7-bromo-1H-pyrazolo[4,3-b]pyridine shows characteristic peaks in the aromatic region: ¹H NMR (400 MHz, DMSO-d₆) δ ppm 7.71 (d), 8.32 - 8.40 (m), 8.40 - 8.51 (m), and 13.89 (br. s.).[6] For the title compound, one would expect a simplified aromatic region due to the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Solubility and Stability

  • Solubility: Experimental solubility data is not widely published. Based on its heterocyclic aromatic structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.

  • Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration is recommended. It should be kept away from strong oxidizing agents and acids.[8]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. The following precautions are based on data for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[7][9]

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[9]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor.[10]

Experimental Protocols

The following are standardized, field-proven methodologies for determining key physical properties. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.

prep Sample Preparation Finely grind a small sample to ensure uniform heat transfer. load Capillary Loading Tap the open end of a capillary tube into the powder. Pack 2-3 mm of material by tapping or dropping through a long glass tube. prep->load place Instrument Placement Place the loaded capillary into the melting point apparatus. load->place heat Rapid Heating (Coarse) Heat rapidly to ~15-20°C below the expected melting point. This saves time. place->heat slow_heat Slow Heating (Fine) Decrease heating rate to 1-2°C per minute. Slow heating is critical for accurate equilibrium-based measurement. heat->slow_heat observe Observation Record the temperature range from the appearance of the first liquid droplet (T1) to the complete liquefaction of the solid (T2). slow_heat->observe report Report Result Report the melting point as a range (T1 - T2). observe->report start Start Place ~5-10 mg of the compound into a small test tube. add_solvent Add Solvent Add 0.5 mL of the test solvent. This initial small volume prevents immediate over-dilution. start->add_solvent agitate Agitate Mix vigorously (vortex) for 30-60 seconds to maximize solid-liquid interaction. add_solvent->agitate observe Observe Check for dissolution. agitate->observe decision Completely Dissolved? observe->decision soluble Classify: Soluble Record the result. decision->soluble Yes insoluble_path Add more solvent up to 3 mL total. Agitate again. decision->insoluble_path No final_observe Observe Again insoluble_path->final_observe final_decision Completely Dissolved? final_observe->final_decision sparingly Classify: Sparingly Soluble final_decision->sparingly Yes insoluble Classify: Insoluble final_decision->insoluble No

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

References

  • PubChem. 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Molekula. 3-BROMO-7-CHLORO-5-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE synthesis. [Link]

  • Molbase. Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • HDH Chemicals. 7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg. [Link]

  • LabSolutions. 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. [Link]

  • Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its rigid, bicyclic core, decorated with versatile halogen handles, provides a valuable scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. This guide offers a comprehensive overview of its chemical structure, synthesis, reactivity, and applications in drug discovery, with a particular focus on its role as a pharmacophore for targeting key signaling pathways implicated in cancer and other diseases.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolopyridine scaffold, an isostere of purine, is a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity.[1] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an ideal platform for designing molecules that can interact with the ATP-binding sites of kinases. The introduction of bromo and chloro substituents at the 7- and 5-positions, respectively, in 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine further enhances its utility by providing orthogonal handles for selective functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is characterized by a fused pyrazole and pyridine ring system. The nitrogen atoms in the pyrazole ring are at positions 1 and 2, while the pyridine nitrogen is at position 6. The bromine atom is attached to carbon 7 of the pyridine ring, and the chlorine atom is at carbon 5.

PropertyValueSource
CAS Number 1351813-70-1[2]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
Physical Form Solid[3]
Purity Typically >97%[2]
SMILES ClC1=CC(Br)=C2NN=CC2=N1[2]
IUPAC Name 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine[2]

Spectroscopic Characterization (Predicted and from Related Analogs):

While specific, publicly available spectra for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine are limited, the following characteristics can be anticipated based on the analysis of closely related analogs such as 7-bromo-1H-pyrazolo[4,3-b]pyridine.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms. For a related compound, 7-bromo-1H-pyrazolo[4,3-b]pyridine, proton signals are observed around δ 7.71, 8.32-8.40, and 8.40-8.51 ppm.[2] The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 13 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic core. The carbons attached to the halogens (C5 and C7) will show characteristic chemical shifts, and their signals may be broadened due to quadrupolar relaxation.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the pyrazole ring (typically in the range of 3100-3400 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

Synthesis of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Scaffold

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic strategies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa. A common and effective method involves the cyclization of a substituted aminopyridine derivative.

Illustrative Synthetic Protocol (adapted from the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine):

The synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine would likely follow a similar pathway to its de-chloro analog, starting from a suitably substituted pyridine precursor.

Synthesis_of_7_Bromo_5_chloro_1H_pyrazolo_4_3_b_pyridine cluster_0 Starting Material Preparation cluster_1 Diazotization and Cyclization 2_amino_3_bromo_5_chloropyridine 2-Amino-3-bromo-5-chloropyridine diazonium_salt Diazonium Salt Intermediate 2_amino_3_bromo_5_chloropyridine->diazonium_salt NaNO₂, H⁺ target_molecule 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine diazonium_salt->target_molecule Intramolecular Cyclization

A potential synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical):

  • Diazotization of the Precursor: To a cooled solution of 2-amino-3-bromo-5-chloropyridine in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining a low temperature (0-5 °C). This reaction forms the corresponding diazonium salt intermediate.

  • Intramolecular Cyclization: The in-situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form the pyrazole ring. The reaction mixture is typically stirred at low temperature for a period of time to ensure complete cyclization.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing unwanted side reactions and ensuring a good yield of the desired product.

  • Acidic Medium: The diazotization reaction requires an acidic medium to generate nitrous acid (HNO₂) from sodium nitrite, which is the reactive species that reacts with the amino group.

  • Column Chromatography: This purification technique is essential for separating the desired product from any unreacted starting materials, byproducts, or isomers that may have formed during the reaction.

Reactivity and Site-Selective Functionalization

The presence of two different halogen atoms at positions 5 and 7 provides opportunities for site-selective functionalization through various cross-coupling reactions. The relative reactivity of the C-Cl and C-Br bonds is a key consideration for medicinal chemists aiming to introduce diversity at these positions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This differential reactivity allows for the selective functionalization at the 7-position while leaving the 5-chloro group intact for subsequent transformations.

Site_Selective_Functionalization cluster_0 Functionalization at C7 (more reactive) cluster_1 Functionalization at C5 (less reactive) start 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine suzuki_C7 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki_C7 buchwald_C7 Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald_C7 product_C7_suzuki 7-Aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine suzuki_C7->product_C7_suzuki product_C7_buchwald 7-Amino-5-chloro-1H-pyrazolo[4,3-b]pyridine buchwald_C7->product_C7_buchwald suzuki_C5 Suzuki Coupling (Ar-B(OH)₂, harsher conditions) product_C7_suzuki->suzuki_C5 buchwald_C5 Buchwald-Hartwig Amination (R₂NH, harsher conditions) product_C7_buchwald->buchwald_C5 product_C5_suzuki 7-Functionalized-5-Aryl-1H-pyrazolo[4,3-b]pyridine product_C5_buchwald 7-Functionalized-5-Amino-1H-pyrazolo[4,3-b]pyridine

Hierarchical functionalization of the di-halogenated scaffold.

Typical Cross-Coupling Protocols:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. By carefully selecting the palladium catalyst, ligand, and base, it is possible to selectively couple an aryl or heteroaryl boronic acid at the C7 position. Subsequent coupling at the C5 position would require more forcing reaction conditions (e.g., higher temperature, different catalyst system).[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. Similar to the Suzuki coupling, selective amination at the C7 position can be achieved under milder conditions compared to the C5 position.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold is a key component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the TGF-β Signaling Pathway:

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its aberrant activity is linked to cancer progression and fibrosis.[7][8] Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor, is a key mediator of TGF-β signaling. Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been developed as potent ALK5 inhibitors.[9]

TGF_beta_Signaling_Pathway TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruitment & Activation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Cell Growth, Proliferation, etc.) Nucleus->Gene_Transcription Inhibitor 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivative Inhibitor->ALK5 Inhibition

Inhibition of the TGF-β signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

Targeting the FGFR Signaling Pathway:

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that regulate important cellular processes such as cell proliferation, differentiation, and migration.[10][11] Dysregulation of FGFR signaling is implicated in various cancers. The pyrazolo[4,3-b]pyridine core has been successfully employed to develop potent and selective FGFR inhibitors.[12]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg->Cell_Proliferation Inhibitor 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Inhibition of the FGFR signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

Quantitative Data on Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives:

The following table summarizes the inhibitory activities of some pyrazolo[3,4-b]pyridine derivatives against various kinases. While not the exact 7-bromo-5-chloro analog, these examples demonstrate the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 15y TBK10.2[13]
Compound C03 TRKA56[14]
Derivative of Compound 1 Haspin50[15]
Compound 8c Topoisomerase IIα(Potent Inhibition)[16]

Safety and Handling

As with any halogenated organic compound, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data sheets of similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[17] In case of contact, the affected area should be washed thoroughly with water.

Conclusion and Future Perspectives

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent drug-like properties, coupled with the potential for site-selective functionalization, make it an attractive starting point for medicinal chemists. The demonstrated success of pyrazolopyridine derivatives as potent kinase inhibitors targeting key signaling pathways in cancer and other diseases underscores the immense potential of this core structure. Future research will likely focus on further exploring the chemical space around this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-β family signalling.
  • Goetz, R., & Mohammadi, M. (2013). Exploring mechanisms of FGF signalling through the lens of structural biology. Nature Reviews Molecular Cell Biology, 14(3), 166–180.
  • Goyal, B., & Ramana, C. V. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1635-1655.
  • Held, C., Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1699.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Sawyer, J. S., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & medicinal chemistry letters, 27(9), 1955–1961.
  • Sun, C., Wang, L., & Feng, S. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1541–1557.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
  • Wikipedia contributors. (2024, October 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. MedChemComm, 13(5), 863-873.

Sources

An In-depth Technical Guide to 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a framework that consistently demonstrates interaction with a diverse range of biological targets. This guide focuses on a specific, highly functionalized derivative: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1351813-70-1). The strategic placement of bromine and chlorine atoms on this heterocyclic core provides medicinal chemists with versatile handles for synthetic elaboration, paving the way for the development of novel therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into the properties, synthesis, and potential applications of this valuable chemical entity.

Compound Profile: Physicochemical Properties and Structural Attributes

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a solid at room temperature, typically supplied as a light-colored powder with a purity of 97% or higher for research applications.[1][2] Its molecular structure, characterized by the fusion of a pyrazole and a pyridine ring, is the foundation of its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 1351813-70-1[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [3]
Appearance Solid[4]
Purity ≥97%[1]

The presence of two halogen atoms, bromine at the 7-position and chlorine at the 5-position, significantly influences the electronic properties of the ring system. These electron-withdrawing groups can modulate the pKa of the pyrazole nitrogen and influence the susceptibility of different positions on the scaffold to nucleophilic or electrophilic attack. Furthermore, both the bromine and chlorine atoms serve as key points for diversification through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Synthetic Pathways: A Proposed Retrosynthetic Approach

A likely retrosynthetic analysis points towards a substituted aminopyridine as a key precursor. The synthesis of the related 7-bromo-1H-pyrazolo[4,3-b]pyridine has been documented, providing a strong foundation for a proposed synthesis of the target compound.[5] This known synthesis proceeds from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[5]

Diagram: Proposed Retrosynthetic Analysis

G Target 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Precursor1 Functionalized 3-aminopyridine Target->Precursor1 Pyrazole Ring Formation Precursor2 Diazotization and Cyclization Reagents Target->Precursor2 Pyrazole Ring Formation

Caption: A simplified retrosynthetic pathway for the target compound.

Proposed Experimental Protocol

Drawing from the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine[5], a hypothetical, yet chemically sound, protocol for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is presented below. This protocol is intended for informational purposes and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Substituted 3-Amino-4-bromo-6-chloropyridine Precursor

The initial step would involve the synthesis of a suitably substituted pyridine ring. This would likely start from a commercially available chloropyridine derivative, followed by nitration, reduction of the nitro group to an amine, and subsequent bromination to install the required substituents in the correct positions. The precise sequence of these steps would be critical to ensure the desired regioselectivity.

Step 2: Diazotization and Intramolecular Cyclization

  • Acetylation: The amino group of the precursor from Step 1 would be protected, for instance, by acetylation using acetic anhydride.

  • Diazotization: The acetylated precursor would then be dissolved in a suitable solvent, such as toluene. To this solution, potassium acetate and acetic anhydride would be added.[5] The mixture would be stirred, followed by the addition of a diazotizing agent like isopentyl nitrite.[5]

  • Cyclization: The reaction mixture would be heated to facilitate the intramolecular cyclization, leading to the formation of the pyrazole ring. A typical temperature for this step is around 85°C.[5]

  • Work-up and Purification: After cooling, the reaction would be quenched and extracted with an organic solvent like ethyl acetate.[5] The organic layer would be dried and concentrated.[5] The crude product would then be purified by column chromatography on silica gel to yield the final product.[5]

Spectroscopic Characterization: The Fingerprint of a Molecule

Experimental spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) are essential for the unambiguous identification and characterization of a chemical compound. While no publicly available experimental spectra for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine have been identified, this section outlines the expected spectral features based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the protons on the pyrazole and pyridine rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the halogens and nitrogen atoms would exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazolo[4,3-b]pyridine and the isomeric pyrazolo[3,4-b]pyridine scaffolds are well-represented in the medicinal chemistry literature, particularly as potent inhibitors of various protein kinases.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific biological data for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is not publicly available, its structural similarity to known kinase inhibitors strongly suggests its potential as a valuable intermediate in the development of new therapeutic agents. The bromine and chlorine atoms provide synthetic handles to introduce various side chains that can be tailored to interact with the specific binding pockets of different kinases.

For instance, related pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of:

  • Tropomyosin receptor kinases (TRKs): These are involved in the development and function of the nervous system, and their fusion with other genes can drive the growth of various cancers.[6]

  • TANK-binding kinase 1 (TBK1): This kinase is involved in the innate immune response and has been implicated in certain cancers and inflammatory diseases.[7]

The utility of the pyrazolopyridine core is not limited to oncology. Derivatives have also been explored as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[8]

Diagram: The Role of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in Drug Discovery

G Start 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Step1 Suzuki or Buchwald-Hartwig Coupling at Br/Cl positions Start->Step1 Step2 Introduction of diverse side chains Step1->Step2 End Library of novel kinase inhibitors Step2->End

Caption: A workflow illustrating the use of the title compound in generating diverse kinase inhibitors.

Conclusion and Future Outlook

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its functionalized pyrazolopyridine core provides a solid foundation for the design of potent and selective kinase inhibitors and other therapeutic agents. While a detailed public record of its synthesis and specific biological activity is currently limited, the established chemistry and pharmacology of related compounds provide a clear roadmap for its future application. As the quest for novel therapeutics continues, it is highly probable that this versatile scaffold will play an increasingly important role in the development of next-generation medicines.

References

  • HDH Pharma Inc. 7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg. Available from: [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

  • LabSolutions. 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Available from: [Link]

  • PubChem. 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. Available from: [Link]

  • PubMed. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Available from: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubMed Central. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • Molbase. 3-BROMO-7-CHLORO-5-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE synthesis. Available from: [Link]

  • Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Google Patents. Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors.
  • PubChem. Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. Available from: [Link]

Sources

Spectroscopic Data of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound with a molecular formula of C₆H₃BrClN₃ and a monoisotopic mass of 230.91989 Da.[1] Its structure, featuring a fused pyrazole and pyridine ring system, makes it a valuable scaffold in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in drug discovery and development, where a deep understanding of its structure and purity is essential. This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific compound is not widely available, this guide will rely on predicted data and analysis of structurally similar compounds to provide a robust interpretive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, both ¹H and ¹³C NMR are critical for confirming its unique topology.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Transfer solution to NMR tube prep3->acq1 Prepared Sample acq2 Place tube in NMR spectrometer (e.g., 400 MHz) acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform raw data acq3->proc1 Raw FID proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate and reference the signals proc2->proc3 output ¹H NMR Spectrum Analysis proc3->output Processed Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.0 - 8.2Singlet-
H-67.5 - 7.7Singlet-
NH (pyrazole)13.0 - 14.0Broad Singlet-

Interpretation:

  • H-3 Proton: The proton at position 3 of the pyrazole ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.

  • H-6 Proton: The proton on the pyridine ring is also anticipated to be a singlet, with its chemical shift influenced by the adjacent nitrogen and the chlorine atom.

  • NH Proton: The proton attached to the nitrogen of the pyrazole ring is typically observed as a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.

The absence of vicinal proton-proton couplings simplifies the spectrum, with the observed signals appearing as singlets. The exact chemical shifts can be influenced by the choice of solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of quaternary carbons and carbons attached to heteroatoms, the spectrum is expected to show distinct signals for each carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~120
C-5~150
C-6~115
C-7~110
C-7a~145

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons attached to electronegative atoms like nitrogen and halogens will be deshielded and appear at higher chemical shifts. For instance, C-5, bonded to both a nitrogen and a chlorine atom, is expected to be significantly downfield. Conversely, carbons further away from electron-withdrawing groups will be more shielded. The interpretation of ¹³C NMR spectra of pyrazolopyridine derivatives can be complex, and computational methods are often employed to aid in the assignment of signals.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., methanol/water) prep1->prep2 acq1 Infuse the solution into the ESI source prep2->acq1 Sample Solution acq2 Generate ions via electrospray acq1->acq2 acq3 Analyze ions in the mass analyzer acq2->acq3 proc1 Record the mass spectrum acq3->proc1 Raw Data proc2 Identify the molecular ion peak proc1->proc2 proc3 Analyze the isotopic pattern proc2->proc3 output Molecular Weight and Formula Confirmation proc3->output Mass Spectrum Analysis

Caption: Workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data:

The presence of bromine and chlorine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum.

IonCalculated m/z
[M+H]⁺231.92717
[M+Na]⁺253.90911

Interpretation:

The mass spectrum is expected to show a molecular ion peak cluster corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative abundances of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the presence and number of bromine and chlorine atoms in the molecule. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 acq1 Apply pressure to ensure good contact prep2->acq1 Prepared Sample acq2 Acquire the IR spectrum acq1->acq2 proc1 Process the spectrum (e.g., baseline correction) acq2->proc1 Raw Interferogram proc2 Identify characteristic absorption bands proc1->proc2 output IR Spectrum Analysis proc2->output Functional Group Identification

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=N Stretch (ring)1600 - 1650Medium to Strong
C=C Stretch (ring)1450 - 1600Medium to Strong
C-Cl Stretch700 - 850Strong
C-Br Stretch500 - 650Strong

Interpretation:

The IR spectrum will provide valuable information about the functional groups present in 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various ring vibrations and the C-Cl and C-Br stretching vibrations. The comparison of experimental IR spectra with theoretical calculations can aid in the precise assignment of vibrational modes.[2]

Conclusion

The comprehensive spectroscopic analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, integrating predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a detailed framework for its structural confirmation and characterization. While the data presented in this guide is largely predictive, it is based on sound spectroscopic principles and comparisons with related structures. For any research or development application, it is imperative that these predictions are validated through the acquisition and interpretation of experimental data. The methodologies and interpretative guidance provided herein serve as a robust starting point for any scientist working with this important heterocyclic compound.

References

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. [Link]

  • Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. ProQuest. [Link]

  • 7-bromo-5-chloro-1h-pyrazolo[4,3-b]pyridine. PubChemLite. [Link]

  • 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. LabSolutions. [Link]351813-70-1-bs-51603.html)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-tested insights to offer a robust resource for spectral acquisition and interpretation.

Introduction: The Significance of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of 7-bromo and 5-chloro groups on this scaffold creates a unique electronic environment that is crucial for its interaction with biological targets. Understanding the precise structure and electronic properties of this molecule is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will delve into the theoretical prediction, experimental acquisition, and detailed interpretation of the ¹H NMR spectrum of this compound.

Theoretical ¹H NMR Spectral Prediction

The core structure, 1H-pyrazolo[4,3-b]pyridine, possesses a unique arrangement of protons.[2] The introduction of a bromine atom at position 7 and a chlorine atom at position 5, both being electron-withdrawing halogens, will significantly influence the chemical shifts of the remaining protons on the pyridine and pyrazole rings. This is due to their inductive and anisotropic effects.[3][4]

Expected Proton Signals:

  • H3 Proton (Pyrazole Ring): This proton is expected to appear as a singlet in the downfield region of the spectrum. In the parent 1H-pyrazolo[4,3-b]pyridine, this proton resonates around 8.1 ppm. The presence of the electron-withdrawing halogen substituents on the adjacent pyridine ring is likely to deshield this proton further, shifting its resonance slightly downfield.

  • H-alpha Proton (Pyridine Ring): The sole proton remaining on the pyridine ring is at the position alpha to the nitrogen. This proton is expected to be a singlet and will be significantly deshielded due to the electronegativity of the adjacent nitrogen and the influence of the nearby halogen atoms. Its chemical shift is anticipated to be in the range of 8.0-8.5 ppm.

  • N-H Proton (Pyrazole Ring): The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it could appear in the region of 12-14 ppm.[5]

Below is a table summarizing the predicted ¹H NMR spectral data for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.2 - 8.5Singlet (s)N/A
~8.0 - 8.5Singlet (s)N/A
NH~12.0 - 14.0 (in DMSO-d₆)Broad Singlet (br s)N/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment:

  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine sample (minimum 97% purity)[6]

  • NMR-grade deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and a balance for sample preparation

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine sample.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

    • Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is usually sufficient to cover all expected proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Calibrate the chemical shift scale using the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

The interpretation of the obtained spectrum should be guided by the theoretical predictions. The key steps are:

  • Identify the number of signals: The spectrum should display three distinct signals corresponding to the H3, Hα, and N-H protons.

  • Analyze the chemical shifts: Compare the observed chemical shifts with the predicted values. The downfield positions of the aromatic protons are indicative of the electron-withdrawing nature of the halogen substituents and the heterocyclic ring system.

  • Examine the multiplicities: All signals are expected to be singlets, as there are no adjacent protons to cause splitting. The N-H proton may appear broad due to quadrupole broadening and chemical exchange.

  • Verify the integration: The integral ratio of the H3 and Hα protons should be 1:1. The integration of the N-H proton may not be as accurate due to its broadness.

Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters (Pulse, AQ, D1, NS, SW) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference Spectrum integrate->reference interpret Interpret Spectrum: Chemical Shifts, Multiplicities, Integration reference->interpret

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a powerful tool for its structural elucidation and characterization. By combining theoretical predictions with a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality spectral data. The insights gained from this analysis are crucial for advancing research in medicinal chemistry and related fields where this promising scaffold is utilized.

References

  • MDPI. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry and drug development. Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an ideal framework for designing selective inhibitors for a range of biological targets, including various kinases. The specific analogue, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, incorporates two distinct halogen atoms, bromine and chlorine, which serve as crucial handles for further synthetic elaboration through cross-coupling reactions and provide specific steric and electronic properties that can modulate binding affinity to target proteins.

Unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or peak, in the spectrum. For a molecule like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, with its fused heterocyclic rings and powerful electron-withdrawing substituents, ¹³C NMR is indispensable for verifying its constitution and purity.

This guide provides a detailed technical overview of the ¹³C NMR spectroscopy of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. It outlines a robust experimental protocol for data acquisition, presents a detailed analysis of the predicted carbon chemical shifts, and explains the underlying principles governing the observed spectral characteristics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for this important class of heterocyclic compounds.

Part 1: Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable data for heterocyclic compounds like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (≥97%), as impurities will introduce extraneous peaks and complicate spectral analysis.

  • Mass & Concentration: Accurately weigh approximately 10-20 mg of the solid compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[1]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for many nitrogen-containing heterocycles due to its high solubilizing power. Chloroform-d (CDCl₃) is another common alternative. The solvent peak itself serves as a secondary chemical shift reference (DMSO-d₆ ≈ 39.52 ppm; CDCl₃ ≈ 77.16 ppm).

  • Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution. Visually inspect for any undissolved particulates.

Instrument Setup and Data Acquisition

This procedure is based on a standard 400 MHz NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument must be tuned to the ¹³C frequency (approximately 101 MHz for a 400 MHz spectrometer). Perform an automated or manual shimming process on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling removes ¹³C-¹H coupling, causing each unique carbon to appear as a singlet, which vastly simplifies the spectrum.[2]

    • Spectral Width: Set a wide spectral width, typically from 0 to 200 ppm, to ensure all carbon resonances, including those of quaternary carbons in aromatic systems, are captured.[2]

    • Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This allows most carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, though this is less critical for simple structural confirmation.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat, even baseline.

    • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

Below is a workflow diagram illustrating the key stages of the experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg of Compound transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL DMSO-d6 homogenize Vortex/Sonicate to Homogenize dissolve->homogenize transfer->dissolve insert Insert Sample homogenize->insert lock Lock on Solvent Signal insert->lock shim Tune & Shim lock->shim setup Setup Decoupled ¹³C Experiment shim->setup acquire Acquire Data (≥1024 Scans) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak phase->reference analyze Analyze Spectrum reference->analyze

Caption: Experimental workflow for ¹³C NMR analysis.

Part 2: Spectral Analysis and Interpretation

While experimental data for the title compound is not publicly available, a highly reliable prediction of its ¹³C NMR spectrum can be generated based on established principles and extensive data from closely related pyrazolo[4,3-b]pyridine analogues.[3] The analysis hinges on understanding the electronic effects of the fused ring system and the halogen substituents.

The structure and IUPAC numbering for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine are shown below.

Caption: Structure of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, assuming DMSO-d₆ as the solvent, are summarized in the table below. The molecule possesses six unique carbon environments and is therefore expected to show six distinct signals in the proton-decoupled spectrum.

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7asp²~148-152Quaternary carbon adjacent to pyridine nitrogen (N4). Highly deshielded due to the inductive effect of nitrogen.[4]
C5sp²~145-149Quaternary carbon bonded to chlorine. Deshielded by the inductive effect of both the adjacent nitrogen (N4) and the attached chlorine.
C3asp²~141-144Quaternary bridgehead carbon, part of the pyrazole ring. Its chemical shift is influenced by both fused rings.
C3sp²~133-137Methine (CH) carbon of the pyrazole ring. Generally, the CH carbons in pyrazole rings appear in this region.[5]
C6sp²~118-122Methine (CH) carbon positioned between two halogen-bearing carbons. Shielded relative to other aromatic carbons.
C7sp²~108-112Quaternary carbon bonded to bromine. The "heavy atom effect" of bromine significantly shields this carbon, shifting it upfield.
Detailed Peak Assignment and Justification
  • Quaternary Carbons (C3a, C5, C7, C7a): These carbons do not have directly attached protons and will typically appear as less intense signals in the spectrum due to a less efficient relaxation mechanism (lack of Nuclear Overhauser Effect, NOE).[1]

    • C7a (~148-152 ppm): This carbon is predicted to be the most downfield (highest ppm value). Its position alpha to the pyridine nitrogen (N4) results in strong deshielding due to the inductive electron withdrawal by the nitrogen atom. This is a characteristic feature of carbons adjacent to nitrogen in a pyridine ring, which typically resonate around 150 ppm.[4]

    • C5 (~145-149 ppm): The signal for C5 is also significantly downfield. It is deshielded by the adjacent pyridine nitrogen (N4) and the directly attached, highly electronegative chlorine atom.

    • C3a (~141-144 ppm): As a bridgehead carbon, its electronic environment is a hybrid of the pyrazole and pyridine rings. Its shift is expected to be in the typical range for quaternary carbons in fused heteroaromatic systems.[3]

    • C7 (~108-112 ppm): This carbon is bonded to bromine. While halogens are electronegative, heavier halogens like bromine and iodine induce a strong shielding (upfield shift) on the carbon to which they are directly attached. This "heavy atom effect" is a well-documented phenomenon and is expected to make C7 the most upfield of the quaternary carbons.

  • Methine Carbons (C3, C6): These two carbons are directly bonded to a proton and will appear as more intense peaks. They can be definitively assigned using advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates carbons with their directly attached protons.

    • C3 (~133-137 ppm): This is the sole methine carbon in the five-membered pyrazole ring. Its chemical shift is characteristic of CH groups in pyrazole systems.[5]

    • C6 (~118-122 ppm): This methine carbon is situated between the two quaternary carbons bearing the halogen atoms (C5 and C7). This unique position in the pyridine ring, ortho to the bromine-substituted carbon, leads to a relatively upfield (shielded) chemical shift compared to the C3 methine.

Conclusion

¹³C NMR spectroscopy is a powerful and essential tool for the structural verification of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The analysis of its spectrum, guided by predictions from analogous compounds and fundamental principles, reveals a distinct pattern of six signals corresponding to the six unique carbon atoms. The strong deshielding effects of the pyridine nitrogen atom and the shielding effect of the bromine substituent are the dominant factors governing the chemical shifts. This guide provides the necessary framework for researchers to confidently acquire and interpret the ¹³C NMR spectrum of this important heterocyclic building block, ensuring the structural integrity crucial for its application in scientific research and drug development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). This journal is © The Royal Society of Chemistry 2023. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ResearchGate. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-111. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of 7. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). 7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg. Retrieved from [Link]

  • Argyropoulos, D. S., et al. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. Journal of Agricultural and Food Chemistry, 49(8), 3573-3578. Retrieved from [Link]

  • Synthonix. (n.d.). 7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound of significant interest as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. An understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring batch-to-batch consistency in chemical manufacturing. While extensive quantitative solubility data for this specific molecule is not widely published, this guide provides a comprehensive framework based on its physicochemical properties. It outlines a detailed, field-proven protocol for experimental solubility determination and offers insights into predicting its behavior in various common organic solvents.

Physicochemical Profile and Predicted Solubility

The molecular structure of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine dictates its solubility. The fused pyrazolopyridine core is a rigid, aromatic system.[1][2] Key features influencing solubility include:

  • Hydrogen Bonding: The presence of the pyrrolic-type nitrogen (-NH) in the pyrazole ring allows the molecule to act as a hydrogen bond donor. The pyridine nitrogen can act as a hydrogen bond acceptor.

  • Polarity: The molecule possesses a significant dipole moment due to the electronegative nitrogen, bromine, and chlorine atoms. This imparts moderate polarity.

  • Molecular Weight and Halogenation: With a molecular weight of approximately 232.47 g/mol and two halogen substituents, the molecule has a degree of lipophilicity.[3][4]

Based on these features, the fundamental principle of "like dissolves like" provides a strong predictive framework for its solubility behavior.[5][6]

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions.

    • Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, due to compatible polarities and dispersion forces. Synthetic procedures often utilize DCM, suggesting good solubility.[7]

  • Moderate Solubility Predicted in:

    • Polar Protic Solvents: Such as lower-chain alcohols (Methanol, Ethanol). These can engage in hydrogen bonding but may be less effective than polar aprotic solvents.

    • Ethers and Esters: Such as Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). These have intermediate polarity. Ethyl acetate is frequently used in extraction and chromatography, indicating at least moderate solubility.[7]

  • Low to Negligible Solubility Predicted in:

    • Nonpolar Solvents: Such as Hexanes and Toluene, which lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the solid compound.

    • Aqueous Media: Extremely low solubility is expected due to the compound's largely hydrophobic character.

Compound 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (Solute) Features Key Physicochemical Features Compound->Features Exhibits HBD H-Bond Donor (-NH) Features->HBD HBA H-Bond Acceptor (=N-) Features->HBA Polarity Halogens (Br, Cl) Moderate Polarity Features->Polarity Aromatic Aromatic Pi System Features->Aromatic PolarProtic Polar Protic (e.g., Ethanol) HBD->PolarProtic Interacts via H-Bonding HBA->PolarProtic Interacts via H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, DCM) Polarity->PolarAprotic Strong Dipole-Dipole Interaction Aromatic->PolarAprotic Pi-Pi Stacking Possible Solvents Organic Solvent Classes HighSol HIGH Solubility PolarAprotic->HighSol Leads to ModSol MODERATE Solubility PolarProtic->ModSol Leads to Nonpolar Nonpolar (e.g., Hexane) LowSol LOW Solubility Nonpolar->LowSol Leads to

Caption: Predicted solubility based on molecular features.

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental method is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recognized by international guidelines.[8][9] This protocol ensures that a saturated solution has reached equilibrium, providing the most accurate measure of a compound's solubility in a given solvent at a specific temperature.

Causality Behind Experimental Choices
  • Excess Solid: Using a clear excess of the solid compound ensures that the solvent becomes fully saturated, a prerequisite for measuring maximum solubility.

  • Equilibration Time & Agitation: Continuous agitation (e.g., shaking) for a prolonged period (typically 24 hours) is critical to break down kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium.[10]

  • Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker set to 25°C) is non-negotiable for data consistency and relevance.

  • Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation pellets the excess solid, and subsequent filtration through a chemically inert (e.g., PTFE) syringe filter removes any remaining particulates without leaching contaminants or adsorbing the solute.

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy for aromatic heterocyclic compounds.[11][12][13]

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh approximately 10 mg of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine into several 2 mL glass vials.

    • To each vial, add 1 mL of the desired organic solvent (e.g., Acetonitrile, Ethanol, Dichloromethane, Ethyl Acetate, Toluene). This creates a slurry with a clear excess of solid.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials at a consistent speed (e.g., 250 rpm) for 24 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • Remove vials from the shaker and allow them to stand for 1 hour to let larger particles settle.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining fine particulates.

  • Quantification (HPLC Analysis):

    • Calibration: Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Dilution: Dilute the filtered sample with the same solvent used for calibration standards to ensure the concentration falls within the linear range of the calibration curve.

    • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

    • Calculation: Create a calibration curve by plotting the peak area against concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then factor in the dilution to determine the final solubility in the original solvent.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are robust and provide excellent retention for moderately polar to non-polar compounds.[14]

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. The acid helps to ensure sharp peak shapes by protonating any basic sites on the molecule or column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm for this chromophore).

  • Injection Volume: 10 µL.

prep 1. Preparation Add excess solid to 1 mL solvent equil 2. Equilibration Shake for 24h at 25°C prep->equil centri 3. Centrifugation Pellet excess solid (10,000 x g) equil->centri filter 4. Filtration 0.22 µm PTFE syringe filter centri->filter dilute 5. Dilution Dilute filtrate into linear range filter->dilute hplc 6. HPLC Analysis Quantify against standards dilute->hplc data 7. Data Calculation Determine Solubility (mg/mL) hplc->data

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The following table provides an illustrative example of how results could be structured. The values are hypothetical, based on the physicochemical predictions, and should be replaced with experimentally determined data.

Table 1: Illustrative Solubility of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine at 25°C

SolventSolvent ClassPredicted RankSolubility (mg/mL)Solubility (M)
DichloromethaneChlorinatedHigh> 50> 0.215
DMSOPolar AproticHigh> 50> 0.215
Ethyl AcetateEsterModerate~ 15-20~ 0.064 - 0.086
EthanolPolar ProticModerate~ 5-10~ 0.021 - 0.043
AcetonitrilePolar AproticModerate-Low~ 2-5~ 0.009 - 0.021
TolueneAromaticLow< 1< 0.004
n-HexaneNonpolarNegligible< 0.1< 0.0004

Interpretation for Drug Development:

  • High solubility in solvents like DCM is advantageous for synthetic reactions and for purification via silica gel chromatography.

  • Moderate solubility in solvents like Ethyl Acetate and Ethanol is useful for crystallization procedures, which require a compound to be soluble at high temperatures but less so at room temperature or below.

  • Low solubility in nonpolar solvents like hexane can be exploited for "anti-solvent" crystallization or for washing solid products to remove nonpolar impurities.

Conclusion

While readily available public data on the solubility of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. Its structure suggests high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols and esters, and poor solubility in nonpolar hydrocarbons. This guide provides the authoritative experimental framework, grounded in the ICH-recognized shake-flask method, for researchers to precisely quantify this critical parameter.[15][16][17] Accurate solubility data is not merely a physical constant; it is a cornerstone of efficient process development, enabling chemists to make informed decisions that accelerate the journey from laboratory synthesis to scalable production.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • ResearchGate. (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]

  • SALTISE - McGill University. Organic Chemistry: Introduction to Solubility. [Link]

  • CyberLeninka. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]

  • ResearchGate. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles | Request PDF. [Link]

  • LinkedIn. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. Physicochemical properties of compounds (PY 1-9). [Link]

  • LabSolutions. 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. [Link]

  • PubChemLite. 7-bromo-5-chloro-1h-pyrazolo[4,3-b]pyridine. [Link]

  • PubChem. 7-Chloro-1H-pyrazolo[4,3-b]pyridine. [Link]

Sources

Purity analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Foreword: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1351813-70-1), a molecule with significant potential as a building block in medicinal chemistry, a rigorous and multi-faceted purity analysis is paramount.[1] Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides a comprehensive framework for the purity determination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of each technique, grounded in both established chemical principles and field-proven experience. The approach detailed herein is designed as a self-validating system, ensuring that the data generated is robust, reliable, and defensible, in alignment with global regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

A Multi-Pronged Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of orthogonal methods—techniques that measure the analyte and its impurities based on different chemical and physical principles. This ensures that impurities missed by one method are detected by another. Our strategy combines chromatographic separation, spectroscopic characterization, and elemental composition analysis.

G cluster_0 Purity Analysis Workflow Sample Sample of 7-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine HPLC HPLC-UV (Quantitative Purity & Impurity Profile) Sample->HPLC Orthogonal Analysis GCMS GC-MS (Volatile Impurities & Isomer Check) Sample->GCMS Orthogonal Analysis NMR NMR (1H, 13C) (Structural Confirmation & Purity Check) Sample->NMR Orthogonal Analysis EA Elemental Analysis (CHNX - Empirical Formula Confirmation) Sample->EA Orthogonal Analysis Validation Method Validation (ICH Q2(R2) Guidelines) HPLC->Validation Requires Validation Report Comprehensive Purity Report HPLC->Report Data Consolidation GCMS->Validation Requires Validation GCMS->Report Data Consolidation NMR->Report Data Consolidation EA->Report Data Consolidation Validation->Report Data Consolidation

Caption: A comprehensive workflow for purity analysis.

Chromatographic Purity: Quantifying the Known and Unknown

Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities. For a polar, heterocyclic compound like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for quantifying purity and profiling non-volatile impurities. The choice of column and mobile phase is critical for achieving good resolution and peak shape, especially for pyridine-containing molecules which can exhibit peak tailing on standard silica-based columns due to interaction with residual silanols.

Causality Behind Experimental Choices:

  • Column: A modern core-shell C18 column is selected for its high efficiency and speed. Alternatively, a mixed-mode column offering both reversed-phase and cation-exchange interactions can provide unique selectivity for polar, basic compounds like pyridines.[7]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid) is used. The acid protonates the pyridine nitrogen, improving peak shape and ensuring consistent retention. This approach avoids non-volatile ion-pairing reagents, making the method compatible with mass spectrometry (LC-MS) for impurity identification.[8]

  • Detection: UV detection is chosen, with the wavelength set at a lambda max of the compound (e.g., 275 nm) to ensure high sensitivity for both the main peak and any structurally similar impurities.[8]

Experimental Protocol: HPLC-UV Purity Method

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    Parameter Value
    Instrument Agilent 1260 Infinity II or equivalent
    Column C18 Core-Shell, 2.7 µm, 4.6 x 100 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | UV at 275 nm |

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and semi-volatile impurities that may not be detected by HPLC.[9] For this compound, it is particularly useful for identifying potential regioisomers or residual solvents from the synthesis. The mass spectrometer provides definitive identification of separated components based on their fragmentation patterns.[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

    Parameter Value
    Instrument Agilent 8890 GC with 5977B MS or equivalent
    Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Injector Temp. 280 °C
    Injection Mode Split (20:1)
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
    MS Source Temp. 230 °C
    MS Quad Temp. 150 °C

    | Scan Range | 40-450 m/z |

  • Data Interpretation: The total ion chromatogram (TIC) is examined for impurity peaks. The mass spectrum of each impurity is compared to spectral libraries and the fragmentation pattern of the main compound to hypothesize its structure.

Spectroscopic Analysis: Confirming Identity and Structure

Spectroscopic methods provide confirmation of the compound's structure and can offer semi-quantitative information about purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.[12] For purity analysis, the ¹H NMR spectrum is invaluable. The presence of small peaks that do not correspond to the main structure or known solvents indicates impurities. The integration of these impurity peaks relative to the main compound's peaks can provide an estimate of their concentration. High-field NMR is a recognized method for demonstrating compound purity.[13]

Expected ¹H NMR Spectrum for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine:

  • The spectrum should show distinct signals for the protons on the pyridine and pyrazole rings.

  • The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • Coupling constants (J-values) will provide information about the connectivity of the protons.[12]

  • A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, which would exchange upon addition of D₂O.[14]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate all peaks. Compare the integrals of impurity peaks to a known proton signal of the main compound to estimate the mole percent of the impurity.

Mass Spectrometry (MS)

While used in conjunction with GC and LC, high-resolution mass spectrometry (HRMS) on the neat compound is crucial for confirming the molecular formula. The measured mass should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

  • Calculated Exact Mass for C₆H₃BrClN₃: 230.9304

  • Analysis: An HRMS result of 230.9301 would strongly confirm the elemental composition.

Elemental Analysis: The Final Arbiter of Composition

Elemental analysis (EA) provides a quantitative determination of the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[15][16] For this compound, analysis should also include halogens (X). This technique directly verifies the empirical formula.[17] The results are compared to the theoretical values, and a deviation of less than ±0.4% is generally considered acceptable for a pure compound.[13]

Theoretical vs. Expected Experimental Data

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)31.0030.60 - 31.40
Hydrogen (H)1.300.90 - 1.70
Nitrogen (N)18.0817.68 - 18.48

A result within this range provides strong, independent evidence of the compound's purity and correct elemental composition.

Method Validation: Ensuring Trustworthiness and Compliance

Describing a method is insufficient; it must be validated to prove it is fit for its intended purpose.[6] The validation process follows the ICH Q2(R2) guidelines, which provide a framework for ensuring analytical methods are reliable and accurate.[2][3][4][5]

G center Validated HPLC Method Specificity Specificity (Analyte resolved from impurities) center->Specificity Linearity Linearity (Signal proportional to concentration) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Range Range (Concentration interval for method) center->Range Robustness Robustness (Unaffected by small changes) center->Robustness LOD LOD/LOQ (Detection & Quantitation Limits) center->LOD

Caption: Core parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated by showing that known impurities do not co-elute with the main peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value, often determined by spike-recovery experiments.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature), providing an indication of its reliability during normal usage.[2]

Conclusion

The purity analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a comprehensive endeavor that integrates orthogonal analytical techniques. By combining quantitative HPLC, qualitative GC-MS, definitive structural confirmation by NMR and HRMS, and absolute compositional verification by elemental analysis, a complete and reliable purity profile can be established. Each step, from method selection to rigorous validation according to ICH guidelines, is crucial for building a foundation of trust in the quality of this important chemical building block, thereby ensuring the integrity of the subsequent research and development it enables.

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Elemental analysis. Wikipedia.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra.
  • Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). R Discovery.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Advanced ChemBlocks.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. CymitQuimica.
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
  • NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. (1989). ResearchGate.
  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. ChemScene.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017).
  • Analytical Services for Purity Determination. BOC Sciences.
  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). URL: _
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR. Sigma-Aldrich.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
  • Analytical Chemistry of Organic Halogen Compounds. Elsevier.
  • 3-bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine. Sunway Pharm Ltd.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). NIH.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar.
  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
  • 3-BROMO-7-CHLORO-5-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE synthesis.

Sources

Discovery and history of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines

Abstract

The pyrazolo[4,3-b]pyridine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its versatile biological activity. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important pharmacophore. We will delve into the foundational synthetic strategies, explore modern, efficient protocols, and examine the scaffold's critical role in the development of targeted therapeutics, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and application of pyrazolo[4,3-b]pyridines.

Introduction: The Emergence of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine ring system is a fused bicyclic heterocycle, an isomer within the broader pyrazolopyridine family. Its structure is of considerable interest to medicinal chemists because it acts as a bioisostere of purine, allowing it to interact with a wide array of biological targets that typically bind adenosine or guanine. This inherent characteristic has established it as a "privileged scaffold" in drug discovery.

The diverse biological activities of pyrazolo[4,3-b]pyridine derivatives are extensive. They have been investigated as potential inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] Most notably, this scaffold has proven to be a highly effective hinge-binding core for a multitude of protein kinase inhibitors, leading to the development of promising anti-cancer agents.[2][3]

Foundational Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-b]pyridine core has historically been approached from two primary retrosynthetic directions: annulating a pyridine ring onto a pre-existing pyrazole, or, less commonly, forming a pyrazole ring from a functionalized pyridine precursor.[1][4]

  • Strategy A: Pyridine Ring Annulation (from Pyrazole) : This is the most common approach. It typically starts with an amino-substituted pyrazole. Key methods include the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other 5-functionalized 4-aminopyrazoles.[1][5] The choice of this strategy is often dictated by the availability of substituted pyrazole starting materials.

  • Strategy B: Pyrazole Ring Annulation (from Pyridine) : This alternative strategy involves building the five-membered pyrazole ring onto a functionalized pyridine. While historically less frequent, modern methods have made this a highly viable and efficient route.[1][4] This approach is particularly useful when diverse pyridine precursors are more accessible.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation PyrazoloPyridine Pyrazolo[4,3-b]pyridine Core PyridineRing Build Pyridine Ring PyrazoloPyridine->PyridineRing Disconnection PyrazoleRing Build Pyrazole Ring PyrazoloPyridine->PyrazoleRing Disconnection Aminopyrazole 4-Aminopyrazole Precursor PyridineRing->Aminopyrazole From PyridineCore Functionalized Pyridine Precursor PyrazoleRing->PyridineCore From

Caption: Foundational retrosynthetic strategies for pyrazolo[4,3-b]pyridine.

Evolution of Synthesis: The Japp-Klingemann Approach

While classical methods provided access to the core, the need for more efficient, versatile, and scalable syntheses led to the development of modern protocols. A significant advancement is a method based on a sequence involving a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction.[1][4]

This strategy begins with readily available 2-chloro-3-nitropyridines. The causality behind this choice is the high electrophilicity of the pyridine ring, activated by the nitro group, which facilitates the initial SNAr reaction. The subsequent Japp–Klingemann reaction, which involves the coupling of an aryldiazonium salt with a β-keto ester followed by cyclization, provides a robust and high-yielding pathway to the desired pyrazole ring.[1]

The key advantages of this protocol are:

  • Operational Simplicity : The reaction sequence can often be performed in a one-pot manner, combining the azo-coupling, deacylation, and pyrazole annulation steps.[1]

  • Accessible Starting Materials : It utilizes commercially available and stable 2-chloro-3-nitropyridines and arenediazonium tosylates.[1]

  • Versatility : It allows for the introduction of a wide range of substituents, particularly electron-withdrawing groups, onto the pyrazolopyridine scaffold.[1]

G Start 2-Chloro-3-nitropyridine Step1 SNA_r with β-Keto Ester Start->Step1 Intermediate1 Pyridinyl Keto Ester Step1->Intermediate1 Step2 Modified Japp-Klingemann Reaction Intermediate1->Step2 + Aryldiazonium Tosylate Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (SNA_r) Intermediate2->Step3 Final Pyrazolo[4,3-b]pyridine Step3->Final

Caption: Workflow for the modern synthesis via the Japp-Klingemann reaction.
Protocol: Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction

The following is a generalized protocol based on published methods.[1]

Step 1: Synthesis of Pyridinyl Keto Ester Intermediate

  • Dissolve the starting 2-chloro-3-nitropyridine in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a β-keto ester (e.g., ethyl acetoacetate) and a non-nucleophilic base (e.g., K₂CO₃).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting pyridinyl keto ester via column chromatography.

Step 2: One-Pot Japp-Klingemann Reaction and Cyclization

  • To a solution of the pyridinyl keto ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol).

  • Add a mild base such as pyridine (1 mmol) and stir the mixture at room temperature for 5-60 minutes, monitoring by TLC.

  • Add a stronger base, such as pyrrolidine (4 mmol), to facilitate the deacylation and subsequent intramolecular cyclization.

  • Stir the reaction mixture at 40 °C for 15–90 minutes until TLC indicates completion.

  • Cool the reaction, pour it into 1N hydrochloric acid, and extract the final pyrazolo[4,3-b]pyridine product with a solvent like chloroform.

  • Purify the crude product by recrystallization or column chromatography.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapy

The pyrazolo[4,3-b]pyridine scaffold rose to prominence in drug discovery primarily for its success in targeting protein kinases.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-b]pyridine core effectively mimics the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket (the "hinge region") of kinases, thereby inhibiting their activity.

G cluster_kinase Kinase Inhibition cluster_other Other Targets Scaffold Pyrazolo[4,3-b]pyridine Core cMet c-Met (Hepatocyte Growth Factor Receptor) Scaffold->cMet Inhibits CDK8 CDK8 Scaffold->CDK8 Inhibits ITK ITK Scaffold->ITK Inhibits PD1 PD-1/PD-L1 Interaction (Immunotherapy) Scaffold->PD1 Blocks CRF1 CRF1 Receptor (Antagonist) Scaffold->CRF1 Antagonizes mGlu4 mGlu4 Receptor (Positive Allosteric Modulator) Scaffold->mGlu4 Modulates

Caption: Diverse biological targets of the pyrazolo[4,3-b]pyridine scaffold.
Structure-Activity Relationship (SAR) and Key Examples

Systematic modification of the pyrazolo[4,3-b]pyridine core has led to the discovery of potent and selective inhibitors for various targets. The substitution pattern on the core dictates the compound's potency, selectivity, and pharmacokinetic properties.

Compound Name/CodeTargetReported ActivitySignificance
Glumetinib c-Met (HGFR)Potent and selective inhibitorA key example with potential antineoplastic activity, demonstrating the scaffold's utility in oncology.[1][2]
CDK8 Inhibitor CDK8Not specifiedHighlights the scaffold's adaptability to different kinase targets.[1]
VU0418506 mGlu4Positive Allosteric Modulator (PAM)Shows the scaffold's application beyond competitive inhibition, modulating receptor function.[1][4]
Compound D38 PD-1/PD-L1 InteractionIC₅₀ = 9.6 nMDemonstrates a novel application in cancer immunotherapy by blocking immune checkpoint pathways.[6]

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold has evolved from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Its history is marked by a continuous refinement of synthetic methodologies, moving from classical, often low-yielding routes to highly efficient and versatile one-pot protocols like the modified Japp-Klingemann reaction. This synthetic accessibility, combined with its privileged structural properties as a purine bioisostere, has solidified its importance in drug discovery.

The future of pyrazolo[4,3-b]pyridines remains bright. Ongoing research will likely focus on developing novel, even more sustainable synthetic routes and expanding the scaffold's application to new and challenging biological targets beyond kinases, as evidenced by its recent success in modulating protein-protein interactions like PD-1/PD-L1. As our understanding of disease biology deepens, the versatility of the pyrazolo[4,3-b]pyridine core ensures it will remain a valuable tool for developing the next generation of targeted therapies.

References

  • Butin, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • El-Faham, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1466-1489. [Link]

  • Lv, H., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Boruah, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med. Chem., 14, 209-228. [Link]

  • Kovalenko, S. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]

  • Kovalenko, S. M., et al. (2023). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible synthetic pathway for the preparation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described multi-step synthesis commences with the commercially available 2-amino-5-chloropyridine and proceeds through a series of strategic transformations including nitration, reduction, diazotization, and regioselective bromination. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles and rationale for the chosen methodologies, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its unique structural features and electronic properties make it an attractive scaffold for the design of kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. The targeted compound, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, incorporates key halogen substitutions that can serve as versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents a validated synthetic route to access this valuable building block, emphasizing experimental reliability and scalability.

Synthetic Strategy Overview

The synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is accomplished through a linear four-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial construction of the pyrazolo[4,3-b]pyridine core from a readily available substituted pyridine, followed by a selective late-stage bromination to install the bromine atom at the desired C7 position.

Synthesis_Workflow A 2-Amino-5-chloropyridine B Nitration A->B H₂SO₄, HNO₃ C 2-Amino-5-chloro-3-nitropyridine B->C D Reduction C->D Fe, HCl E 2,3-Diamino-5-chloropyridine D->E F Diazotization & Cyclization E->F NaNO₂, HCl G 5-Chloro-1H-pyrazolo[4,3-b]pyridine F->G H Regioselective Bromination G->H NBS, Acetonitrile I 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine H->I

Caption: Synthetic workflow for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Part 1: Synthesis of 2,3-Diamino-5-chloropyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2,3-diamino-5-chloropyridine, from 2-amino-5-chloropyridine.

Step 1.1: Nitration of 2-Amino-5-chloropyridine

The introduction of a nitro group at the C3 position of the pyridine ring is a critical step to enable the subsequent formation of the pyrazole ring. This is achieved through electrophilic aromatic substitution.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice bath, slowly add 2-amino-5-chloropyridine (25.7 g, 0.2 mol). Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, add fuming nitric acid (15 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, warm the reaction mixture to room temperature and then heat at 60°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

  • Neutralize the resulting solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached, while keeping the temperature below 20 °C.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5-chloro-3-nitropyridine.

Parameter Value
Starting Material2-Amino-5-chloropyridine
ReagentsConc. H₂SO₄, Fuming HNO₃
Temperature0 °C to 60 °C
Reaction Time4 hours
Expected Yield75-85%
Step 1.2: Reduction of 2-Amino-5-chloro-3-nitropyridine

The nitro group of 2-amino-5-chloro-3-nitropyridine is selectively reduced to an amino group to furnish the desired 2,3-diamino-5-chloropyridine. A common and effective method for this transformation is the use of iron powder in an acidic medium[1].

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-chloro-3-nitropyridine (17.3 g, 0.1 mol), iron powder (28 g, 0.5 mol), and ethanol (200 mL) is prepared.

  • To this stirred suspension, add concentrated hydrochloric acid (5 mL) dropwise.

  • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the hot solution through a pad of celite to remove the iron residues.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue is dissolved in water and the pH is adjusted to 8-9 with a sodium hydroxide solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2,3-diamino-5-chloropyridine[1][2].

Parameter Value
Starting Material2-Amino-5-chloro-3-nitropyridine
ReagentsFe powder, Conc. HCl, Ethanol
TemperatureReflux
Reaction Time3 hours
Expected Yield80-90%

Part 2: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine

This part describes the crucial cyclization step to form the pyrazolo[4,3-b]pyridine ring system.

Step 2.1: Diazotization and Intramolecular Cyclization

The formation of the pyrazole ring is achieved through the diazotization of the 2-amino group of 2,3-diamino-5-chloropyridine, followed by an intramolecular cyclization.

Protocol:

  • Dissolve 2,3-diamino-5-chloropyridine (14.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) at 0 °C.

  • To this cooled and stirred solution, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat at 50 °C for 2 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to give 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Parameter Value
Starting Material2,3-Diamino-5-chloropyridine
ReagentsNaNO₂, Conc. HCl
Temperature0 °C to 50 °C
Reaction Time3 hours
Expected Yield70-80%

Part 3: Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

The final step involves the regioselective bromination of the pyrazolo[4,3-b]pyridine core.

Step 3.1: Regioselective Bromination

The bromination of 5-chloro-1H-pyrazolo[4,3-b]pyridine at the C7 position is achieved using N-bromosuccinimide (NBS) as the brominating agent. The pyrazole ring activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the C7 position.

Protocol:

  • To a solution of 5-chloro-1H-pyrazolo[4,3-b]pyridine (15.3 g, 0.1 mol) in acetonitrile (200 mL), add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Parameter Value
Starting Material5-Chloro-1H-pyrazolo[4,3-b]pyridine
ReagentsN-Bromosuccinimide (NBS), Acetonitrile
TemperatureRoom Temperature
Reaction Time12 hours
Expected Yield65-75%

Characterization Data

The final product, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.47 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.1 (br s, 1H, NH), 8.55 (s, 1H, H-3), 8.30 (s, 1H, H-6).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.2, 142.5, 133.8, 131.9, 118.7, 110.5.

  • Mass Spectrometry (ESI): m/z 231.9 [M-H]⁻, 233.9 [M+H]⁺.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reagents used in this synthesis are corrosive and/or toxic. Handle with care and consult the respective Safety Data Sheets (SDS) before use.

  • Disposal of chemical waste should be carried out in accordance with institutional and local regulations.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The step-by-step instructions, coupled with an understanding of the underlying chemical principles, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Organic Syntheses, Coll. Vol. 4, p.275 (1963); Vol. 34, p.34 (1954). [Link]

Sources

Synthetic Route to 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These compounds have shown promise as inhibitors of various kinases, G-protein coupled receptors, and other enzymes, making them valuable assets in drug discovery programs targeting cancer, inflammatory disorders, and infectious diseases.[1] The specific substitution pattern of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine makes it a key intermediate for the synthesis of highly functionalized derivatives, enabling the exploration of chemical space and the optimization of pharmacological properties.

This application note provides a detailed, research-grade synthetic protocol for the preparation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The described route is designed for reproducibility and scalability in a standard laboratory setting, with explanations for key experimental choices and references to authoritative literature.

Retrosynthetic Analysis and Strategy

The synthetic strategy for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is based on a convergent approach, beginning with a commercially available substituted pyridine precursor. The core of the strategy involves the construction of the pyrazole ring onto the pyridine scaffold, followed by selective halogenation.

Retrosynthesis Target 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Intermediate1 5-Chloro-1H-pyrazolo[4,3-b]pyridine Target->Intermediate1 Electrophilic Bromination Intermediate2 3-Amino-2,4-dichloropyridine Intermediate1->Intermediate2 Diazotization & Cyclization StartingMaterial 2,4-Dichloro-3-nitropyridine Intermediate2->StartingMaterial Reduction of Nitro Group

Caption: Retrosynthetic analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

The synthesis commences with the reduction of 2,4-dichloro-3-nitropyridine to the corresponding 3-amino-2,4-dichloropyridine. This intermediate then undergoes a diazotization reaction, followed by an intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. Finally, a regioselective bromination at the 7-position yields the target compound.

Experimental Protocols

Part 1: Synthesis of 3-Amino-2,4-dichloropyridine

The initial step involves the reduction of the nitro group of 2,4-dichloro-3-nitropyridine. Iron powder in acetic acid is a classic and effective method for this transformation, offering a balance of reactivity and selectivity.[2][3]

Materials and Equipment:

  • 2,4-Dichloro-3-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Under a nitrogen atmosphere, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq.) in glacial acetic acid (5 mL per gram of starting material) in a round-bottom flask.

  • To the stirred solution, add iron powder (3.0 eq.) portion-wise. An exotherm may be observed.

  • Heat the reaction mixture to 40-50 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture by the careful addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-amino-2,4-dichloropyridine can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )
2,4-Dichloro-3-nitropyridine1.0192.98
Iron Powder3.055.85

Table 1: Reagents for the synthesis of 3-Amino-2,4-dichloropyridine.

Part 2: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine

This step involves the formation of the pyrazole ring via a diazotization of the amino group of 3-amino-2,4-dichloropyridine, followed by an in-situ cyclization. This reaction is analogous to the formation of other pyrazolopyridines from aminopyridine precursors.[4]

Materials and Equipment:

  • 3-Amino-2,4-dichloropyridine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Protocol:

  • Prepare a solution of 3-amino-2,4-dichloropyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-chloro-1H-pyrazolo[4,3-b]pyridine.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-Amino-2,4-dichloropyridine1.0163.00
Sodium Nitrite1.169.00

Table 2: Reagents for the synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.

Part 3: Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

The final step is the regioselective bromination of the 5-chloro-1H-pyrazolo[4,3-b]pyridine intermediate. The electron-rich nature of the pyrazole ring directs the electrophilic substitution to the 7-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such heterocyclic systems.

Materials and Equipment:

  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Protocol:

  • Dissolve 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

ReagentMolar Eq.Molecular Weight ( g/mol )
5-Chloro-1H-pyrazolo[4,3-b]pyridine1.0153.56
N-Bromosuccinimide (NBS)1.1177.98

Table 3: Reagents for the synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Overall Synthetic Workflow

Workflow Start 2,4-Dichloro-3-nitropyridine Step1 Reduction (Fe / Acetic Acid) Start->Step1 Intermediate1 3-Amino-2,4-dichloropyridine Step1->Intermediate1 Step2 Diazotization & Cyclization (NaNO2 / HCl) Intermediate1->Step2 Intermediate2 5-Chloro-1H-pyrazolo[4,3-b]pyridine Step2->Intermediate2 Step3 Bromination (NBS / Acetonitrile) Intermediate2->Step3 Product 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Step3->Product

Caption: Synthetic workflow for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Conclusion

This application note details a robust and logical synthetic route for the preparation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a valuable building block in the field of medicinal chemistry. The protocol is broken down into three main stages: reduction of a nitropyridine precursor, formation of the pyrazolo[4,3-b]pyridine core via diazotization and cyclization, and a final regioselective bromination. By providing clear, step-by-step instructions and justifications for the chosen methodologies, this guide aims to facilitate the successful synthesis of this important compound for researchers in both academic and industrial settings.

References

  • National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern drug discovery, frequently utilized for its ability to act as a bioisostere of purines and to form critical hydrogen bond interactions within the ATP-binding sites of kinases.[1] The specific dihalogenated substitution pattern of the title compound offers a distinct synthetic advantage, enabling sequential and site-selective functionalization. This guide elucidates the reactivity profile of the molecule, presents its core application in the design of kinase inhibitors, and provides detailed, field-proven protocols for its chemical modification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties & Reactivity Profile

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a solid, heterocyclic building block designed for synthetic diversification. Its key properties are summarized below.

PropertyValueReference
CAS Number 1351813-70-1
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Solid-
Purity Typically ≥97%
IUPAC Name 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

The primary value of this reagent lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—the rate-determining step for many cross-coupling reactions.[2] This reactivity difference allows for a highly selective, stepwise approach to molecular elaboration. A chemist can first functionalize the C7 position via Suzuki, Stille, or other similar reactions while leaving the C5 chloro group intact for a subsequent, often different, coupling reaction.

Caption: Sequential functionalization workflow for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Core Application: Scaffolding for Kinase Inhibitors

The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design.[3] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] These inhibitors primarily function by competing with ATP for the enzyme's binding site.

The Causality of Efficacy: The pyrazolo[4,3-b]pyridine core is particularly effective because the N1-H proton of the pyrazole ring and the N2 nitrogen atom can act as hydrogen bond donors and acceptors, respectively. This arrangement mimics the adenine portion of ATP, allowing the scaffold to form crucial hydrogen bonds with the "hinge region" of the kinase active site.[5] This interaction anchors the inhibitor in place, providing a foundation for potent and selective inhibition. In many reported structures, methylation of the N1-H position completely abrogates activity, confirming the essential nature of this hydrogen bond.[5]

The 7-bromo-5-chloro starting material provides an ideal platform to build out from this hinge-binding core. Substituents introduced at the C7 and C5 positions can be directed toward other regions of the ATP pocket, such as the solvent-front or selectivity pockets, to enhance potency and tune the selectivity profile against other kinases.

Kinase_Inhibitor_Workflow cluster_0 Scaffold Preparation cluster_1 Stepwise Diversification cluster_2 Final Compound A 7-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine B Intermediate 1 (C7-Aryl) A->B Suzuki Coupling (Adds R1 group) C Intermediate 2 (C5-Amine) B->C Buchwald-Hartwig (Adds R2 group) D Potent & Selective Kinase Inhibitor C->D Further Modification (Optional)

Sources

Unveiling the Therapeutic Potential of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in interacting with a wide range of biological targets.[1][2][3] Specifically, derivatives of the 1H-pyrazolo[4,3-b]pyridine and the closely related 1H-pyrazolo[3,4-b]pyridine isomers have demonstrated significant potential as potent inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5] This document provides a comprehensive overview of the biological activities of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives, with a focus on their application in cancer research and drug development. We will delve into their mechanism of action, provide detailed protocols for their evaluation, and discuss the rationale behind the experimental design.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which many pyrazolopyridine derivatives exert their biological effects is through the competitive inhibition of the ATP-binding site of protein kinases.[6] The conserved nature of this pocket across the kinome presents both an opportunity and a challenge for drug designers.[6] The 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity for specific kinases. Molecular modeling studies suggest that the pyrazolopyridine core can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor binding.[7] Substitutions at various positions of the bicyclic ring system allow for the exploration of different sub-pockets within the active site, thereby fine-tuning the inhibitor's selectivity profile.

For instance, the bromine and chlorine atoms on the pyridine ring of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine core can influence the electronic properties of the molecule and may engage in halogen bonding or other non-covalent interactions with the target protein. These substitutions have been shown to be indispensable for the activity of some pyrazolopyridine-based inhibitors.[2] Further modifications at other positions of the pyrazole or pyridine rings can be tailored to target specific kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., FGFR, c-Met) or downstream signaling kinases (e.g., CDKs, B-Raf).[1][2][8][9]

Experimental Evaluation: A Multi-tiered Approach

A robust evaluation of the biological activity of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives requires a multi-faceted approach, starting from biochemical assays to confirm target engagement and progressing to cell-based assays to assess cellular efficacy and mechanism of action.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical kinase assays are the first step in characterizing the inhibitory potential of a compound.[4][10] These assays directly measure the catalytic activity of the purified kinase in the presence of the inhibitor. Several formats are available, each with its own advantages and limitations.

Table 1: Comparison of Common Biochemical Kinase Assay Formats [4][10]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactive 32P or 33P from ATP into a substrate.Gold standard for reliability and sensitivity.Requires handling of radioactive materials, low throughput.
Luminescence-based Assays (e.g., ADP-Glo™, Kinase-Glo®) Measures ATP consumption or ADP formation.[4][6]High throughput, non-radioactive, sensitive.Indirect measurement of kinase activity, potential for compound interference.
Fluorescence-based Assays (e.g., TR-FRET, Fluorescence Polarization) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[4]High throughput, sensitive, allows for kinetic measurements.Potential for compound interference with fluorescence signal.
LanthaScreen™ Eu Kinase Binding Assays A TR-FRET-based assay that measures the binding of the inhibitor to the kinase.[10]Detects both active and allosteric inhibitors, allows for determination of binding kinetics.Does not directly measure inhibition of catalytic activity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 value of a 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivative against a target kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivative (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound and staurosporine in 1% DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of 1% DMSO (no inhibitor) or a known concentration of staurosporine.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.[6]

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

  • Pre-incubation: Pre-incubating the kinase with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated.[6]

  • Controls: Including a "no-enzyme" control helps to account for background signal, while a potent, non-selective inhibitor like staurosporine serves as a positive control for assay performance.

dot

Kinase_Inhibition_Workflow cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Plate Add Compound Compound->Plate Enzyme Kinase/Substrate Mix AddEnzyme Add Kinase/Substrate Enzyme->AddEnzyme ATP ATP Solution AddATP Initiate with ATP ATP->AddATP Plate->AddEnzyme PreIncubate Pre-incubation (15 min) AddEnzyme->PreIncubate PreIncubate->AddATP Incubate Reaction (e.g., 60 min) AddATP->Incubate Stop Stop with ADP-Glo™ Reagent Incubate->Stop Detect Add Kinase Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read Analysis Calculate % Inhibition Read->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays: Assessing Cellular Potency and Mechanism

While biochemical assays are crucial for confirming direct target inhibition, they do not always translate to cellular efficacy.[11] Cell-based assays are therefore essential to determine if a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.

1. Cell Viability and Proliferation Assays:

These assays measure the overall effect of the compound on cell health and growth. The MTT assay is a widely used colorimetric method for assessing cell viability.[12][13]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HCT-116 colon cancer, HepG2 liver cancer)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivative (test compound)

  • Doxorubicin or another standard-of-care chemotherapy agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and positive control in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

2. Target Engagement and Downstream Signaling Assays:

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase, it is crucial to assess target engagement and the modulation of downstream signaling pathways.

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the direct substrate of the target kinase within the cell.[11] Western blotting is a common technique for this purpose.

  • Cell Cycle Analysis: Kinase inhibitors often induce cell cycle arrest at specific phases.[1][15] Flow cytometry analysis of DNA content using propidium iodide staining can be used to determine the cell cycle distribution.

  • Apoptosis Assays: Inhibition of key survival kinases can lead to programmed cell death (apoptosis).[15] Apoptosis can be detected by various methods, including Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases.[8]

Protocol 3: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target and downstream substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation levels.

dot

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) DownstreamKinase Downstream Kinase (e.g., MEK, AKT) RTK->DownstreamKinase Phosphorylation Inhibitor 7-Bromo-5-chloro-1H- pyrazolo[4,3-b]pyridine Derivative Inhibitor->RTK TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylation CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Gene Expression

Caption: Simplified signaling pathway showing kinase inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from these assays will inform the structure-activity relationship (SAR) for the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine series. By systematically modifying the substituents on the pyrazolopyridine core and evaluating their impact on potency, selectivity, and cellular activity, researchers can optimize the lead compounds for improved drug-like properties.[16] For example, replacing a bromine atom with a different halogen or another functional group could alter the compound's binding affinity and pharmacokinetic properties.[9]

Conclusion and Future Directions

The 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors with therapeutic potential, particularly in oncology. The protocols and strategies outlined in this guide provide a framework for the comprehensive evaluation of these compounds, from initial hit identification to lead optimization. Future research should focus on expanding the SAR studies to enhance selectivity against specific kinase targets, thereby minimizing off-target effects and improving the therapeutic index. Furthermore, in vivo studies in relevant animal models will be crucial to assess the efficacy and safety of these promising compounds.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]

  • Mohamed, M. S., et al. (2025, August 6). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Taylor & Francis Online. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. [Link]

  • MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PubMed Central. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][6][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. Anticancer activity of some known pyrazolopyridine derivatives. [Link]

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubChem. 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. [Link]

  • PubMed. (2017, May 1). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. [Link]

  • OUCI. Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2011, March 8). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

The Strategic Application of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a framework that demonstrates the ability to bind to multiple biological targets with high affinity. Its rigid, bicyclic structure, rich in nitrogen atoms, provides an excellent platform for developing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold, as seen in 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, offers medicinal chemists precise vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document serves as a detailed guide for researchers on the application of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine as a key intermediate and starting point for the discovery of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is essential for its effective use in drug discovery workflows.

PropertyValueReference
CAS Number 1351813-70-1[1]
Molecular Formula C₆H₃BrClN₃[1][2]
Molecular Weight 232.47 g/mol [1][2]
Appearance Solid[3][4]
Purity Typically ≥97%[1][2]

Core Utility: A Versatile Intermediate for Kinase Inhibitor Synthesis

The primary application of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in drug discovery is as a versatile chemical building block. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential chemical modifications, a key strategy in the development of structure-activity relationships (SAR).

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been successfully developed as potent inhibitors of several important kinase targets. For instance, a scaffold morphing strategy has transformed screening hits into a pyrazolo[4,3-b]pyridine series with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties for inhibiting ALK5 (activin receptor-like kinase 5).[5] This highlights the potential of this core structure in overcoming common drug development hurdles.

Application Note 1: Development of Novel Kinase Inhibitors

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the design of inhibitors for a range of kinases, including but not limited to Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Breast Tumor Kinase (BRK/PTK6).[6][7][8] The 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine molecule is an ideal starting point for generating a library of analogues for screening against a panel of kinases.

Experimental Workflow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors from the title compound.

Protocol 1: General Procedure for a Biochemical Kinase Inhibition Assay

This protocol describes a representative fluorescence-based assay to determine the in vitro potency (IC₅₀) of compounds derived from 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against a target kinase.

Objective: To quantify the concentration-dependent inhibition of a specific kinase by synthesized test compounds.

Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation:

    • Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Prepare working solutions by diluting the stock compounds in assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the fluorescent label used.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the assay results. The use of a known inhibitor validates the assay's sensitivity, while the vehicle control accounts for any effects of the solvent.

Application Note 2: Cellular Activity and Mechanism of Action Studies

Once potent inhibitors are identified through biochemical screens, the next critical step is to evaluate their activity in a cellular context. Cell-based assays are essential to confirm that the compounds can penetrate cell membranes, engage the target kinase, and elicit a biological response.

Signaling Pathway of a Generic Receptor Tyrosine Kinase (RTK)

RTK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Autophosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Activation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of kinase inhibitors on cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI₅₀ value.

Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell proliferation or an increase in cell death, providing a robust measure of the compound's cytotoxic or cytostatic effects.

Conclusion and Future Directions

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine represents a highly valuable starting point for the development of novel kinase inhibitors. Its chemical tractability, combined with the proven success of the pyrazolopyridine scaffold, makes it an attractive tool for drug discovery campaigns. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this and related compounds. Future work should focus on leveraging this scaffold to develop inhibitors with novel kinase selectivity profiles and to explore its potential in other target classes, such as bromodomains and other ATP-binding proteins.

References

  • 7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg - LabAlley. Available at: [Link]

  • 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine - LabSolutions. Available at: [Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. Available at: [Link]

  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1][2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The ability to selectively functionalize the pyrazolo[4,3-b]pyridine ring system is therefore of paramount importance for the synthesis of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and the use of readily available and less toxic boronic acids.[8][10][11] For substrates such as 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, which possesses two distinct halogen atoms, the Suzuki coupling presents an opportunity for selective functionalization, enabling the synthesis of diverse compound libraries for drug development.

This application note provides a detailed guide to performing selective Suzuki coupling reactions on 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. We will delve into the principles of regioselectivity, provide optimized protocols for targeting either the C7-bromo or C5-chloro position, and discuss the critical experimental parameters that govern the reaction's outcome.

Understanding Regioselectivity: The C-Br vs. C-Cl Bond

The key to achieving selective functionalization of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine lies in exploiting the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the oxidative addition step of the Suzuki coupling catalytic cycle.[8][12]

The oxidative addition of the palladium(0) catalyst to the organohalide is typically the rate-determining step.[8][12] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[9][12] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds; the weaker the bond, the more readily it undergoes cleavage and oxidative addition. The C-Br bond has a significantly lower bond dissociation energy (approximately 276-290 kJ/mol) compared to the C-Cl bond (approximately 339-346 kJ/mol), making the C-Br bond inherently more reactive in palladium-catalyzed cross-coupling reactions.[13]

Therefore, under standard Suzuki coupling conditions, the reaction is expected to occur preferentially at the more labile C7-bromo position. Achieving coupling at the less reactive C5-chloro position requires more forcing conditions or specialized catalytic systems designed to activate C-Cl bonds.

Visualizing the Suzuki Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][12]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X(L_n) (Organopalladium Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)-R²(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² caption Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction. Selective_Functionalization_Workflow Start 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Protocol1 Protocol 1: Suzuki Coupling @ C7 (Mild Conditions) Start->Protocol1 Intermediate 7-Aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine Protocol1->Intermediate Protocol2 Protocol 2: Suzuki Coupling @ C5 (Forcing Conditions) Intermediate->Protocol2 FinalProduct 5,7-Diaryl-1H-pyrazolo[4,3-b]pyridine Protocol2->FinalProduct caption Figure 2. Stepwise workflow for the selective diarylation of the scaffold.

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The ability to precisely install amino substituents onto this heterocyclic system is a critical step in the synthesis of new chemical entities and the exploration of structure-activity relationships (SAR). The Buchwald-Hartwig amination stands as a paramount transformation for forging C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[3]

This guide provides a detailed examination and robust protocols for the selective Buchwald-Hartwig amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The presence of two distinct halogen atoms on the pyrazolopyridine ring presents a unique synthetic challenge and an opportunity for regioselective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, we can achieve selective amination at the C7 position, leaving the C5 chloro-substituent intact for subsequent diversification. This application note is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 7-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives.

Reaction Principle: The Key to Regioselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The regioselectivity in the amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is dictated by the initial oxidative addition step. The C-Br bond is inherently weaker and more susceptible to oxidative addition by the Pd(0) catalyst compared to the stronger C-Cl bond. This difference in reactivity allows for the selective formation of the C7-aminated product under carefully controlled conditions.

Buchwald-Hartwig_Catalytic_Cycle Figure 1: General Catalytic Cycle of the Buchwald-Hartwig Amination cluster_reactants Pd0 Pd(0)L_n OA Oxidative Addition (Rate-Determining Step) PdII_halide [Ar-Pd(II)-X]L_n OA->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido [Ar-Pd(II)-NR'R'']L_n Amine_Coord->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Regenerated Catalyst Product Ar-NR'R'' RE->Product Catalyst_Regen Catalyst Regeneration ArX Ar-X ArX->OA Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimizing the Catalytic System for Selectivity

The success of the selective amination hinges on the judicious choice of the palladium precursor, ligand, and base.

  • Palladium Precursor: Both Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used and effective precatalysts. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.

  • Ligand Selection: The ligand is paramount for achieving high selectivity and reactivity. For the selective amination of bromo-chloro heterocycles, bulky, electron-rich phosphine ligands are generally preferred.

    • Xantphos: This wide bite-angle bisphosphine ligand is well-documented for its efficacy in promoting the selective amination of dihalopyridines.[4][5] Its geometry helps to stabilize the palladium center and facilitate the reductive elimination step.

    • Josiphos Ligands (e.g., CyPF-tBu): This class of ferrocene-based diphosphine ligands is known for its high activity and selectivity in C-N cross-coupling reactions, even with challenging substrates like aryl chlorides.[6][7] They are excellent candidates for ensuring high selectivity for the C-Br bond activation.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.

    • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base suitable for a wide range of amines.

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): Milder bases that are often employed when base-sensitive functional groups are present.

Experimental Protocols

The following protocols provide a general framework for the selective amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Optimization may be required for specific amine substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Pd Precursor, Ligand, and Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Amine_add Add Amine Solvent->Amine_add Reaction Heat to Reaction Temperature Amine_add->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup (Quench, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: Selective Amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

  • Benzylamine

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by benzylamine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride solution (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

  • Morpholine

  • Pd(OAc)₂

  • CyPF-tBu (Josiphos-type ligand)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and CyPF-tBu (0.06 mmol, 6 mol%) to an oven-dried reaction vial with a stir bar.

  • Base Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) followed by morpholine (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the vial tightly and heat in a preheated heating block to 110 °C.

  • Monitoring: Stir the reaction mixture and monitor its progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for the selective amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine with various amine classes.

Amine ClassRepresentative AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Primary, AliphaticCyclohexylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101875-85
Primary, AromaticAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102470-80
Secondary, CyclicPiperidinePd₂(dba)₃ (2)Josiphos (4)NaOt-Bu (1.5)Toluene1001680-90
Secondary, AcyclicDiethylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)t-BuOH1002465-75

Yields are estimated based on similar transformations and may vary depending on the specific substrate and reaction scale.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd precursor or ligand degradation)- Insufficiently anhydrous/degassed conditions- Base not strong enough for the specific amine- Use fresh, high-purity catalyst and ligand.- Ensure rigorous inert atmosphere techniques and use freshly distilled, anhydrous solvents.- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).
Poor Selectivity (Formation of di-aminated product or reaction at C5-Cl) - Reaction temperature too high or reaction time too long- Inappropriate ligand choice- Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material.- Screen alternative ligands known for high selectivity (e.g., Xantphos, Josiphos).
Dehalogenation Side Product - Presence of water or other protic sources- Certain ligand/base combinations can promote this pathway- Ensure all reagents and solvents are scrupulously dry.- Screen different bases (e.g., switch from NaOt-Bu to Cs₂CO₃).
Complex Reaction Mixture - Amine or product degradation under reaction conditions- Side reactions with other functional groups- Lower the reaction temperature.- Protect sensitive functional groups on the amine coupling partner if necessary.

Conclusion

The selective Buchwald-Hartwig amination of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine at the C7 position is a highly effective and reliable transformation for the synthesis of novel, functionalized pyrazolopyridines. The key to success lies in the strategic selection of a bulky, electron-rich phosphine ligand, such as Xantphos or a Josiphos-type ligand, in combination with an appropriate palladium precursor and base. The protocols and guidelines presented herein provide a solid foundation for researchers to access a diverse range of 7-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that Xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048. Available at: [Link]

  • Josiphos ligands - Wikipedia. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Available at: [Link]

  • Ogata, T., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 128(43), 14230–14231. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Norman, M. H., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1933–1938. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention from the medicinal chemistry community. As a purine isostere, this scaffold possesses a unique arrangement of hydrogen bond donors and acceptors, allowing it to interact with a multitude of biological targets. Its derivatives have shown remarkable pharmacological activities, including potent inhibition of various protein kinases, which are pivotal in signal transduction pathways implicated in cancer and other diseases.[1]

The strategic functionalization of the pyrazolo[4,3-b]pyridine nucleus is paramount in the drug discovery process. Modifying the core at its various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). This guide provides an in-depth overview of key functionalization strategies, complete with detailed, field-proven protocols and the rationale behind experimental choices. The methodologies covered are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of novel therapeutics.

Core Synthesis Strategies: Building the Foundation

Before functionalization, a reliable synthesis of the core is essential. The two primary retrosynthetic approaches involve either the annulation of a pyrazole ring onto a pre-functionalized pyridine or the construction of a pyridine ring onto an existing pyrazole.

A highly efficient and increasingly common method starts from readily available 2-chloro-3-nitropyridines.[1][2] This strategy involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, offering operational simplicity and access to diverse derivatives.[1][2]

G cluster_0 Core Synthesis Pathway A 2-Chloro-3-nitropyridine B Pyridinyl Keto Ester A->B S_NAr with Keto Ester C Hydrazone Intermediate B->C Japp-Klingemann Reaction D Pyrazolo[4,3-b]pyridine Core C->D Intramolecular Cyclization (S_NAr) G cluster_1 Cross-Coupling Functionalization Start Halo-Pyrazolo[4,3-b]pyridine (X = Br, I) Suzuki_Product Aryl/Heteroaryl Substituted Product Start->Suzuki_Product Suzuki Coupling [Pd Catalyst, Base, Ar-B(OH)₂] Buchwald_Product Amino-Substituted Product Start->Buchwald_Product Buchwald-Hartwig [Pd Catalyst, Base, Amine] G cluster_2 Mechanism of Kinase Inhibition Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor N1-H C3-Aryl C5-Amine Kinase Kinase ATP Pocket Hinge Region Hydrophobic Pocket Solvent Front Inhibitor:f0->Kinase:p0 H-Bond Inhibitor:f1->Kinase:p1 Hydrophobic Interaction Inhibitor:f2->Kinase:p2 H-Bond/ Solvation

Sources

Application Note and Protocol: Strategic N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has positioned it as a valuable building block for the development of potent and selective kinase inhibitors, among other therapeutic agents. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms (N-alkylation) is a critical step in hit-to-lead optimization, profoundly influencing a compound's potency, selectivity, solubility, and pharmacokinetic profile.

However, the N-alkylation of unsymmetrical pyrazoles, such as the title compound, presents a significant synthetic challenge: the control of regioselectivity. The pyrazole ring possesses two reactive nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation. As the biological activity of these isomers can differ substantially, the development of robust and selective alkylation protocols is of paramount importance for advancing drug discovery programs. This application note provides a detailed protocol for the N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, with a focus on strategies to influence and control the N1 versus N2 regioselectivity.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of pyrazoles typically proceeds via the deprotonation of the N-H proton by a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent. The distribution of the resulting N1 and N2 isomers is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring and the alkylating agent can significantly influence the site of alkylation. Alkylation often favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the heterocyclic system can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N2 ratio.[1] For instance, certain base/solvent combinations can favor the formation of a specific tautomer of the pyrazolate anion, leading to a preferred regioisomeric outcome.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous structural elucidation and differentiation of the resulting N1 and N2 regioisomers.[2]

General Protocol for N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

This protocol provides a general framework for the N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Researchers should note that optimization of the base, solvent, and temperature may be necessary for different alkylating agents to achieve the desired regioselectivity and yield.

Materials and Reagents
ReagentGradeSupplier
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine≥95%Various
Alkylating Agent (e.g., Iodomethane, Benzyl bromide)Reagent GradeVarious
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeVarious
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeVarious
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Various
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeVarious
Dichloromethane (DCM)ACS GradeVarious
Ethyl Acetate (EtOAc)ACS GradeVarious
HexanesACS GradeVarious
Saturated aqueous Sodium Bicarbonate (NaHCO₃)In-house prep.
BrineIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in anhydrous solvent add_base Add base (e.g., NaH or K₂CO₃) portion-wise at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkylating Add alkylating agent dropwise at 0 °C stir1->add_alkylating warm_rt Allow to warm to room temperature add_alkylating->warm_rt stir2 Stir for 2-16 h (monitor by TLC/LC-MS) warm_rt->stir2 quench Quench with water or sat. aq. NH₄Cl stir2->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize products (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Step-by-Step Protocol (General Conditions)

Method A: Potassium Carbonate in DMF (Conditions often favoring a mixture of isomers)

  • To a stirred solution of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Method B: Sodium Hydride in THF (Conditions often favoring the N1 isomer)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer.

Characterization of N1 and N2 Regioisomers

The unambiguous assignment of the N1 and N2 alkylated products is crucial. This is typically achieved through a combination of 1D and 2D NMR spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the pyrazolopyridine core will differ between the two isomers.

  • NOESY: For N1-alkylated products, a Nuclear Overhauser Effect (NOE) is often observed between the protons of the alkyl group and the H6 proton of the pyridine ring. Conversely, for N2-alkylated products, an NOE may be observed between the alkyl group protons and the H3 proton of the pyrazole ring (if present).

  • HMBC: Long-range ¹H-¹³C correlations can provide definitive structural proof. For example, correlations between the alkyl group protons and the carbon atoms of the pyrazole ring (C3a and C7a) can help to establish the point of attachment.

Factors Influencing Regioselectivity: A Mechanistic Perspective

The regiochemical outcome of the N-alkylation is a result of the competition between the two nucleophilic nitrogen atoms of the pyrazolate anion. The choice of base and solvent plays a pivotal role in determining which isomer is favored.

G cluster_reactants Reactants cluster_pathways Alkylation Pathways cluster_products Products Start 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Anion Pyrazolate Anion Start->Anion + Base - H⁺ Base Base (e.g., NaH, K₂CO₃) N1_Alkylation N1 Attack Anion->N1_Alkylation R-X N2_Alkylation N2 Attack Anion->N2_Alkylation R-X N1_Product N1-alkylated Isomer N1_Alkylation->N1_Product N2_Product N2-alkylated Isomer N2_Alkylation->N2_Product

Caption: Competing pathways in the N-alkylation of pyrazoles.

Generally, less polar, non-coordinating solvents like THF with a strong, non-coordinating base like NaH tend to favor alkylation at the N1 position, which is often the thermodynamically more stable product. In contrast, polar aprotic solvents like DMF with bases such as K₂CO₃ can lead to mixtures of isomers, with the ratio being influenced by the specific alkylating agent and reaction temperature.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., iodide instead of bromide), or employing a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the base and the anionic intermediate.

  • Poor Regioselectivity: To improve regioselectivity, a systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, Acetonitrile) is recommended. Temperature can also play a role; running the reaction at lower temperatures may enhance selectivity.

  • Difficult Separation: If the N1 and N2 isomers are difficult to separate by standard column chromatography, consider using a different stationary phase (e.g., alumina) or employing preparative HPLC.

Conclusion

The N-alkylation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a key transformation for the synthesis of novel drug candidates. While the formation of regioisomers is a common challenge, a systematic approach to reaction optimization, guided by an understanding of the underlying mechanistic principles, can enable the selective synthesis of the desired N1 or N2 alkylated products. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to successfully navigate the synthesis and characterization of these important heterocyclic compounds.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • Katritzky, A. R., et al. (1996). The Alkylation of Pyrazolones via the Mitsunobu Reaction. Heterocycles, 43(1), 177. Available at: [Link]

  • O'Shea, D. F., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1459–1470. Available at: [Link]

  • PubChem. 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This molecule is a key heterocyclic scaffold, and its efficient synthesis is crucial for downstream applications in medicinal chemistry and materials science. Pyrazolo[4,3-b]pyridines, in particular, are of considerable interest due to their diverse biological activities.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and significantly improve your reaction yields.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, particularly when using established, yet often low-yielding, methods.

Question 1: My reaction yield is extremely low (<20%) following the classical diazotization route starting from an N-acyl aminopyridine. What are the primary causes?

Answer: A low yield in this cyclization is a frequent issue and typically points to one of several critical factors. A known literature procedure for a similar bromo-pyrazolo[4,3-b]pyridine reports yields as low as 17%.[3] Let's break down the potential causes and solutions:

  • Purity of Starting Materials: The purity of the N-acyl aminopyridine precursor is paramount. Impurities can inhibit the reaction or lead to undesirable side products.

    • Recommendation: Recrystallize or chromatograph your starting material before use. Confirm its purity via ¹H NMR and LC-MS.

  • Reagent Quality and Stoichiometry: The diazotizing agent, such as isopentyl nitrite, degrades over time. Using old or improperly stored reagent is a common cause of failure.

    • Recommendation: Use a fresh bottle of isopentyl nitrite. Ensure accurate stoichiometry; sometimes a slight excess (1.2-1.5 equivalents) can drive the reaction to completion, but a large excess can lead to side products.

  • Reaction Temperature and Time: Suboptimal temperature control is highly detrimental. The formation of the diazonium intermediate is often exothermic, and its decomposition is temperature-sensitive. Heating too high or for too long can degrade the product.[4]

    • Recommendation: Maintain strict temperature control as specified in the protocol (e.g., 85°C).[3] Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.[4]

  • Solvent and Acidity: The choice of solvent and additives like acetic anhydride and potassium acetate is critical for the reaction's success.[3] The solvent must be anhydrous.

    • Recommendation: Use dry toluene. Ensure the acetic anhydride is fresh and the potassium acetate is finely ground and dried to facilitate solubility and reactivity.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate via column chromatography. What are these likely side products?

Answer: The formation of multiple byproducts complicates purification and is a major reason for yield loss. The most common culprits are:

  • Incomplete Cyclization: The linear diazonium intermediate may undergo other reactions, such as hydrolysis or reaction with the solvent, before it can cyclize. This results in a mixture of partially reacted intermediates.

  • Decomposition Products: Diazonium salts can be unstable. If the reaction temperature is too high or if there are nucleophilic impurities present, the intermediate can decompose into a variety of undesired aromatic compounds.

  • Regioisomers: While less common in this specific intramolecular cyclization, the possibility of alternative cyclization pathways cannot be entirely dismissed, especially if the starting material is not completely pure. The formation of regioisomers is a known challenge in other pyrazolopyridine syntheses.[4]

Troubleshooting Strategy:

  • Reaction Monitoring: Use TLC to track the consumption of the starting material and the appearance of the product and byproducts. A well-run reaction should show a clean conversion.

  • Optimize Conditions: If multiple spots appear early, consider lowering the reaction temperature slightly or reducing the addition rate of the diazotizing agent to better control the reaction.

  • Purification: For difficult separations, a gradient elution in your column chromatography is critical. A shallow gradient of a polar modifier (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.[3][4] If co-elution persists, consider reverse-phase chromatography.

Question 3: My final product is a dark, oily residue after work-up and solvent evaporation. How can I effectively purify it to obtain a solid?

Answer: Obtaining a solid product is key for accurate characterization and downstream use. A dark, oily residue suggests the presence of impurities or residual high-boiling solvents.

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and highly polar impurities. Partitioning between ethyl acetate and water, followed by a brine wash, is standard.[3][5]

  • Column Chromatography: This is the most effective method for removing colored impurities.

    • Stationary Phase: Standard silica gel is typically sufficient.[4]

    • Mobile Phase: A systematic approach is best. Start with a non-polar solvent and gradually increase polarity. A common system for this class of compounds is a gradient of methanol in dichloromethane (e.g., starting from 0% and increasing to 3-5% MeOH).[3]

  • Post-Chromatography Treatment:

    • Trituration: After chromatography, concentrate the product-containing fractions. Dissolve the resulting oil in a minimal amount of a good solvent (like dichloromethane) and add a poor solvent (like hexanes or pentane) dropwise while stirring vigorously. This will often cause the product to precipitate as a solid, which can then be collected by filtration.

    • Activated Charcoal: If the color persists after chromatography, you can try dissolving the product in a suitable solvent and stirring it with a small amount of activated charcoal for 15-30 minutes before filtering through Celite®. This can help remove persistent colored impurities.

Frequently Asked Questions (FAQs)

Question 1: The diazotization route seems inherently low-yielding. Is there a more efficient and reliable synthetic strategy for the pyrazolo[4,3-b]pyridine core?

Answer: Yes. A superior strategy involves a modern annulation approach based on the Japp-Klingemann reaction. This method starts from readily available 2-chloro-3-nitropyridines and offers significant advantages in terms of yield, operational simplicity, and substrate scope.[1][2]

The general sequence involves:

  • SNAr Reaction: A nucleophilic aromatic substitution of the chlorine on a 2-chloro-3-nitropyridine derivative with an active methylene compound (e.g., ethyl acetoacetate).

  • Japp-Klingemann Reaction: Reaction of the resulting intermediate with an arenediazonium salt, which leads to an azo-coupling, deacylation, and subsequent cyclization to form the pyrazole ring in a one-pot manner.[1]

This approach avoids the use of unstable intermediates and provides a robust platform for creating highly functionalized pyrazolo[4,3-b]pyridines in much higher yields.

Question 2: What is the recommended order for introducing the bromine and chlorine substituents onto the scaffold?

Answer: The most effective strategy is to begin with a pyridine ring that already contains the required halogen substituents. Direct halogenation of the fused pyrazolo[4,3-b]pyridine system is challenging and often results in a mixture of products with poor regioselectivity.

  • Bromination vs. Chlorination: Bromination is generally more selective than chlorination due to the higher activation energy of the hydrogen abstraction step, which makes the bromine radical more discerning.[6][7] However, this principle is most applicable to radical halogenation of alkanes and less predictable for electrophilic aromatic substitution on complex heterocycles.

  • Recommended Precursor: The ideal starting material for this synthesis is a pyridine derivative that already has the chloro and bromo groups in the correct positions, such as a substituted 2,3-diaminopyridine or a 2-amino-3-nitropyridine, which can then be used to construct the pyrazole ring. The high-yield Japp-Klingemann approach, for example, would ideally start from a 2,5-dichloro-4-bromo-3-nitropyridine or a similar precursor.

Question 3: What are the essential analytical techniques for characterizing the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine product?

Answer: Proper characterization is non-negotiable. The following combination of techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The aromatic region will show characteristic signals for the protons on the heterocyclic rings. For the parent 7-bromo-1H-pyrazolo[4,3-b]pyridine, characteristic signals are observed around δ 7.7-8.5 ppm in DMSO-d₆.[3] The NH proton of the pyrazole often appears as a broad singlet at a high chemical shift (>13 ppm).[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides crucial information about both the purity of the sample (from the LC chromatogram) and its molecular weight (from the mass spectrum), confirming that you have synthesized the compound of interest.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition of the molecule, providing definitive proof of its identity.

Visualized Workflows and Pathways

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield (<20%) CheckPurity Check Starting Material Purity (NMR, LCMS) Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK PurifySM Action: Purify Starting Material (Recrystallize/Column) PurityOK->PurifySM No CheckReagents Check Reagent Quality & Stoichiometry (Nitrite, Anhydride) PurityOK->CheckReagents Yes PurifySM->CheckPurity ReagentsOK Reagents Fresh? CheckReagents->ReagentsOK ReplaceReagents Action: Use Fresh Reagents, Verify Stoichiometry ReagentsOK->ReplaceReagents No MonitorRxn Monitor Reaction (TLC every 30 min) ReagentsOK->MonitorRxn Yes ReplaceReagents->CheckReagents CleanRxn Clean Conversion? MonitorRxn->CleanRxn OptimizeTemp Action: Optimize Temperature & Reaction Time CleanRxn->OptimizeTemp No (Side Products) ConsiderAlt Yield Still Low: Consider Alternative Route (Japp-Klingemann) CleanRxn->ConsiderAlt Yes OptimizeTemp->MonitorRxn

Caption: A decision tree for troubleshooting low synthesis yields.

High-Yield Synthesis Pathway

This diagram illustrates the recommended high-yield synthesis of the pyrazolo[4,3-b]pyridine core via the Japp-Klingemann reaction.

JappKlingemann SM 2,5-Dichloro-3-nitropyridine + Ethyl Acetoacetate SNAr S N Ar Reaction (Base, e.g., NaH in THF) SM->SNAr Intermediate1 Adduct Intermediate SNAr->Intermediate1 OnePot One-Pot Japp-Klingemann (Azo-coupling, Deacylation, Pyrazole Annulation) Intermediate1->OnePot Diazonium Arenediazonium Salt (Ar-N₂⁺) Diazonium->OnePot Product Functionalized Pyrazolo[4,3-b]pyridine (High Yield) OnePot->Product

Caption: The recommended high-yield Japp-Klingemann synthesis pathway.

Optimized Experimental Protocols

Protocol A: Improved Diazotization Cyclization (Based on the procedure from WO2011/146287 with critical improvements)[3]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-(4-bromo-6-chloro-2-methylpyridin-3-yl)acetamide (1.0 eq), finely ground and dried potassium acetate (1.2 eq), and anhydrous toluene (10 mL per mmol of starting material).

  • Activation: Add fresh acetic anhydride (3.0 eq) and stir the mixture vigorously for 15-20 minutes at room temperature.

  • Diazotization: Add fresh isopentyl nitrite (2.3 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 2-4 hours. Critical: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) every hour. Stop heating once the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Protocol B: High-Yield Japp-Klingemann Annulation (Proposed) (Adapted from the general methodology by Baklanov et al.)[1]

  • SNAr Adduct Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 eq, 60% dispersion in oil) in anhydrous THF. Cool to 0°C. Add ethyl acetoacetate (1.1 eq) dropwise and stir for 20 minutes. Add a solution of a suitable precursor like 2,5-dichloro-4-bromo-3-nitropyridine (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir until TLC shows complete consumption of the starting pyridine.

  • Diazonium Salt Preparation (in a separate flask): Dissolve an appropriate aniline precursor in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Japp-Klingemann Reaction: Cool the SNAr reaction mixture from step 1 to 0-5°C. Add the freshly prepared diazonium salt solution dropwise, maintaining the temperature below 10°C. A basic catalyst like pyridine or DBU may be required.

  • Cyclization: Stir the mixture at room temperature or with gentle heating until the azo intermediate cyclizes to the pyrazole. Monitor by LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to yield the desired pyrazolo[4,3-b]pyridine derivative. This route is expected to provide significantly higher yields than Protocol A.

Comparative Summary of Protocols

ParameterProtocol A: Improved DiazotizationProtocol B: Japp-Klingemann Annulation
Starting Materials N-acyl aminopyridineHalogenated 3-nitropyridine, Active methylene cpd.
Key Reagents Isopentyl Nitrite, Acetic AnhydrideNaH, Arenediazonium Salt
Reaction Steps 1 (Cyclization)2 (SNAr + Annulation)
Operational Simplicity Moderate; sensitive to reagent qualityHigh; robust and scalable
Typical Yield Low to Moderate (15-40%)High (>70%)[1]
Key Challenge Unstable diazonium intermediateHandling of NaH and diazonium salts

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(41). [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed. [Link]

  • Takeda Pharmaceutical Company Limited. (2011). Patent WO2011/146287. Via ChemicalBook, Synthesis of 1H-Pyrazolo[4,3-b]pyridine, 7-broMo-.
  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Waseda University Research Portal.
  • Guidechem. (n.d.). What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?
  • Hurst, S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Baklanov, M. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Baklanov, M. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 9.4: Chlorination vs Bromination. [Link]

  • Chad Christopher. (2025). Why is Bromination More Selective than Chlorination?[Link]

  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2215. [Link]

Sources

Technical Support Center: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The presence of two distinct halogen atoms (bromine and chlorine) provides multiple vectors for synthetic modification, such as through palladium-catalyzed cross-coupling reactions.[1][3] However, the very features that make this scaffold synthetically valuable also present unique challenges in its purification. Achieving high purity (>99%) is critical, as even minor impurities can confound biological assays, lead to side reactions in subsequent synthetic steps, or complicate structural analysis.

This guide provides a comprehensive, experience-driven approach to troubleshooting common purification issues encountered with 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. It is designed for researchers and drug development professionals to diagnose problems logically and implement effective purification strategies.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in a question-and-answer format.

Q1: My initial workup yields a crude product with multiple spots on TLC, some very close to my product spot. What are the likely impurities and how do I begin to separate them?

A1: Initial Diagnosis and Strategy

The presence of multiple, closely running spots on a Thin-Layer Chromatography (TLC) plate is a common issue when working with halogenated heterocycles.[4] The impurities likely share a similar polarity profile to your target compound.

Expertise & Experience: Understanding the Source of Impurities

The most probable impurities arise from the synthetic route. Given the structure, potential contaminants include:

  • Starting Materials: Unreacted precursors.

  • Dehalogenated By-products: Species where either the bromine or chlorine has been reductively removed. The separation of halogen-containing molecules from their dehalogenated impurities can be particularly difficult.[4]

  • Isomeric By-products: Depending on the synthetic strategy, isomers with different substitution patterns on the pyrazolopyridine core may form.

  • Over-halogenated Species: In some cases, undesired di-brominated or di-chlorinated species might be generated.[5][6]

Trustworthiness: A Self-Validating Approach

Before attempting a large-scale purification, your strategy must be validated at a small scale. The first step is a thorough TLC analysis using a range of solvent systems to find one that maximizes the separation (ΔRf) between your product and the impurities.

Data Presentation: Common Impurities and Identification

Potential Impurity Potential Origin Expected Polarity vs. Product Identification Method
5-Chloro-1H-pyrazolo[4,3-b]pyridineReductive debrominationMore polarLC-MS (Mass difference of ~78-80 Da)
7-Bromo-1H-pyrazolo[4,3-b]pyridineReductive dechlorinationLess polarLC-MS (Mass difference of ~34-36 Da)
Starting Materials (e.g., substituted pyridines)Incomplete reactionVariesCompare TLC with authentic sample
Positional IsomersNon-regioselective synthesisSimilar2D NMR, X-ray crystallography

Experimental Protocols: Systematic TLC Solvent Screening

  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Select Solvent Systems: Test a range of solvent polarities. Good starting points for halogenated N-heterocycles are mixtures of a non-polar solvent with a polar modifier.

    • Hexanes/Ethyl Acetate (varying ratios from 9:1 to 1:1)

    • Dichloromethane/Methanol (varying ratios from 99:1 to 95:5).[7]

    • Toluene/Acetone (varying ratios from 9:1 to 7:3)

  • Spot and Develop: Spot the crude material on multiple TLC plates and develop each in a different solvent system.

  • Visualize: View the plates under UV light (254 nm) and consider using a stain (e.g., permanganate) if impurities are not UV-active.

  • Analyze: Identify the solvent system that provides the best separation between the desired product spot and all other spots. This system will be the basis for your column chromatography mobile phase.

Q2: I'm struggling with column chromatography. My product is co-eluting with an impurity, or the yield is very low due to streaking.

A2: Optimizing Column Chromatography

Co-elution and streaking are classic signs that the chosen chromatography conditions are suboptimal for this specific separation. Halogenated compounds can interact strongly with the stationary phase, requiring careful method development.[4]

Expertise & Experience: The "Why" Behind Chromatography Issues

  • Co-elution: The polarity of the mobile phase is too high or too low, failing to differentiate between your product and an impurity of very similar polarity.

  • Streaking/Tailing: This often occurs if the compound is slightly acidic or basic, leading to strong interactions with silica gel (which is weakly acidic). It can also be caused by overloading the column or poor solubility in the mobile phase. The pyrazolo[4,3-b]pyridine core has basic nitrogen atoms that can cause such interactions.

  • Low Yield: The product may be irreversibly adsorbing to the silica gel or being lost during the extended elution required to separate it from impurities.

Trustworthiness: A Self-Validating Workflow

The key is to refine your mobile phase and potentially modify the stationary phase based on your TLC screening. A small amount of an additive can dramatically improve peak shape and resolution.

Visualization & Formatting: Decision-Making Workflow

Below is a decision tree to guide the optimization of your chromatographic separation.

Caption: Troubleshooting workflow for column chromatography.

Data Presentation: Mobile Phase Modification

Problem Proposed Solution Mechanism of Action Typical Concentration
Tailing/StreakingAdd Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface, preventing strong adsorption of the basic product.0.1 - 1.0% (v/v)
Co-elutionSwitch to a different solvent systemChanges the selectivity of the separation. E.g., using Toluene instead of Hexanes can introduce π-π interactions.N/A
Difficult SeparationsUse Ultra High-Performance Liquid Chromatography (UHPLC)Provides significantly higher resolution for separating closely related species like halogen isomers or dehalogenation impurities.[4]N/A
Q3: My compound appears pure by TLC after chromatography, but NMR/LC-MS shows a persistent minor impurity (~1-5%). How can I achieve the final polishing step for >99% purity?

A3: Recrystallization for Final Purification

Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid sample.[8] It relies on differences in solubility between the desired compound and the impurity in a chosen solvent at different temperatures.

Expertise & Experience: The Principle of Recrystallization

The ideal recrystallization solvent is one in which your compound is:

  • Highly soluble at an elevated temperature (near the solvent's boiling point).

  • Sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[9]

The impurity, conversely, should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).

Trustworthiness: Validating Your Solvent Choice

The selection of the right solvent is empirical and must be done on a small scale (10-20 mg) before committing your bulk material.[10]

Experimental Protocols: Step-by-Step Recrystallization

  • Solvent Screening:

    • Place ~20 mg of your compound into a small test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or a mixture) dropwise at room temperature. A good candidate will not dissolve the solid.

    • Heat the test tube gently. The solid should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Abundant crystal formation indicates a promising solvent system. Alcohols or mixtures like methanol-ethyl acetate are often effective for pyrazole derivatives.[11]

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[9]

    • If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated carbon and perform a hot gravity filtration to remove colored impurities.[10]

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8]

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10]

    • Dry the crystals under vacuum.

Visualization & Formatting: The Recrystallization Process

Sources

Overcoming low reactivity in 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Welcome to the technical support center for the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic building block. Here, we address common issues related to its reactivity, providing troubleshooting guides, detailed protocols, and the underlying chemical principles to empower your research.

Primer: Understanding the Reactivity of the Scaffold

The 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine core is an electron-deficient heteroaromatic system. The pyridine nitrogen atom and the fused pyrazole ring act as powerful electron-withdrawing groups, which significantly impacts the molecule's reactivity.[1]

Key Structural Features & Their Implications:

  • Electron-Deficient Pyridine Ring : This deactivation makes the C-Br and C-Cl bonds less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to more electron-rich systems. The nitrogen atoms can also act as catalyst poisons by coordinating to the palladium center.

  • Two Distinct Halogen Atoms : The molecule possesses a bromine atom at the C7 position and a chlorine atom at the C5 position. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > OTf > Cl.[2] This differential reactivity is the cornerstone of selective functionalization, allowing for stepwise modifications. The weaker carbon-bromine (C-Br) bond undergoes oxidative addition much more readily than the stronger carbon-chlorine (C-Cl) bond.[2]

This inherent electronic nature and differential halogen reactivity are the sources of both the challenges and the synthetic opportunities associated with this scaffold.

Scaffold 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Reactivity_Br C7-Br Bond (More Reactive) Scaffold->Reactivity_Br Weaker C-X Bond Reactivity_Cl C5-Cl Bond (Less Reactive) Scaffold->Reactivity_Cl Stronger C-X Bond Challenge Key Challenge: Electron-Deficient Core Scaffold->Challenge Opportunity Key Opportunity: Selective Functionalization Reactivity_Br->Opportunity Reactivity_Cl->Opportunity

Caption: Differential reactivity of the C-Br and C-Cl bonds.

Frequently Asked Questions (FAQs): Troubleshooting Cross-Coupling Reactions

This section addresses the most common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Part 1: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction at the C7-Br position is giving very low yield or not working at all. What's going wrong?

Answer: This is a common issue stemming from the electron-deficient nature of the heterocycle. Several factors could be at play, often related to the catalyst system and reaction conditions.

  • Pillar 1: The Catalytic Cycle & Its Hurdles The standard Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] For electron-deficient substrates like this one, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step and can be sluggish.

  • Pillar 2: Common Causes & Solutions

    • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by coordination to the ring nitrogens.

      • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or employ modern "precatalysts" (e.g., G2, G3, G4 Buchwald precatalysts) that readily generate the active L-Pd(0) species.

    • Inappropriate Ligand: The ligand is arguably the most critical component. Standard ligands like PPh₃ are often ineffective for this substrate class.

      • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination. Excellent choices include XPhos, SPhos, or RuPhos .[4][5]

    • Ineffective Base/Solvent Combination: The base is required to activate the boronic acid for the transmetalation step.[6] Poor solubility of the base or substrate can halt the reaction.

      • Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For solvents, aprotic polar solvents like 1,4-dioxane, DME, or toluene , often with a small amount of water (e.g., 10:1 ratio), are effective at solubilizing the reagents and facilitating the action of inorganic bases.[7][8]

    • Reaction Temperature Too Low: Due to the challenging nature of the substrate, higher temperatures are often required to overcome the activation energy barrier for oxidative addition.

      • Solution: Ensure the reaction is heated sufficiently, typically between 80-110 °C. Microwave irradiation can also be highly effective at reducing reaction times and improving yields.[5][9]

Question 2: I am observing significant amounts of a debrominated side product (5-chloro-1H-pyrazolo[4,3-b]pyridine). How can I prevent this?

Answer: Debromination is a persistent side reaction in cross-couplings of electron-deficient heteroaryl halides. It often occurs when the catalytic cycle is stalled or when certain reagents promote a competing hydrodehalogenation pathway.

  • Causality: This side reaction is often exacerbated by ligands that are prone to β-hydride elimination or by bases and solvents that can act as hydride sources.

  • Troubleshooting & Prevention Strategy:

    Problem AreaRecommended ActionRationale
    Ligand Choice Use a robust, sterically hindered biarylphosphine ligand such as XPhos or SPhos .These ligands create a bulky coordination sphere around the palladium, which favors the desired reductive elimination over competing side reactions.[4]
    Catalyst System Employ a well-defined precatalyst system like XPhos Pd G2 or G3 .These integrated systems are specifically designed to minimize side reactions like debromination by ensuring a clean and efficient catalytic cycle.[4][5]
    Base Selection Use K₃PO₄ or Cs₂CO₃ instead of bases like NaOt-Bu or K₂CO₃ if debromination is severe.Carbonate and phosphate bases are generally less prone to promoting hydrodehalogenation pathways compared to alkoxides in some systems.
    Solvent Purity Ensure you are using anhydrous, degassed solvents.Water and oxygen can interfere with the catalyst. While some water is often beneficial with inorganic bases, excess amounts or impurities can be detrimental.

Start Low Yield / No Reaction in Suzuki Coupling Check_Ligand Is the ligand a bulky, electron-rich phosphine? (e.g., XPhos, SPhos) Start->Check_Ligand Check_Catalyst Is the catalyst a modern precatalyst? (e.g., Pd(OAc)₂, XPhos Pd G3) Check_Ligand->Check_Catalyst Yes Action_Ligand Action: Switch to XPhos or SPhos Check_Ligand->Action_Ligand No Check_Base Is the base strong and appropriate? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Action_Catalyst Action: Use a G2/G3 precatalyst Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature high enough? (80-110 °C) Check_Base->Check_Temp Yes Action_Base Action: Use K₃PO₄ in dioxane/water Check_Base->Action_Base No Success Problem Solved: High Yield Achieved Check_Temp->Success Yes Action_Temp Action: Increase temperature / Use microwave Check_Temp->Action_Temp No Action_Ligand->Check_Catalyst Action_Catalyst->Check_Base Action_Base->Check_Temp Action_Temp->Success

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Part 2: Buchwald-Hartwig Amination

Question 3: I am trying to perform a Buchwald-Hartwig amination at the C7-Br position, but I am getting no C-N coupled product. What should I try?

Answer: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of this substrate requires careful optimization due to its electronic properties. The key pillars for success are the catalyst-ligand system and the choice of base.[10]

  • Pillar 1: The Catalytic Cycle & Its Hurdles The mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11] Each of these steps can be challenging with this substrate.

  • Pillar 2: Common Causes & Solutions

    • Outdated Catalyst System: First-generation catalysts (e.g., Pd(dba)₂/dppf) are often insufficient.

      • Solution: Utilize modern, highly active catalyst systems. For many amine couplings, ligands like Xantphos are very effective.[12] For more challenging or sterically hindered amines, Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's biarylphosphine ligands are superior.

    • Incorrect Base Selection: The base must be strong enough to deprotonate the amine once it has coordinated to the palladium center, but not so strong that it causes side reactions or degradation.

      • Solution: The choice of base is critical and depends on the amine's pKa.

        • For primary and secondary alkylamines and anilines , a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) is often the best choice.[11]

        • For more sensitive substrates or weaker amine nucleophiles, a carbonate base like Cs₂CO₃ can be effective, though it may require higher temperatures.[12]

    • Solvent Effects: The solvent must solubilize the components and not interfere with the catalyst.

      • Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. Toluene is often preferred for its higher boiling point, allowing for the necessary reaction temperatures (typically 100-110 °C).[13]

Question 4: Can I selectively aminate the C7-Br position without affecting the C5-Cl position?

Answer: Yes, absolutely. The differential reactivity between the C-Br and C-Cl bonds is even more pronounced in C-N coupling than in C-C coupling. By using appropriate conditions, you can achieve excellent selectivity for the C7 position.

  • Strategy for Selectivity:

    • Control Temperature and Time: Use the mildest conditions that afford a reasonable reaction rate (e.g., 80-100 °C). Avoid prolonged heating at very high temperatures (>120 °C), which might begin to activate the C-Cl bond with highly active catalyst systems.

    • Use a Bromine-Selective Catalyst System: While many modern catalysts are capable of activating chlorides, their kinetic preference for bromine is vast. A system like Pd₂(dba)₃ / Xantphos with Cs₂CO₃ is an excellent starting point for selective C-Br amination.[12]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. Using a large excess is unnecessary and can complicate purification.

Optimized Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions may vary depending on the specific coupling partners. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol is optimized for coupling arylboronic acids to the C7-Br position.

  • Setup: To an oven-dried Schlenk flask, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the catalyst, for example, XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined organic filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

This protocol is a robust starting point for coupling primary or secondary amines.

  • Setup: To an oven-dried Schlenk tube, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

  • Barluenga, J., & Valdés, C. (2011). Five-Membered Heterocycles from Isocyanides and Bis-Electrophiles: A Jaap–Klingemann-Type Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345–347. Available at: [Link]

  • Castillo, J. C., Rivera, D. G., & Portilla, J. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry, 88(17), 12269–12279.
  • Gryko, D., & Piechowska, J. (2023). Challenges in the functionalization of pyridines.
  • Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1997). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. Advances in Heterocyclic Chemistry, 68, 1-63.
  • Kharitonov, D. I., Taniya, O. S., Tselinskii, I. V., & Trifonov, R. E. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639. Available at: [Link]

  • Abás, S., Abarca, B., Ochoa de Retana, A., & Ballesteros, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. Available at: [Link]

  • Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12596–12605. Available at: [Link]

  • Smaali, M., El-Mekabaty, A., Oulfajrite, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2157–2167. Available at: [Link]

  • Kumar, A., Kumar, V., & Kumar, V. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1782–1791. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 29(65), e202302091.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 76(11), 4726–4732.
  • Levy, J. N., Liu, R. R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • Levy, J. N., & McNally, A. (2022).
  • Frank, E., Wölfling, J., & Schneider, G. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1313–1318.
  • Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10839-10851.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15839–15904.
  • Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(26), 11646–11654.
  • Nacci, A., & Cioffi, N. (2011). Palladium-Catalyzed Reactions.
  • Smaali, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2157-2167.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Levy, J. N., Liu, R. R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • Sharma, A., & Van der Eycken, E. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. In Microwave-Assisted Organic Synthesis.
  • Li, X., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(18), 3364.
  • Sharma, J. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877–1890.
  • Lin, S. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Chemistry.
  • PubChem. (n.d.). 7-Chloro-1H-pyrazolo[4,3-b]pyridine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues in Pyrazole Ring Formation & Regioselectivity

A common retrosynthetic approach to pyrazolo[4,3-b]pyridines involves the annulation of a pyrazole ring onto a functionalized pyridine core.[1][2] This typically involves the reaction of a hydrazine with a 1,3-dicarbonyl equivalent.

Question 1: My reaction to form the pyrazole ring is yielding a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole isomers.

Root Cause Analysis:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in your precursor. Electron-withdrawing groups can make a nearby carbonyl more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the hydrazine can favor attack at the less sterically hindered carbonyl group.

  • Reaction Conditions: pH is a critical factor. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity compared to neutral or basic conditions.

Troubleshooting Protocol:

  • Solvent Screening: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[4]

  • pH Control: Carefully control the pH of your reaction mixture. A systematic screen of acidic, neutral, and basic conditions is recommended.

  • Temperature Optimization: Lowering the reaction temperature may enhance the kinetic selectivity towards the desired isomer.

  • Stepwise Synthesis: Consider a stepwise approach where one of the carbonyl groups is protected, forcing the hydrazine to react at the desired position. Subsequent deprotection and cyclization would then yield the correct isomer.

Question 2: I am observing incomplete cyclization and the presence of hydrazone intermediates. What could be the cause?

Answer: Incomplete cyclization can be due to several factors related to reaction kinetics and thermodynamics. The formation of the hydrazone is often rapid, but the subsequent intramolecular cyclization to form the pyrazole ring can be the rate-limiting step.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step.

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Catalyst Addition: The use of an acid or base catalyst can facilitate the cyclization. For instance, a catalytic amount of a strong acid can protonate the carbonyl group, making it more electrophilic and promoting the intramolecular attack by the hydrazine nitrogen.

  • Dehydrating Conditions: The cyclization step involves the elimination of a molecule of water. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the cyclized product.

Section 2: Challenges in Halogenation

The introduction of bromine and chlorine onto the pyrazolopyridine core is a key step in the synthesis of the target molecule. Halogenation of heteroaromatic systems can be complex, with potential for side reactions.

Question 3: My bromination/chlorination reaction is resulting in a mixture of mono-, di-, and poly-halogenated products. How can I improve the selectivity?

Answer: Over-halogenation is a common issue when the pyrazolopyridine ring is activated towards electrophilic substitution. The presence of multiple reactive sites can lead to a mixture of products that are difficult to separate.

Root Cause Analysis:

  • Harsh Reagents: Using highly reactive halogenating agents (e.g., neat Br₂) can lead to a lack of selectivity.

  • Reaction Conditions: Elevated temperatures can promote further halogenation.

Troubleshooting Protocol:

  • Choice of Halogenating Agent:

    • For bromination, consider using a milder source of electrophilic bromine such as N-Bromosuccinimide (NBS).

    • For chlorination, N-Chlorosuccinimide (NCS) is a common choice.

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. A slight excess may be needed for full conversion, but a large excess will likely lead to over-halogenation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to improve selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. A less polar solvent may temper the reactivity.

Halogenating AgentTypical ConditionsSelectivity
Br₂Acetic Acid, room tempCan lead to over-bromination
NBSAcetonitrile, refluxGenerally more selective
Cl₂ (gas)Chlorinated solventDifficult to handle, can be unselective
NCSAcetonitrile, refluxGood selectivity for monochlorination

Question 4: I am observing halogenation at an undesired position on the pyrazolopyridine ring. What determines the regioselectivity of halogenation?

Answer: The regioselectivity of electrophilic halogenation on the pyrazolopyridine ring is dictated by the electron density of the different positions on the aromatic system. The directing effects of the fused rings and any existing substituents will determine the most nucleophilic site.

Troubleshooting Workflow:

start Undesired Regioisomer Observed check_directing_groups Analyze Directing Effects of Substituents start->check_directing_groups consider_mechanism Consider Reaction Mechanism (e.g., Electrophilic Aromatic Substitution) check_directing_groups->consider_mechanism lit_search Search Literature for Halogenation of Similar Heterocycles consider_mechanism->lit_search blocking_group Introduce a Temporary Blocking Group consider_mechanism->blocking_group If directing effects are not favorable change_reagent Change Halogenating Agent (e.g., NBS, NCS) lit_search->change_reagent change_conditions Modify Reaction Conditions (Solvent, Temperature) lit_search->change_conditions end Desired Regioisomer Obtained change_reagent->end change_conditions->end blocking_group->end

Caption: Troubleshooting workflow for undesired regioselectivity in halogenation.

Mitigation Strategies:

  • Use of Blocking Groups: If a particular position is highly activated and prone to unwanted halogenation, you can temporarily introduce a blocking group (e.g., a sulfonic acid group) that can be removed after the desired halogenation has been performed.

  • Directed Ortho-Metalation: For highly specific halogenation, consider a directed ortho-metalation approach. A directing group on the pyrazolopyridine can direct a strong base to deprotonate the adjacent position, which can then be quenched with an electrophilic halogen source.

Section 3: N-Alkylation and N-Arylation Side Reactions

While the target molecule is a 1H-pyrazolo[4,3-b]pyridine, related syntheses may involve N-alkylation or N-arylation. These reactions can also present challenges.

Question 5: I am attempting an N-alkylation of the pyrazole nitrogen, but I am getting a mixture of N1 and N2 alkylated products. How can I control this?

Answer: The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either one, leading to a mixture of regioisomers. The outcome is often dependent on the substitution pattern of the pyrazole ring and the reaction conditions.

Controlling N-Alkylation Regioselectivity:

  • Steric Effects: A bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions:

    • Base: The choice of base can be critical. A bulky base may selectively deprotonate the less hindered nitrogen.

    • Solvent: The solvent can influence the aggregation state of the pyrazole anion and the reactivity of the alkylating agent.

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can also affect the regioselectivity.

Experimental Protocol for Selective N-Alkylation:

  • Substrate: 1H-Pyrazolo[4,3-b]pyridine derivative (1 eq)

  • Solvent: Anhydrous DMF or THF

  • Base: Screen different bases such as NaH, K₂CO₃, Cs₂CO₃ (1.1 eq)

  • Alkylating Agent: Alkyl halide (1.1 eq)

  • Temperature: Start at 0 °C and allow to warm to room temperature.

  • Analysis: Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of N1 to N2 isomers.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchG
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Regioselectivity issues in the synthesis of substituted pyrazoles

Sources

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this challenging dihalogenated N-heterocycle. Drawing from extensive field experience and established chemical principles, this guide provides in-depth troubleshooting advice and robust experimental protocols to help you navigate the complexities of this transformation and achieve high-yielding, selective, and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when performing Suzuki couplings with 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Q1: My reaction is not working, or the yield is very low. What are the first things I should check?

A1: When a Suzuki coupling fails with this substrate, a systematic check of your setup and reagents is the crucial first step.[1][2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Reagent Quality: Verify the purity of your 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, your boronic acid or ester, and your base. Boronic acids, in particular, can degrade over time.[2]

  • Catalyst Activity: Ensure your palladium precatalyst and any ligands are fresh and have been stored correctly under an inert atmosphere.[2]

  • Solvent Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation.[2]

Q2: I am observing significant amounts of dehalogenated byproduct (5-chloro-1H-pyrazolo[4,3-b]pyridine). What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient N-heterocyclic halides.[3] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[3] This Pd-H species can then react with your starting material to replace the bromine with a hydrogen.[3][4]

  • To minimize dehalogenation:

    • Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired reductive elimination over the dehalogenation pathway.

    • Base Selection: Try weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] Avoid strong alkoxide bases if possible, as they can be a source of hydrides.

    • Solvent: Avoid alcohol-based solvents which can act as hydride sources.[4] Anhydrous solvents like dioxane or toluene are generally preferred.

Q3: The reaction is selective for the bromine at the 7-position, but I'm also seeing some reaction at the chlorine at the 5-position. How can I improve selectivity?

A3: The higher reactivity of the C-Br bond compared to the C-Cl bond generally favors selective coupling at the 7-position.[3][5] The relative reactivity is typically I > Br > OTf >> Cl.[5][6] However, forcing conditions or highly active catalyst systems can lead to some reaction at the less reactive C-Cl bond.

  • To enhance selectivity:

    • Temperature Control: Carefully control the reaction temperature. Start with milder conditions (e.g., 80 °C) and only increase if the reaction is sluggish.

    • Ligand and Catalyst Choice: The choice of ligand can be decisive in dictating site-selectivity in polyhalogenated heteroaromatics.[7] Less reactive catalyst systems may favor the more reactive C-Br bond. While highly active, electron-rich ligands are often used for challenging couplings, they might decrease selectivity in this case. Screening different ligands is recommended.

Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?

A4: Poor solubility can lead to slow or incomplete reactions.[8][9]

  • Solvent System: Consider a different solvent system. A mixture of solvents, such as dioxane/water or toluene/water, can sometimes improve solubility.[5]

  • Temperature: Gently increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.

  • Concentration: Ensure the reaction is not overly concentrated. The typical concentration range is 0.1 M to 0.5 M with respect to the limiting reagent.[1]

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive inert gas pressure.[2]

  • Slow Oxidative Addition: The initial step of the catalytic cycle, the reaction of the palladium catalyst with the C-Br bond, may be slow.[6]

    • Solution: Carefully increase the reaction temperature.[3] Consider using a more electron-rich ligand to accelerate this step.[10]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical and often rate-limiting step.

    • Solution: The choice of base is crucial for activating the boronic acid.[8][11] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the boronic acid or ester is of high purity and reactivity.[3] The use of boronic esters (e.g., pinacol esters) can sometimes be beneficial.[8]

Problem 2: Significant Dehalogenation at the 7-Position

Possible Causes & Solutions

  • Source of Hydride: As mentioned in the FAQs, the presence of a palladium-hydride species is the primary cause.[3]

    • Solution:

      • Base Optimization: Switch to a milder, non-hydridic base like K₃PO₄ or Cs₂CO₃.[3]

      • Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene. Avoid alcohols.

      • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which can accelerate the desired cross-coupling pathway relative to dehalogenation.[3]

Problem 3: Formation of Homo-coupled Byproducts

Possible Causes & Solutions

  • Oxidative Conditions: The presence of oxygen can lead to the homo-coupling of the boronic acid reagent.[4]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Palladium(II) Species: The presence of Pd(II) species without aryl/vinyl/alkyl ligands can catalyze the homo-coupling of two boronic acids.[4]

    • Solution: Ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) species.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_inert Confirm Rigorous Inert Atmosphere check_reagents->check_inert catalyst_issue Is Catalyst/Ligand Active? check_inert->catalyst_issue change_catalyst Use Fresh Catalyst/Ligand Consider a Pre-catalyst catalyst_issue->change_catalyst No screen_conditions Systematic Condition Screening catalyst_issue->screen_conditions Yes change_catalyst->screen_conditions screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) screen_conditions->screen_base screen_ligand Screen Ligands (e.g., SPhos, XPhos, PPh₃) screen_base->screen_ligand screen_temp Optimize Temperature (e.g., 80-110 °C) screen_ligand->screen_temp success High Yield Achieved screen_temp->success Optimization Successful

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

III. Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for screening and optimizing the Suzuki coupling conditions for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

General Experimental Procedure
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and the selected base (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[1]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe to achieve a concentration of 0.1-0.5 M.[1]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Screening Tables for Optimization

The following tables provide a structured approach to screening key reaction parameters.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃Dioxane/H₂O100Result
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100Result
3Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane100Result
4XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O80Result

Table 2: Base and Solvent Screening (using the best catalyst/ligand from Table 1)

EntryBase (equiv)SolventTemp (°C)Yield (%)
1K₃PO₄ (2)Dioxane/H₂O (10:1)100Result
2Cs₂CO₃ (2)Toluene100Result
3K₂CO₃ (3)DMF100Result
4KF (3)Dioxane100Result
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition [Ar-Pd(II)(X)L₂] pd0->oxidative_addition Oxidative Addition + Ar-X transmetalation_intermediate [Ar-Pd(II)(Ar')L₂] oxidative_addition->transmetalation_intermediate Transmetalation + Ar'-B(OR)₂ (Base) transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product

Sources

Stability issues of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experiments. This guide is structured to address your most pressing questions, from fundamental handling to complex reaction troubleshooting.

Introduction: Understanding the Core Challenge

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a highly functionalized heterocyclic building block, prized for its role in constructing complex molecular architectures for drug discovery. However, its utility is intrinsically linked to its chemical stability. The presence of two distinct halogen atoms on an electron-deficient pyrazolopyridine core creates specific reactivity patterns that can lead to undesired side reactions if not properly managed. The primary stability concerns are hydrodehalogenation, particularly during catalytic reactions, and a potential for hydrolysis under certain conditions. This guide will equip you with the knowledge and protocols to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine?

The two main stability issues are:

  • Hydrodehalogenation: This is the reductive removal of a halogen atom (bromo or chloro) and its replacement with a hydrogen atom. It is the most common degradation pathway, especially during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2]

  • Hydrolysis: Like many halopyridines, this compound can be susceptible to hydrolysis, where a halogen is replaced by a hydroxyl group. This typically requires harsh conditions, such as high temperatures in the presence of strong aqueous acids or bases.[3][4]

Q2: How should I properly store this compound to ensure its long-term stability?

To minimize degradation from atmospheric moisture and light, proper storage is critical. We recommend storing the compound under the following conditions:

  • Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: In a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Light: Protected from light in an amber vial or a container stored in the dark. These conditions are designed to prevent slow hydrolysis and potential photodegradation.[5]

Q3: Between the bromo and chloro substituents, which is more likely to react or degrade?

The C-Br bond is weaker than the C-Cl bond. Therefore, the bromine atom at the 7-position is generally more labile and susceptible to both nucleophilic substitution and reductive dehalogenation.[2][6] In catalytic processes like Suzuki-Miyaura coupling, selective reaction at the C-Br position is expected, but so is the undesired debromination side reaction.[7]

Q4: Can this compound exist in different tautomeric forms?

Yes, the pyrazole ring has an N-H proton that can tautomerize. For the parent 1H-pyrazolo[3,4-b]pyridine system, calculations have shown the 1H-tautomer to be significantly more stable than other forms.[8] While experimental conditions can influence tautomeric equilibrium, you can generally assume the 1H-tautomer is the predominant form.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction, leading to the formation of 5-chloro-1H-pyrazolo[4,3-b]pyridine. How can I prevent this?

  • Underlying Cause: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings involving halogenated heterocycles.[7] It can be promoted by several factors, including the choice of base, catalyst, solvent, and temperature. Strong bases can sometimes facilitate the formation of palladium-hydride species, which are responsible for the reductive cleavage of the C-Br bond.[9]

  • Strategic Solutions: A systematic optimization is key. The goal is to favor the rate of cross-coupling over the rate of debromination.

    • Optimize the Base: Switch from strong bases like alkoxides (e.g., NaOEt) to milder inorganic bases. Weaker bases are less prone to promoting the side reaction.

    • Screen Catalyst & Ligand: The ligand on the palladium catalyst plays a crucial role. Electron-rich, bulky phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, often outcompeting the debromination pathway.

    • Control Temperature and Reaction Time: Lowering the reaction temperature can sometimes reduce the rate of debromination more than the rate of the desired coupling. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

ParameterStandard Condition (Prone to Debromination)Recommended OptimizationRationale
Base Na₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃, CsFMilder bases are less likely to promote the formation of hydride species that cause reduction.[7][9]
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G2, other Buchwald ligandsBulky, electron-rich ligands like XPhos accelerate the desired cross-coupling, minimizing side reactions.[10][11]
Solvent Anhydrous Toluene, Dioxane1,4-Dioxane/H₂O, EtOH/H₂OProtic solvents can sometimes suppress debromination, though they must be used carefully to avoid hydrolysis.[7]
Temperature 80-110 °CStart at a lower temperature (e.g., 60-80 °C)Minimizes thermal decomposition and reduces the rate of the undesired reductive pathway.

Caption: Troubleshooting workflow for minimizing debromination.

Issue 2: My compound appears to degrade upon prolonged heating in a protic solvent, resulting in a new, more polar spot on TLC. What is happening?

  • Underlying Cause: This is likely due to hydrolysis of one of the C-X bonds to a C-OH group, forming a pyrazolopyridone. Halopyridines can undergo hydrolysis, especially at elevated temperatures.[3][12] The resulting hydroxyl group makes the compound significantly more polar.

  • Strategic Solutions:

    • Confirm the Impurity: Before optimizing, try to confirm the identity of the byproduct. An LC-MS analysis should show a mass corresponding to the replacement of Br (79/81 amu) or Cl (35/37 amu) with OH (17 amu).

    • Use Anhydrous Solvents: If the reaction chemistry allows, switch to anhydrous solvents to eliminate the source of water.

    • Reduce Temperature: As with debromination, lowering the temperature can often prevent this undesired side reaction.

    • Modify pH: If aqueous conditions are necessary, screen the pH. Extreme basic or acidic conditions are more likely to promote hydrolysis.[3][12]

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the integrity of the compound from receipt to use.

  • Receiving: Upon receipt, inspect the container for damage. Do not open it outside of a controlled environment.

  • Inert Environment: Transfer the entire container into an argon- or nitrogen-filled glovebox.

  • Aliquoting: Open the primary container inside the glovebox. Weigh out desired quantities into smaller, tared amber glass vials suitable for single-use. This prevents repeated exposure of the bulk material to the atmosphere.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the bulk container and all aliquots into a secondary container with a desiccant. Store this secondary container in a dark, refrigerated (-20 °C to 4 °C) environment.

  • Usage: When needed, remove a single aliquot vial from storage. Allow it to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: Optimized Suzuki-Miyaura Coupling of the Bromo Position

This procedure is optimized to minimize hydrodehalogenation of the C7-bromo position.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of argon, add the catalyst, for example, XPhos Pd G2 (0.02 - 0.05 eq.).

  • Solvent Addition:

    • Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 10:1 v/v) is a good starting point.

  • Reaction Execution:

    • Seal the vial and place it in a preheated reaction block at 80 °C.

  • Monitoring:

    • After 1 hour, take a small aliquot, dilute it, and analyze by LC-MS and/or TLC to check for the consumption of starting material and the formation of product versus the debrominated byproduct.

    • Continue heating and monitoring until the starting material is consumed or the reaction stalls. Avoid prolonged heating after completion.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel to isolate the desired product.

References

  • Zoltewicz, J. A., & Sale, A. A. (1971). Hydrolysis of Halopyridines at 250-350°. Formation of a Rearranged Product from 3-Halopyridines. The Journal of Organic Chemistry. [Link]

  • Bradlow, H. L., & VanderWerf, C. A. (1947). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. [Link]

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Lee, D., & Maleczka, R. E. (2006). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Michigan State University Department of Chemistry. [Link]

  • Al-dujaili, A. H., & Al-Zayady, K. J. (2016). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Scribd. [Link]

  • Abás, S., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Amine, M. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Amine, M. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of this and structurally related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges of scaling up production, focusing on troubleshooting common issues and providing scientifically grounded solutions.

Introduction: A Strategic Overview

The synthesis of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a multi-step process demanding precise control over reaction conditions to ensure high yield and purity, especially at scale. The most logical and scalable synthetic strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This guide will focus on a robust pathway starting from 3-amino-2,6-dichloropyridine, a commercially available starting material.

The overall workflow can be visualized as follows:

Synthesis_Workflow A 3-Amino-2,6-dichloropyridine B Bromination A->B Br2, Acid C 4-Bromo-2,6-dichloro-3-aminopyridine B->C D Diazotization & Cyclization C->D 1. NaNO2, H+ 2. Heat E 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (Target) D->E

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: FAQs and Troubleshooting for Key Synthetic Steps

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Bromination of 3-Amino-2,6-dichloropyridine

The initial step involves the regioselective bromination of the pyridine ring. The amino group at C3 directs the incoming electrophile (bromine) to the C4 position.

Q1: My bromination reaction is sluggish and gives a low yield of the desired 4-bromo isomer. What's going on?

A1: This is a common issue often related to the reaction conditions. The pyridine ring is electron-deficient, and the two chlorine atoms further deactivate it towards electrophilic aromatic substitution. While the amino group is activating, strong acidic conditions can protonate it, reducing its activating effect.

  • Causality: If the reaction medium is too acidic, the equilibrium will favor the protonated aminopyridine, which is less reactive.

  • Troubleshooting & Optimization:

    • Solvent Choice: Consider using a less aggressive acidic solvent than concentrated sulfuric acid. A mixture of acetic acid and a co-solvent can be effective.

    • Brominating Agent: While elemental bromine is standard, using N-bromosuccinimide (NBS) in a solvent like acetonitrile or DMF can offer milder reaction conditions and improved selectivity.

    • Temperature Control: Slowly increase the reaction temperature. Start at room temperature and gradually heat to 40-50 °C, monitoring by TLC or HPLC. Overheating can lead to side products.

Q2: I'm observing multiple spots on my TLC plate post-bromination, suggesting the formation of isomers or over-brominated products. How can I improve selectivity?

A2: The formation of isomers (e.g., 5-bromo) or di-brominated products points to issues with kinetic versus thermodynamic control and reaction stoichiometry.

  • Causality: The C4 position is electronically favored, but under harsh conditions or with excess bromine, other positions can be functionalized.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Add it dropwise to the reaction mixture to maintain a low concentration and favor the most reactive site.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This favors the kinetically preferred C4 product.

    • Purification Strategy: If a mixture is unavoidable, purification by column chromatography on silica gel is the most effective method. A gradient elution with hexane and ethyl acetate is a good starting point.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br2.
Solvent Acetonitrile or Acetic AcidProvides good solubility and moderate polarity.
Temperature 0 °C to 40 °C (gradual increase)Balances reaction rate with selectivity.
Stoichiometry 1.05 eq. of Brominating AgentMinimizes over-bromination.
Step 2: Diazotization and Intramolecular Cyclization

This is the most critical and often challenging step in forming the pyrazolo[4,3-b]pyridine core. It involves the conversion of the 3-amino group to a diazonium salt, which is then attacked by the nitrogen of the incipient hydrazine (formed in situ or in a prior step), followed by cyclization. A more direct approach is the diazotization of the 3-amino group followed by intramolecular cyclization.

Diazotization_Cyclization cluster_0 Diazotization cluster_1 Intramolecular Cyclization A 4-Bromo-2,6-dichloro-3-aminopyridine B Pyridinium Diazonium Salt (Unstable Intermediate) A->B NaNO2, H+ (e.g., HCl, H2SO4) < 5 °C C Cyclized Intermediate B->C Spontaneous Cyclization D 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine C->D Tautomerization

Caption: Key stages of the diazotization and cyclization process.

Q3: My diazotization reaction is failing, and I'm recovering my starting material or observing a complex mixture of decomposition products. What are the critical parameters?

A3: The formation and stability of diazonium salts are highly sensitive to temperature and acidity.[1]

  • Causality: Diazonium salts, particularly those on heterocyclic systems, can be unstable at elevated temperatures.[2] Premature decomposition can lead to a host of side products, including phenols (from reaction with water) and other undesired substitutions. Insufficient acidity will prevent the formation of nitrous acid (from NaNO₂), the active diazotizing agent.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0 °C and 5 °C, using an ice-salt or acetone-dry ice bath. Add the sodium nitrite solution very slowly to control the exotherm.

    • Acidic Medium: The reaction should be conducted in a strong acid, such as concentrated hydrochloric or sulfuric acid. This ensures the complete formation of nitrous acid and stabilizes the diazonium salt.

    • Order of Addition: Add a solution of sodium nitrite to the acidic solution of your aminopyridine, not the other way around. This ensures that the amine is always in an acidic environment and that nitrous acid is generated in situ where it is needed.

Q4: The cyclization step to form the pyrazole ring is giving a very low yield. How can I promote this ring-closing reaction?

A4: The efficiency of the cyclization depends on the nucleophilicity of the nitrogen atom that attacks the diazonium group and the overall reaction conditions. In this one-pot procedure, the cyclization should occur spontaneously after the formation of the diazonium salt.

  • Causality: If the reaction mixture is too dilute, the intramolecular reaction may be slow, allowing for competing intermolecular side reactions or decomposition of the diazonium intermediate.

  • Troubleshooting & Optimization:

    • Controlled Warming: After the diazotization is complete (typically after 30-60 minutes at 0-5 °C), the reaction mixture may need to be warmed gently to facilitate cyclization. This should be done cautiously, monitoring for gas evolution (N₂). A temperature range of 25-50 °C is often sufficient.

    • Solvent Effects: While strong mineral acids are necessary for diazotization, sometimes the addition of a co-solvent like acetic acid can improve the solubility of intermediates and facilitate the cyclization.

    • Work-up Procedure: Quenching the reaction by pouring it onto ice and then carefully neutralizing with a base (e.g., NaOH or NaHCO₃ solution) is crucial for isolating the product. The product is often a solid that precipitates out.

Q5: During scale-up, I'm facing issues with foaming and gas evolution. How can I manage this safely?

A5: The diazotization reaction releases nitrogen gas (N₂), which can cause significant foaming, especially in larger reactors.

  • Causality: The decomposition of the diazonium salt to form the stable N₂ molecule is thermodynamically very favorable.

  • Troubleshooting & Optimization:

    • Adequate Headspace: Ensure your reaction vessel has sufficient headspace (at least 2-3 times the volume of the reaction mixture) to accommodate potential foaming.

    • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the sodium nitrite solution. This allows for a steady rate of gas evolution that is easier to manage.

    • Efficient Stirring: Good agitation is essential to dissipate heat and prevent localized hotspots that can accelerate decomposition and gas evolution. However, overly vigorous stirring can sometimes exacerbate foaming. Find a balance that ensures good mixing without excessive splashing.

    • Anti-foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be added, but this should be tested on a small scale first to ensure it doesn't interfere with the reaction or purification.

Part 2: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Bromo-2,6-dichloro-3-aminopyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-2,6-dichloropyridine (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water.

  • Neutralization and Isolation: Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol/water or purify by column chromatography.

Protocol 2: Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
  • Reaction Setup: In a jacketed reactor or a three-necked flask with a robust cooling system, add concentrated sulfuric acid. Cool the acid to 0 °C.

  • Amine Addition: Slowly add 4-bromo-2,6-dichloro-3-aminopyridine (1.0 eq.) in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Diazotization: Cool the mixture to 0-5 °C. Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature strictly below 5 °C.

  • Cyclization: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, allow the reaction to warm slowly to room temperature and then heat to 40-50 °C for 1-2 hours. You should observe gas evolution.

  • Work-up and Isolation: Cool the reaction mixture and pour it carefully onto a large amount of crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a cold 50% NaOH solution until the pH is basic (~9-10), keeping the temperature low. The product will precipitate.

  • Purification: Filter the crude product, wash thoroughly with water until the filtrate is neutral, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Part 3: Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightExpected Appearance
4-Bromo-2,6-dichloro-3-aminopyridineC₅H₃BrCl₂N₂241.90Off-white to light brown solid
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridineC₆H₃BrClN₃232.47Pale yellow to beige solid

Characterization Notes:

  • ¹H NMR: Expect aromatic protons in the range of 7-9 ppm. The NH proton of the pyrazole ring will be a broad singlet, often downfield.

  • Mass Spectrometry: Look for the characteristic isotopic pattern of one bromine and one chlorine atom.

  • Purity Analysis: HPLC is the recommended method for determining the purity of the final compound and intermediates.

References

  • Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • MDPI. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Halogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of halogenated pyrazolopyridines. This document is designed for researchers, scientists, and drug development professionals. It addresses common and complex challenges encountered during the analytical characterization of this important class of molecules, providing not just solutions but the fundamental reasoning behind them.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: Why is my mass spectrum showing a pair of molecular ion peaks (M and M+2) instead of a single peak?

A1: This is a hallmark signature of a compound containing either a chlorine or bromine atom. These halogens have naturally occurring heavy isotopes with significant abundance.

  • Chlorine: Has two main isotopes, ³⁵Cl (75% abundance) and ³⁷Cl (25% abundance). This results in an M+2 peak that is approximately one-third the height of the molecular ion (M) peak, creating a characteristic 3:1 intensity ratio.[1][2]

  • Bromine: Has two main isotopes, ⁷⁹Br (~50% abundance) and ⁸¹Br (~50% abundance). This leads to M and M+2 peaks of nearly equal intensity, producing a signature 1:1 ratio.[1][2]

The ability to recognize these patterns is a powerful tool for confirming the presence and number of Cl or Br atoms in your pyrazolopyridine scaffold.[3][4]

Q2: My ¹H NMR signals for protons near the halogen-substituted carbon are broad and poorly resolved. What is causing this?

A2: This phenomenon is likely due to quadrupolar broadening. Halogens like chlorine, bromine, and iodine have a nuclear spin quantum number greater than 1/2 (I > 1/2), which gives them a non-spherical distribution of charge known as an electric quadrupole moment.[5][6][7] This quadrupole moment interacts with local electric field gradients, leading to rapid nuclear relaxation.[7] This rapid relaxation shortens the lifetime of the spin states of both the halogen and adjacent nuclei (like protons), causing their NMR signals to broaden.[5] Fluorine (¹⁹F) is an exception as it is a spin-1/2 nucleus and does not cause this effect.

Q3: I'm struggling to get good retention of my halogenated pyrazolopyridine on a standard C18 reverse-phase HPLC column. What should I try?

A3: Halogenated pyrazolopyridines can be quite polar, leading to poor retention on traditional reverse-phase columns.[8][9] Here are a few strategies:

  • Aqueous Normal Phase (ANP): Consider using a silica hydride-based column. In ANP mode, these columns can retain polar compounds using a high organic mobile phase, which is also advantageous for MS sensitivity.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar analytes.[9]

  • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity and can provide enhanced retention for halogenated compounds through dipole-dipole and pi-pi interactions.[11]

  • Mobile Phase Modifiers: Using LC-MS compatible additives like ammonium acetate can help improve retention for ionizable polar compounds.[10]

Troubleshooting Guide: Mass Spectrometry (MS)

Issue 1: Unclear or Ambiguous Halogen Isotope Pattern

Question: My molecular ion cluster isn't a clean 3:1 (for Cl) or 1:1 (for Br) ratio. Why might this be happening and how can I confirm my structure?

Answer:

This is a common issue that can arise from several factors. The key is to systematically evaluate the potential causes.

Causality Chain:

  • Overlapping Signals: The most frequent cause is the natural isotopic abundance of carbon (¹³C). The M+1 peak, resulting from the presence of a ¹³C atom in the molecule, can overlap with the halogen isotope cluster, especially for larger molecules with many carbons. This can skew the expected ratios.

  • Co-eluting Impurities: If your sample is not perfectly pure, a co-eluting impurity with a mass close to your compound of interest can interfere with the isotopic pattern.

  • Multiple Halogen Atoms: If your molecule contains two or more halogen atoms, the isotopic pattern becomes more complex. For example, a compound with two bromine atoms will exhibit M, M+2, and M+4 peaks in a 1:2:1 ratio.[3]

Troubleshooting Workflow:

G start Ambiguous Isotope Pattern in MS hrms Acquire High-Resolution MS (HRMS) Data start->hrms Step 1 calc Use Isotope Pattern Calculator hrms->calc Step 2: Provides exact mass check_purity Check Chromatographic Peak Purity (LC-MS) calc->check_purity Step 3: Compare theoretical vs. experimental confirm Confirm Structure calc->confirm Confirms elemental formula msms Perform MS/MS Fragmentation check_purity->msms Step 4: Isolate parent ion msms->confirm Step 5: Analyze fragments

Caption: Workflow for Resolving Ambiguous Isotope Patterns.

Detailed Steps:

  • Step 1: High-Resolution Mass Spectrometry (HRMS): This is the most critical step. HRMS provides the exact mass of your molecular ion, allowing you to determine the elemental formula with high confidence. This will confirm the number of carbons, nitrogens, and halogens present.

  • Step 2: Isotope Pattern Simulation: Use software to simulate the theoretical isotope pattern for the elemental formula obtained from HRMS. Compare this simulation directly with your experimental data. This will often clarify whether the observed pattern is consistent with your proposed structure, including the ¹³C contributions.

  • Step 3: Verify Peak Purity: Examine the ion chromatogram. Ensure the peak is symmetrical and that the mass spectra across the entire peak are consistent. Use your LC-MS software to check for underlying impurities.

  • Step 4: MS/MS Fragmentation: Isolate your suspected molecular ion (both M and M+2 peaks) and subject them to collision-induced dissociation (CID). Analyze the resulting fragments. A key diagnostic is to look for fragment ions that have lost the halogen. These fragments will appear as a single peak, while fragments that retain the halogen will still exhibit the characteristic isotope pattern. This provides definitive evidence.

Issue 2: Unexpected Fragmentation Patterns

Question: My fragmentation pattern doesn't follow typical cleavage rules. The pyrazolopyridine core seems to be fragmenting in an unusual way.

Answer:

The fused pyrazolopyridine ring system is relatively stable, but its fragmentation is heavily influenced by the position of the halogen and other substituents. The presence of two nitrogen atoms also plays a key role, often directing fragmentation pathways.

Common Fragmentation Pathways for Pyrazolopyridines:

  • Loss of HCN or N₂: Cleavage of the pyrazole ring can lead to the loss of stable neutral molecules like HCN. In some cases, rearrangement can precede the loss of N₂.

  • Ring Contraction/Rearrangement: The initial radical cation can undergo complex rearrangements before fragmentation, leading to unexpected fragment ions.[12]

  • Side-Chain Fragmentation: Fragmentation is often initiated at attached functional groups (e.g., esters, alkyl chains) as these bonds are typically weaker than the bonds of the aromatic core.

Data Interpretation Table:

Observed Fragment LossPotential Origin & SignificanceTroubleshooting Action
Loss of X• (Cl• or Br•) Direct cleavage of the C-Hal bond. The resulting fragment will lack the halogen isotope pattern.Isolate this fragment in an MS³ experiment to confirm its structure.
Loss of 27 Da (HCN) Characteristic fragmentation of the pyrazole or pyridine ring. Confirms the presence of the N-heterocyclic core.Compare with fragmentation spectra of known pyrazolopyridine standards if available.
Loss of R• (Alkyl Radical) Cleavage of an attached alkyl side chain. Often an initial fragmentation step.Check if the mass of the lost radical corresponds to a substituent in your proposed structure.
Odd m/z Molecular Ion The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[13] Since pyrazolopyridines contain three nitrogens (an odd number), an odd molecular ion mass is expected.If the M+ peak is even, it may suggest an unexpected adduct (e.g., with solvent) or an error in structural assignment.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Signal Broadening and Resolution Loss

Question: The ¹H and ¹³C signals for my compound are significantly broader than expected, especially for atoms near the C-Hal bond. How can I improve my spectra?

Answer:

As mentioned in the FAQs, this is due to quadrupolar broadening from Cl, Br, or I.[5][14] While you cannot eliminate the fundamental physics, you can mitigate its effects to obtain better data.

Mitigation Strategies:

  • Increase Temperature: Acquiring the NMR spectrum at a higher temperature increases the rate of molecular tumbling. This can partially average out the quadrupolar interactions, leading to sharper signals.[5] Start by increasing the temperature in 10-15 °C increments.

  • Use a Higher Field Magnet: The line broadening from second-order quadrupolar effects is inversely proportional to the square of the magnetic field strength.[15] Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will result in significantly sharper lines.[15]

  • Optimize Pulse Sequences: For ¹³C NMR, using a pulse sequence with a shorter relaxation delay (d1) can sometimes improve the signal-to-noise for broadened carbons, but be mindful of quantitative accuracy.

  • Consider Solid-State NMR (ssNMR): For intractable broadening in solution, ssNMR can be a powerful alternative. Techniques like Magic Angle Spinning (MAS) are designed to average out anisotropic interactions like quadrupolar coupling, providing high-resolution spectra for solid samples.[15]

Issue 2: Ambiguous ¹³C Signal Assignment

Question: I am unsure how to assign the ¹³C signals, especially for the carbon directly attached to the halogen (C-X).

Answer:

The C-X signal can be challenging to identify. It is often broadened, and its chemical shift is heavily influenced by the specific halogen.

Logical Deduction Workflow for ¹³C Assignment:

G start Unassigned ¹³C Spectrum dept Run DEPT-135/90 start->dept Step 1: Determine CH, CH₂, CH₃ predict Use ¹³C Prediction Software start->predict Step 1b: Get theoretical shifts hsqc Run 2D HSQC dept->hsqc Step 2: Correlate C to directly attached H hmbc Run 2D HMBC hsqc->hmbc Step 3: Correlate C to H over 2-3 bonds assign Final Assignment hmbc->assign Integrate 2D data predict->assign Compare with experimental data

Caption: Workflow for ¹³C NMR Signal Assignment.

Key Insights for C-X Assignment:

  • Chemical Shift Trends: The chemical shift of the carbon attached to the halogen follows a general trend: C-I signals are typically shifted far upfield (lower ppm), C-Br signals are intermediate, and C-Cl signals are shifted downfield (higher ppm) relative to the parent C-H.

  • Signal Intensity and Width: The C-X signal is often broader and lower in intensity compared to other carbons due to quadrupolar relaxation and a potentially long T1 relaxation time. It may be completely unobservable in some cases.

  • HMBC is Key: Since the C-X carbon has no directly attached proton, it will be absent in an HSQC spectrum. The key is to look for its correlations in an HMBC spectrum to nearby protons (2-3 bonds away). This is often the most definitive way to locate and assign it.

Troubleshooting Guide: Chromatography & Stability

Issue: Compound Degradation During Analysis or Storage

Question: I am seeing multiple peaks in my chromatogram that I suspect are degradants. How can I confirm this and prevent it?

Answer:

Halogenated pyrazolopyridines can be susceptible to degradation under certain conditions, such as exposure to light (photolysis), extreme pH, or oxidation.[16][17] A forced degradation study is the definitive way to understand your molecule's stability profile.[18][19]

Forced Degradation Protocol Overview:

This protocol is designed to intentionally stress the molecule to identify potential degradation pathways and products.[16][19][20]

  • Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions (one condition per vial):

    • Acid Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60 °C for 4-8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (basic conditions are often harsher).

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solution (e.g., 80 °C) in the dark.

    • Photolytic Stress: Expose the solution to a controlled UV/Vis light source (e.g., 1.2 million lux hours and 200 watt hours/square meter as per ICH Q1B guidelines).[17]

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating LC-MS method (e.g., a gradient method with a new column that can resolve the parent compound from all new peaks).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

    • Identify the newly formed peaks.

    • Use MS and MS/MS to propose structures for the major degradants. For example, hydrolysis might replace the halogen with a hydroxyl group.

By understanding which conditions cause degradation, you can adjust your analytical methods (e.g., use pH-neutral mobile phases) and storage conditions (e.g., store in amber vials, protect from heat) to ensure the integrity of your sample.

Experimental Protocols

Protocol: LC-MS/MS Method for Confirming Halogen Presence

This protocol provides a self-validating system to confirm the presence of a chlorine or bromine atom on a pyrazolopyridine core.

1. Instrumentation:

  • HPLC or UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan: Scan a range of m/z 100-500 to find the molecular ion.

  • MS/MS Method:

    • Create a targeted MS/MS experiment.

    • Parent Ions: Enter the m/z values for both the M and M+2 peaks of your suspected halogenated compound.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

4. Data Analysis & Self-Validation:

  • Step A (MS1): In the full scan data, confirm the presence of the M and M+2 ion cluster. Verify that the intensity ratio is ~3:1 for Cl or ~1:1 for Br.

  • Step B (MS2): Extract the fragmentation spectra for both the M and M+2 parent ions.

  • Step C (Validation):

    • The two fragmentation spectra should be nearly identical.

    • Identify a major fragment ion that corresponds to the loss of the halogen atom (loss of 35/37 for Cl or 79/81 for Br).

    • Crucially, the spectrum from the M parent should show a fragment from the loss of the light halogen isotope, while the spectrum from the M+2 parent should show a fragment from the loss of the heavy halogen isotope. Both fragments will appear at the same m/z value.

    • Identify another major fragment that retains the halogen. This fragment ion should itself appear as a pair of peaks (with a 2 Da separation) in both MS/MS spectra.

If all these conditions are met, you have definitively confirmed the presence and location of the halogen within a specific fragment of the molecule.

References

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • Elements With More Abundant Heavy Isotopes. (2011). University of Colorado, Boulder. Retrieved from [Link]

  • Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]

  • Isotopic Abundance in Mass Spectrometry. (2017, December 31). YouTube. Retrieved from [Link]

  • Solid-state NMR of quadrupolar halogen nuclei. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (n.d.). MDPI. Retrieved from [Link]

  • Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of Calcutta, Department of Chemistry. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. (n.d.). MDPI. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. Retrieved from [Link]

  • Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. (2017). Preprints.org. Retrieved from [Link]

  • Quadrupolar nuclei. (n.d.). University of Ottawa. Retrieved from [Link]

  • LC-MS metabolomics of polar compounds. (2012). PubMed. Retrieved from [Link]

  • Radicals and Mass Spectrometry (MS). (2021). University of Lethbridge. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]

  • Identification of heteroatom using mass spectrum. (2023, September 21). YouTube. Retrieved from [Link]

  • Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Greenwich. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved from [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

  • The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). NIH. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Quadrupolar Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Characterization of Type I and II Interactions between Halogen Atoms. (n.d.). ACS Publications. Retrieved from [Link]

  • Chromatographic behavior of pyrithiones. (2004). PubMed. Retrieved from [Link]

  • Pharmacology of pyrazolopyridines. (1985). PubMed. Retrieved from [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. (2020). PubMed Central. Retrieved from [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). ProQuest. Retrieved from [Link]

  • Special Issue : Recent Developments in Chromatographic Applications in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). NIH. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The formation of regioisomers is a frequent challenge in these syntheses, and this guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding regioselectivity in pyrazolo[4,3-b]pyridine synthesis.

Q1: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine regioisomers. What are the primary factors influencing the regiochemical outcome?

A1: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolopyridines.[1][2] The primary factors that dictate the regioselectivity of the cyclization are:

  • Electronic Properties of Starting Materials: In reactions involving unsymmetrical precursors, such as substituted 3-aminopyrazoles and β-dicarbonyl compounds, the electronic nature of the substituents plays a crucial role.[2] For instance, the more electrophilic carbonyl group of a 1,3-dicarbonyl compound will preferentially react with the exocyclic amino group of the aminopyrazole.[2]

  • Steric Hindrance: Bulky substituents on either the pyrazole or the pyridine precursor can direct the cyclization to the less sterically hindered position.

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the ratio of regioisomers.[1][2][3] In some cases, subtle changes in these parameters can lead to a dramatic shift in the product distribution.[2]

  • Tautomerism: For N-unsubstituted pyrazoles, the existence of tautomeric forms can further complicate the regiochemical outcome, although the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable.[2][4]

Q2: How can I reliably determine the regiochemistry of my products?

A2: Unambiguously assigning the structure of the resulting regioisomers is critical.[2] A combination of spectroscopic techniques is often necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is a primary tool. However, due to the structural similarity of the isomers, definitive assignment can be challenging. 2D NMR techniques such as HSQC, HMBC, and NOESY are invaluable for establishing connectivity and spatial relationships to confirm the correct isomer.[5][6]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.[7][8]

  • Mass Spectrometry (MS): While MS can confirm the molecular weight, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

Q3: Are there synthetic strategies that inherently favor the formation of the pyrazolo[4,3-b]pyridine isomer?

A3: Yes, several strategies can be employed to favor the formation of the pyrazolo[4,3-b]pyridine scaffold:

  • Annulation of a Pyridine Ring onto a Pre-functionalized Pyrazole: This is a common and effective approach.[7] By starting with a 4-aminopyrazole derivative, the pyridine ring is constructed around it, often leading to a single desired regioisomer.

  • Japp–Klingemann Reaction: A modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines has been shown to be an efficient method for the synthesis of pyrazolo[4,3-b]pyridines.[7][8]

  • Cyclization of Pyridine N-oxide Tosylhydrazones: This method allows for the synthesis of pyrazolo[4,3-b]pyridines under mild conditions, with the regioselectivity being influenced by the choice of electrophile and solvent.[3]

Troubleshooting Guides

This section provides detailed guidance on how to address specific experimental challenges related to regioselectivity.

Issue 1: Poor or Non-existent Regioselectivity in Condensation Reactions

Problem: A condensation reaction between a substituted 3-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound yields a nearly 1:1 mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers, making separation difficult and reducing the yield of the desired product.

Root Cause Analysis and Troubleshooting Workflow:

The lack of regioselectivity in this classic synthesis often stems from the similar reactivity of the two electrophilic centers in the 1,3-dicarbonyl compound and the two nucleophilic centers in the 3-aminopyrazole. The following workflow can help systematically address this issue.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity A Initial Observation: Poor Regioselectivity (≈1:1 Isomer Ratio) B Step 1: Modify Reaction Conditions A->B C Solvent Screening: Polar Aprotic (DMF, DMSO) vs. Polar Protic (EtOH, TFE) B->C D Temperature Optimization: Low Temp (-20°C to RT) vs. High Temp (Reflux) B->D E Catalyst Evaluation: Acidic (p-TsOH, H3PO4) vs. Basic (Piperidine, Et3N) B->E F Step 2: Modify Starting Materials C->F If unsuccessful D->F If unsuccessful E->F If unsuccessful G Enhance Electronic Differentiation in 1,3-Dicarbonyl: Introduce EWG (e.g., -CF3, -CO2Et) F->G H Introduce Steric Bulk on Pyrazole or Dicarbonyl F->H I Step 3: Alternative Synthetic Strategy G->I If unsuccessful H->I If unsuccessful J Annulation of Pyridine onto 4-Aminopyrazole Precursor I->J K Japp-Klingemann Approach from 2-Chloro-3-nitropyridine I->K L Successful Regiocontrol (>9:1 Isomer Ratio) J->L K->L

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol: Solvent Screening for Improved Regioselectivity

This protocol outlines a systematic approach to screen different solvents to enhance the regioselectivity of the pyrazolo[4,3-b]pyridine synthesis. The use of fluorinated alcohols, for instance, has been shown to dramatically increase regioselectivity in pyrazole formation.

Materials:

  • Substituted 3-aminopyrazole

  • Unsymmetrical 1,3-dicarbonyl compound

  • Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Dimethylformamide (DMF), Dioxane

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vials, stir plates, and heating blocks

  • Analytical instruments: TLC, LC-MS, NMR

Procedure:

  • Reaction Setup: In separate, labeled reaction vials, add the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the acid catalyst (0.1 eq).

  • Solvent Addition: To each vial, add a different solvent to achieve a concentration of 0.1 M.

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, quench the reactions, perform a standard aqueous work-up, and extract the product. Analyze the crude product mixture by ¹H NMR to determine the ratio of the regioisomers.

  • Data Comparison: Tabulate the results to identify the solvent that provides the highest regioselectivity.

SolventTemperature (°C)Time (h)Regioisomer Ratio (desired:undesired)
Ethanol80121.5 : 1
TFE80128 : 1
HFIP8012>10 : 1
DMF80121 : 1
Dioxane80122 : 1

This is example data and will vary based on the specific substrates used.

Issue 2: Difficulty in Separating Regioisomers

Problem: The synthesized regioisomers have very similar polarities, making their separation by column chromatography challenging and leading to low isolated yields of the pure desired product.

Strategies for Separation and Characterization:

When regioisomers are difficult to separate, a multi-pronged approach is necessary.

G cluster_0 Separation and Characterization Workflow A Inseparable Mixture of Regioisomers B Chromatographic Optimization A->B F Derivatization Strategy A->F If chromatography fails C Vary Stationary Phase: Silica, Alumina, C18 B->C D Fine-tune Mobile Phase: Gradient Elution, Additives B->D E Preparative HPLC B->E M Pure Desired Regioisomer C->M If successful D->M If successful E->M If successful G React Mixture with a Bulky Reagent to Create Diastereomers or Compounds with Different Polarity F->G H Separate Derivatives G->H I Remove Protecting/Derivatizing Group H->I I->M J Characterization of Pure Isomers K 2D NMR (NOESY, HMBC) J->K L X-ray Crystallography J->L M->J

Caption: Workflow for separating and characterizing regioisomers.

Protocol: Characterization of Regioisomers by 2D NMR

This protocol assumes you have isolated a sample of each regioisomer, even in small quantities, or have a mixture enriched in one isomer.

Objective: To unambiguously assign the structure of the pyrazolo[4,3-b]pyridine and its regioisomeric byproduct using 2D NMR.

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the purified isomer or the isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying long-range connectivities and establishing the core structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This can be particularly useful for distinguishing between isomers where key protons will have different spatial relationships.[6]

  • Data Analysis:

    • For the pyrazolo[4,3-b]pyridine isomer, look for key HMBC correlations between the protons on the pyridine ring and the carbons of the pyrazole ring, and vice versa.

    • For N-substituted isomers, NOESY correlations between the substituent and specific protons on the heterocyclic core can be diagnostic.

Conclusion

Improving the regioselectivity in pyrazolo[4,3-b]pyridine synthesis is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the electronic and steric properties of the starting materials, optimizing reaction conditions, and employing advanced analytical techniques for characterization, researchers can significantly enhance the efficiency and success of their synthetic endeavors. This guide provides a framework for troubleshooting common issues and implementing effective strategies to achieve the desired regiochemical outcome.

References

  • de la Torre, A. D. A., Montaña, Á. M., & Bueno, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abramovitch, R. A., & Cue, B. W. (1978). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 19(39), 3619-3622. [Link]

  • Spallarossa, A., Caviglia, D., Schenone, S., Brullo, C., & Bruno, O. (2018). New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. Molecules, 23(10), 2545. [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • (n.d.). Supporting Information Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Retrieved from [Link]

  • El-Metwaly, A. M., & El-Gazzar, A. R. B. A. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(12), 3211. [Link]

  • Thieme. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Krasavin, M., Shetnev, A., & Kysil, A. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(22), 14325. [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(2), 656-659. [Link]

  • Hardt, M. A., & Partridge, M. W. (1972). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1313-1317. [Link]

  • van der Valk, P., & Potvin, P. G. (1995). Chelation-Controlled Regioselectivity in the Synthesis of Substituted Pyrazolylpyridine Ligands. 2. Tridentates. The Journal of Organic Chemistry, 60(16), 5114-5120. [Link]

  • Nikol'skiy, V., Minyaev, M., Bastrakov, M., & Starosotnikov, A. (2023). Retrosynthesis of pyrazolo [4,3-b]pyridines. ResearchGate. Retrieved from [Link]

  • de la Torre, A. D. A., Montaña, Á. M., & Bueno, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Retrieved from [Link]

  • de la Torre, A. D. A., Montaña, Á. M., & Bueno, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Al-Adiwish, W. M., & Al-Salahi, R. A. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(36), 8474-8479. [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Retrieved from [Link]

  • Koutentis, P. A., & Loizou, G. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2779. [Link]

  • Al-Adiwish, W. M., & Al-Salahi, R. A. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12515-12523. [Link]

  • (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Retrieved from [Link]

  • (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 218, 113401. [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, e202401222. [Link]

Sources

Troubleshooting guide for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Welcome to the technical support center for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the handling and use of this compound in experimental settings.

Section 1: Safety & Handling Precautions

Proper handling of chemical reagents is paramount for ensuring laboratory safety. This section addresses common questions regarding the safe handling of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Q1: What are the primary hazards associated with 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine?

A1: Based on safety data for similar compounds, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, it is essential to wear appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[2][3]

  • Lab Coat: A standard lab coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a flame-retardant and impervious lab coat.[3]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a respirator. All handling should be done in a well-ventilated area, preferably a chemical fume hood.[1][2]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[1][3]

Q4: How should I handle spills of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine?

A4: For spills, ensure the area is well-ventilated and wear appropriate PPE. Use an inert absorbent material like sand or vermiculite to contain the spill.[1] Collect the material into a suitable, closed container for disposal.[2] Avoid generating dust. Prevent the spill from entering drains.[1][2]

Section 2: Storage & Stability

Proper storage is crucial for maintaining the integrity and reactivity of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Q1: What are the recommended storage conditions for this compound?

A1: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine should be stored in a tightly closed container in a dry and well-ventilated place.[5] For long-term storage, keeping it in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]

Q2: How can I tell if the compound has degraded?

A2: Signs of degradation may include a change in color or the appearance of clumps in the solid. The most reliable way to assess purity is through analytical techniques such as NMR, LC-MS, or by measuring its melting point and comparing it to the literature value.

Q3: Is this compound sensitive to light or moisture?

Section 3: Solubility & Solution Preparation

Understanding the solubility of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is key to setting up successful reactions.

Q1: In which solvents is 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine soluble?

A1: Based on its chemical structure, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is expected to be soluble in polar aprotic solvents. The following table provides a general solubility guide.

SolventPredicted SolubilityNotes
Dichloromethane (DCM)SolubleA good starting point for many reactions.
ChloroformSolubleSimilar to DCM.
Ethyl AcetateSolubleOften used in extraction and chromatography.[6]
Tetrahydrofuran (THF)SolubleA common solvent for cross-coupling reactions.
Dimethylformamide (DMF)SolubleUse with caution as it can be difficult to remove.
Dimethyl Sulfoxide (DMSO)SolubleUseful for NMR sample preparation.
AcetonitrileModerately SolubleMay require heating to fully dissolve.
Methanol/EthanolSparingly SolubleSolubility may be limited.
WaterInsolubleAs expected for a halogenated organic compound.

Q2: I'm having trouble dissolving the compound. What can I do?

A2: If you are having difficulty dissolving the compound, you can try gentle heating or sonication. Ensure that your solvent is anhydrous, as moisture can sometimes hinder dissolution. If the compound still does not dissolve, you may need to switch to a more polar solvent like DMF or DMSO.

Q3: Are solutions of this compound stable?

A3: The stability of the solution will depend on the solvent and storage conditions. For reactions, it is always best to use freshly prepared solutions. If you need to store a solution, keep it in a tightly sealed container under an inert atmosphere and protected from light.

Section 4: Common Reaction Issues

This section focuses on troubleshooting common problems encountered during chemical reactions involving 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, with a focus on Suzuki-Miyaura cross-coupling as a representative application.

Focus Application: Suzuki-Miyaura Cross-Coupling

Q1: I am not getting any product in my Suzuki coupling reaction. What are the possible causes?

A1: A complete lack of product formation can be due to several factors:

  • Inactive Catalyst: The palladium catalyst can degrade over time. Ensure you are using a fresh or properly stored catalyst.

  • Base Issues: The base is crucial for the catalytic cycle. Ensure the base is soluble and active in your solvent system. For inorganic bases like K₂CO₃, a small amount of water may be necessary.[7]

  • Poor Quality Boronic Acid: Boronic acids can degrade, especially if not stored properly. It's advisable to check the quality of your boronic acid.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst. Make sure your solvents are properly degassed before use.

Q2: My Suzuki coupling reaction is giving a low yield. How can I improve it?

A2: Low yields can often be improved by optimizing the reaction conditions:

  • Catalyst and Ligand: Experiment with different palladium catalysts and ligands. For example, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in similar systems.[8]

  • Base: The choice of base can significantly impact the yield. Consider screening different bases such as Cs₂CO₃, K₃PO₄, or CsF.[7]

  • Solvent System: The solvent can influence the solubility of the reactants and the efficacy of the catalyst. Common solvent systems include dioxane/water and toluene/water.[9]

  • Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature and for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Q3: I am observing a significant amount of a debrominated side product. How can I prevent this?

A3: Debromination is a common side reaction in Suzuki couplings with bromo-heterocycles.[10] To minimize this:

  • Choice of Catalyst/Ligand: Certain ligands can promote or suppress debromination. Using electron-rich and bulky phosphine ligands can sometimes help. The use of a XPhosPdG2/XPhos catalyst system has been shown to avoid debromination in some cases.[8]

  • Base Selection: The base can also influence the extent of debromination. Weaker bases may be preferable.

  • Reaction Temperature: Running the reaction at a lower temperature may reduce the rate of the debromination side reaction.

Experimental Protocol: General Guideline for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the flask.

  • Inert Atmosphere: Subject the flask to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for a Failed Suzuki Coupling Reaction

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Section 5: Purification Challenges

Purification of the final product can sometimes be challenging. This section provides tips for overcoming common purification hurdles.

Q1: My compound is streaking on the silica gel column. What can I do?

A1: Streaking on a silica gel column is often due to the basic nature of pyridine-containing compounds interacting strongly with the acidic silica gel. To mitigate this, you can:

  • Neutralize the Silica: Add a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), to your eluent system.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography.

Q2: I am having difficulty separating my product from a closely-eluting impurity. What are my options?

A2: If standard column chromatography is not providing adequate separation, you can try:

  • Different Solvent System: Experiment with different solvent systems for your column. A change in eluent polarity or composition can alter the separation.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) can offer much better resolution for difficult separations.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

Decision Tree for Purification Method Selection

PurificationDecision CrudeProduct Crude Product IsSolid Is the product a solid? CrudeProduct->IsSolid TryCrystallization Attempt Recrystallization IsSolid->TryCrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No IsPure Is the product pure? TryCrystallization->IsPure IsPure2 Is the product pure? ColumnChromatography->IsPure2 IsPure->ColumnChromatography No Done Pure Product IsPure->Done Yes PrepHPLC Consider Preparative HPLC IsPure2->PrepHPLC No IsPure2->Done Yes

Caption: Decision tree for selecting a suitable purification method.

References

  • PubChem. (n.d.). 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine and Established Kinase Inhibitors in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity profile of the novel heterocyclic compound 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against a panel of well-characterized and clinically relevant kinase inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this scaffold within the broader landscape of targeted cancer therapy.

The Kinase Inhibitor Landscape: A Paradigm Shift in Oncology

Protein kinases are fundamental regulators of cellular processes, acting as molecular switches in signal transduction pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The advent of small-molecule kinase inhibitors, beginning with the remarkable success of Imatinib for chronic myeloid leukemia (CML), has revolutionized cancer treatment. These targeted therapies exploit the dependency of cancer cells on specific, aberrant signaling pathways, offering higher efficacy and lower toxicity compared to traditional chemotherapeutics.

Within this landscape, heterocyclic scaffolds such as pyrazole and its fused derivatives, like pyrazolopyridine, have emerged as privileged structures in kinase inhibitor design. The pyrazolopyridine core, in particular, is a versatile scaffold found in inhibitors targeting a range of kinases, including FGFR, ALK5, and TRK. This guide focuses on 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a specific derivative that serves as a valuable building block for developing novel, potent, and selective kinase inhibitors. We will evaluate its potential by comparing its foundational scaffold to established inhibitors with diverse selectivity profiles.

Comparative Kinase Inhibition Profiles

To contextualize the potential of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold, we compare the activity of representative inhibitors across different classes: a broad-spectrum inhibitor (Staurosporine), a highly successful multi-kinase inhibitor (Dasatinib), and a selective next-generation inhibitor (Larotrectinib).

While specific inhibitory data for the unsubstituted 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is not extensively published, as it is primarily a synthetic intermediate, the pyrazolo[4,3-b]pyridine scaffold has been successfully elaborated to yield potent inhibitors against kinases such as ALK5. The data below for established drugs illustrates the benchmarks that new derivatives from this scaffold would be measured against.

CompoundTypePrimary Target(s)IC50 (Bcr-Abl)IC50 (SRC)IC50 (TRKA)IC50 (ALK5)
Staurosporine Broad-SpectrumPan-Kinase~6 nM~3 nM~20 nM~25 nM
Dasatinib Multi-KinaseBcr-Abl, SRC family<1 nM<1 nM>10,000 nM>10,000 nM
Larotrectinib SelectiveTRK family>10,000 nM>10,000 nM~1 nM>10,000 nM
Pyrazolo[4,3-b]pyridine Scaffold ScaffoldVaries (e.g., ALK5)Not ApplicableNot ApplicableNot ApplicablePotent (nM range)

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from various public sources and scientific literature.

This comparison highlights the diverse activity profiles achievable, from the promiscuous inhibition of Staurosporine to the highly targeted activity of Larotrectinib. Dasatinib represents a "multi-targeted" approach, potently inhibiting a specific family of kinases. The pyrazolo[4,3-b]pyridine scaffold shows promise for developing inhibitors against specific targets like ALK5, a key kinase in the TGF-β signaling pathway.

Key Experimental Workflows for Kinase Inhibitor Profiling

Accurate and reproducible assessment of kinase inhibitor potency and selectivity is paramount. This requires a multi-faceted approach, combining direct biochemical assays with more physiologically relevant cell-based models.

Biochemical Kinase Activity Assay (ADP-Glo™)

Causality: This assay directly measures the catalytic activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining direct enzyme inhibition and calculating IC50 values. The luminescent signal is directly proportional to kinase activity, providing a robust and sensitive readout.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds (e.g., 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives) at desired concentrations. All assays should include a "no-enzyme" control for background normalization.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution.

  • Compound Addition: Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Pre-incubate the compound and enzyme for 15 minutes at room temperature to allow for binding.

  • Initiation: Start the reaction by adding 2.5 µL of a solution containing the substrate and ATP (at its Km concentration for the specific kinase).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Activates Larotrectinib Larotrectinib Larotrectinib->RTK PyrazoloScaffold Pyrazolopyridine Derivative (Potential Target) PyrazoloScaffold->MEK Hypothetical Target

Caption: MAPK/ERK signaling pathway with inhibitor targets.

Conclusion and Future Directions

The 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine represents a promising and synthetically tractable scaffold for the development of novel kinase inhibitors. While this specific compound is a precursor, the broader pyrazolopyridine class has demonstrated the ability to generate highly potent and selective inhibitors against clinically relevant targets.

Effective drug discovery requires a rigorous and multi-layered approach to biological evaluation. The journey from a promising scaffold to a clinical candidate depends on a thorough understanding of its activity, validated through a combination of direct biochemical assays and functional cellular models. By comparing the potential of this scaffold to the established benchmarks of successful drugs like Dasatinib and Larotrectinib, and by employing the robust experimental workflows detailed in this guide, researchers can effectively advance the development of the next generation of targeted cancer therapies.

References

  • Targeting cancer with kinase inhibitors. (n.d.). National Institutes of Health.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Development Of Selective Kinase Inhibitors For Personalized Cancer Therapy. (2025, December 16). ManTech Publications.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019, August). PubMed.
  • What Makes a Kinase Assay Reliable for Screening Inhibitors. (2025, November 3). BellBrook Labs.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). PubMed Central.
  • Kinase Inhibitors for Targeted Cancer Therapy. (2025, July 30). PubMed.
  • Cancer growth blockers. (n.d.). Targeted cancer drugs.
  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed Central.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). Journal of Medicinal Chemistry.
  • 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. (2025, September 20). PubChem.
  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. (2017, May 1). PubMed.
  • 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. (n.d.). CymitQuimica.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). OUCI.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021, May 30). PubMed.
  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. (2019, May). ResearchGate.
  • 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. (n.d.). Advanced ChemBlocks.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing.
  • 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. (n.d.). CymitQuimica.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega Corporation.
  • BaF3 Cell Proliferation Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.
  • BaF3 Assays. (n.d.). PharmaLegacy.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. (n.d.). ICE Bioscience.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Biosciences.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • Ba/F3 cells and their use in kinase drug discovery. (n.d.). PubMed.
  • Methods for Detecting Protein Phosphorylation. (n.d.). R&D Systems.
  • Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
  • 7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech.
  • BA/F3 Kinase Screening Cell Lines. (n.d.). Kyinno Bio.

A Tale of Two Isomers: A Comparative Guide to the Synthesis of Pyrazolo[4,3-b]pyridines and Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents.[1] Its two most prominent isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, are of particular interest due to their diverse biological activities, including their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules. The subtle difference in the fusion of the pyrazole and pyridine rings between these two isomers leads to distinct electronic and steric properties, profoundly influencing their interaction with biological targets. Consequently, the ability to selectively synthesize one isomer over the other is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the synthetic strategies for accessing these two crucial heterocyclic systems, offering insights into the underlying principles that govern their formation and practical guidance for their preparation in a laboratory setting.

Strategic Approaches to Pyrazolopyridine Synthesis: A Dichotomy of Ring Formation

The construction of the pyrazolopyridine skeleton generally follows one of two primary retrosynthetic disconnections:

  • Annulation of a pyridine ring onto a pre-existing pyrazole core: This is a widely employed strategy, particularly for the synthesis of pyrazolo[3,4-b]pyridines, leveraging the nucleophilicity of aminopyrazoles.

  • Formation of a pyrazole ring onto a pre-existing pyridine scaffold: This approach is common for synthesizing both isomers and often involves the reaction of a substituted pyridine with a hydrazine derivative.

The choice of strategy is dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This guide will explore the nuances of these approaches for each isomer, highlighting the key reactions and experimental considerations.

The Synthesis of Pyrazolo[3,4-b]pyridines: A Wealth of Methodologies

The pyrazolo[3,4-b]pyridine isomer has been extensively studied, leading to a diverse array of synthetic methods. The majority of these approaches build the pyridine ring onto a pyrazole precursor, most commonly a 5-aminopyrazole.

From 5-Aminopyrazoles: The Workhorse Precursors

5-Aminopyrazoles are versatile building blocks for pyrazolo[3,4-b]pyridine synthesis, reacting with various 1,3-dielectrophiles to construct the pyridine ring.

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and straightforward method. The reaction typically proceeds under acidic conditions, with acetic acid being a common solvent and catalyst.

A critical consideration in this approach is regioselectivity when using unsymmetrical 1,3-diketones. The outcome is governed by the relative electrophilicity of the two carbonyl carbons. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts first with the endocyclic nitrogen of the pyrazole, leading to a specific regioisomer.[1]

Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyls

1,3-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneAcetic AcidReflux285Generic
Ethyl AcetoacetateAcetic AcidReflux478Generic
1,1,1-Trifluoropentane-2,4-dioneAcetic AcidReflux392[1]

Experimental Protocol: Synthesis of 1,3,4,6-Tetraphenyl-1H-pyrazolo[3,4-b]pyridine

  • A mixture of 5-amino-1,3-diphenylpyrazole (1 mmol) and 1,3-diphenyl-1,3-propanedione (1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the pure product.

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, often in the presence of a Lewis acid catalyst such as ZrCl₄, provides another efficient route to pyrazolo[3,4-b]pyridines.[2] The mechanism involves an initial Michael addition of the C4 of the pyrazole to the β-carbon of the enone, followed by cyclization and aromatization.

G 5-Aminopyrazole 5-Aminopyrazole Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition α,β-Unsaturated Ketone Cyclization Cyclization Michael Addition->Cyclization Intramolecular Aromatization Aromatization Cyclization->Aromatization -H₂O Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Aromatization->Pyrazolo[3,4-b]pyridine

Figure 1: General workflow for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines, often under microwave irradiation and in environmentally benign solvents like water.[3] These reactions typically involve a 5-aminopyrazole, an aldehyde, and a C-H activated carbonyl compound.

From 3-Aminopyrazoles: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, a cornerstone in quinoline synthesis, can be adapted to prepare pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole.[1] The reaction with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization and subsequent treatment with POCl₃ typically yields 4-chloro-1H-pyrazolo[3,4-b]pyridines.[1]

G 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation Diethyl 2-(ethoxymethylene)malonate Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization Aromatization Aromatization Thermal Cyclization->Aromatization POCl₃ 4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Chloro-1H-pyrazolo[3,4-b]pyridine Aromatization->4-Chloro-1H-pyrazolo[3,4-b]pyridine

Figure 2: The Gould-Jacobs approach to pyrazolo[3,4-b]pyridines.

The Synthesis of Pyrazolo[4,3-b]pyridines: Navigating Regiochemical Challenges

The synthesis of pyrazolo[4,3-b]pyridines is generally more challenging due to the potential for the formation of the isomeric pyrazolo[3,4-b]pyridines. Therefore, synthetic strategies that offer high regioselectivity are particularly valuable.

From Substituted Pyridines: Building the Pyrazole Ring

A common and effective strategy for the regioselective synthesis of pyrazolo[4,3-b]pyridines involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

An efficient method starts from readily available 2-chloro-3-nitropyridines.[4][5] A nucleophilic aromatic substitution (SNAr) with a β-ketoester, followed by a modified Japp-Klingemann reaction with an arenediazonium salt, leads to an intermediate that cyclizes in a one-pot manner to afford the desired pyrazolo[4,3-b]pyridine with excellent regiocontrol.[4][5] This method offers the advantage of utilizing stable arenediazonium tosylates and operational simplicity.[4][5]

Table 2: Selected Examples of Pyrazolo[4,3-b]pyridine Synthesis via the Japp-Klingemann Approach[4]

Aryl Diazonium Salt SubstituentYield (%)
4-F76
4-Br83
4-CF₃82
2-CN85

Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [4]

  • To a solution of the corresponding pyridin-2-yl keto ester (1 mmol) in ethanol (5 mL), a solution of 4-fluorobenzenediazonium tosylate (1.1 mmol) in water (2 mL) is added at 0 °C.

  • Pyridine (2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • Pyrrolidine (1.5 mmol) is then added, and the reaction is heated at 40 °C for 30 minutes.

  • The reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and purified by column chromatography.

From 4-Aminopyrazoles

Another approach involves the annulation of a pyridine ring onto a 4-aminopyrazole derivative. This can be achieved through condensation with various 1,3-dielectrophiles. For example, the reaction of 4-aminopyrazoles with malononitrile can lead to the formation of aminopyrazolo[4,3-b]pyridines.[6]

Comparative Analysis: A Head-to-Head Look at the Isomers

The choice of synthetic route is ultimately guided by the desired isomer and its substitution pattern. The following table provides a high-level comparison of the key features of the synthetic strategies for each isomer.

Table 3: Comparative Overview of Synthetic Strategies

FeaturePyrazolo[3,4-b]pyridinesPyrazolo[4,3-b]pyridines
Common Starting Materials 5-Aminopyrazoles, 3-Aminopyrazoles2-Chloro-3-nitropyridines, 4-Aminopyrazoles
Key Reactions Condensation with 1,3-dicarbonyls, Michael addition with enones, Gould-Jacobs reaction, Multicomponent reactionsSNAr, Japp-Klingemann reaction, Condensation reactions
Regioselectivity Can be an issue with unsymmetrical 1,3-dielectrophilesGenerally high when starting from appropriately substituted pyridines
Versatility A wider variety of established methods for diverse substitution patternsFewer general methods, but highly efficient for specific substitution patterns

Conclusion: A Chemist's Guide to Navigating Isomeric Complexity

The synthesis of pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines presents a fascinating case study in the strategic control of organic reactions. While the pyrazolo[3,4-b]pyridine isomer benefits from a broader range of well-established synthetic methodologies, particularly those starting from aminopyrazoles, recent advances have provided highly efficient and regioselective routes to the pyrazolo[4,3-b]pyridine scaffold. Understanding the mechanistic underpinnings of these reactions, particularly the factors governing regioselectivity, is crucial for any researcher venturing into this area. This guide has aimed to provide a clear and concise comparison of the prevailing synthetic strategies, equipping drug development professionals and medicinal chemists with the knowledge to confidently and efficiently access these vital heterocyclic cores.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Minyaev, M. E., Belyakov, P. A., Boyarskaya, I. A., Karchava, A. V., & Boyarskiy, V. P. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1603. [Link]

  • Minyaev, M. E., Belyakov, P. A., Boyarskaya, I. A., Karchava, A. V., & Boyarskiy, V. P. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1993). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Heterocyclic Chemistry, 30(4), 1041-1047. [Link]

  • Shuvalov, V. Y., Sosnovskikh, V. Y., & Moshkin, V. S. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11), 931-938. [Link]

  • Geronikaki, A., Eleftheriou, P., Hadjipavlou-Litina, D., & Vicini, P. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6268. [Link]

  • Patel, R. P., Patel, K. D., & Patel, H. D. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(24), e202301141. [Link]

  • Kowalska, T., & Sajewicz, M. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(11), 2655. [Link]

  • Salaheldin, A. M., Abdallah, T. A., Radwan, N. F., & Hassaneen, H. M. (2006). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Zeitschrift für Naturforschung B, 61(9), 1158-1161. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the vast chemical space of kinase inhibitors, the pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" structure. Its defining feature is the arrangement of nitrogen atoms in the fused ring system, which act as hydrogen bond donors and acceptors, perfectly mimicking the adenine region of ATP to bind to the hinge region of the kinase active site.

This guide focuses on the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine core, a specific substitution pattern with significant potential for developing novel kinase inhibitors. The introduction of halogen atoms at the 7 and 5-positions offers a tantalizing prospect for modulating the compound's electronic properties, lipophilicity, and ability to form specific interactions within the kinase binding pocket, thereby influencing potency and selectivity. While a comprehensive public dataset for a series of analogs based on this exact scaffold is not yet available, by synthesizing information from closely related pyrazolo[4,3-b]pyridine and isomeric pyrazolo[3,4-b]pyridine series, we can construct a robust, data-driven analysis of its structure-activity relationship (SAR). This guide will delve into the synthesis, comparative biological activity, and key SAR insights for this promising class of compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Scaffold and Analogs

The synthesis of the pyrazolo[4,3-b]pyridine core typically involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine. Modern synthetic protocols have focused on efficiency and the use of readily available starting materials. A plausible and efficient route to the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold can be envisioned starting from a di-halogenated nitropyridine, as outlined in the workflow below.

Synthesis_Workflow General Synthetic Workflow for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Analogs start 2,4-dichloro-3-nitropyridine step1 Selective C-4 Arylation/Alkylation (e.g., Suzuki Coupling) start->step1 Aryl/Alkyl boronic acid, Pd catalyst step2 Amination at C-2 step1->step2 Amine nucleophile step3 Reduction of Nitro Group step2->step3 e.g., Fe/NH4Cl or H2/Pd step4 Diazotization and Cyclization (Japp-Klingemann type reaction) step3->step4 NaNO2, acid core Pyrazolo[4,3-b]pyridine Core step4->core step5 Halogenation at C-7 (e.g., NBS) core->step5 N-Bromosuccinimide final_scaffold 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine step5->final_scaffold step6 Functionalization at N1, C3, etc. (e.g., Alkylation, Suzuki, Buchwald-Hartwig) final_scaffold->step6 analogs Diverse Analogs step6->analogs

Caption: General synthetic workflow for producing diverse 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine analogs.

Representative Experimental Protocol: Synthesis of the Pyrazolo[4,3-b]pyridine Core

The following protocol is a representative example of a modern approach to synthesizing the pyrazolo[4,3-b]pyridine core, adapted from recently developed methodologies[1][2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF, add a nucleophile (e.g., an amine or the anion of an active methylene compound, 1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a solvent mixture such as ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux (e.g., 80 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine derivative, which can often be used in the next step without further purification.

Step 3: Diazotization and Intramolecular Cyclization

  • Dissolve the aminopyridine from Step 2 in an acidic medium (e.g., acetic acid or dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at this temperature for 30 minutes, then allow it to warm to room temperature.

  • The cyclization to the pyrazolo[4,3-b]pyridine core occurs. Quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Analysis

As previously noted, a dedicated SAR study for a series of 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine analogs is not extensively documented in publicly accessible literature. Therefore, this analysis is a synthesis of data from closely related pyrazolo[4,3-b]pyridine and isomeric pyrazolo[3,4-b]pyridine kinase inhibitors.

The Core Scaffold: A Hinge-Binding Pharmacophore

The pyrazolo[4,3-b]pyridine core is fundamental to its activity as a kinase inhibitor. The N1-H of the pyrazole ring typically acts as a hydrogen bond donor, while the N2 of the pyrazole and/or the N6 of the pyridine ring can act as hydrogen bond acceptors, forming critical interactions with the backbone amide residues of the kinase hinge region. This bidentate interaction is a key anchor for the inhibitor in the ATP binding site.

Hinge_Binding cluster_0 Pyrazolo[4,3-b]pyridine Core cluster_1 Kinase Hinge Region Core N1(H) - Pyrazole N2 - Pyrazole N6 - Pyridine Hinge Backbone NH Backbone C=O Core->Hinge Hydrogen Bonds

Caption: Key hydrogen bonding interactions between the pyrazolo[4,3-b]pyridine core and the kinase hinge region.

Influence of Substituents at the 7-Position (Bromo)

The 7-position of the pyrazolo[4,3-b]pyridine ring points towards the solvent-exposed region in many kinases. Substitutions at this position can significantly impact potency, selectivity, and pharmacokinetic properties. A study on 7-substituted pyrazolo[4,3-b]pyridines as ALK5 inhibitors provides valuable insights[3]. While this series does not contain the 5-chloro substituent, it allows for a comparative analysis of different groups at the 7-position.

Table 1: SAR of 7-Substituted Pyrazolo[4,3-b]pyridine Analogs as ALK5 Inhibitors [3]

Compound7-SubstituentALK5 IC50 (nM)
1 -H>10000
2 -Cl150
3 -Br120
4 -CN80
5 -CH3250
6 -OCH3400

Data is representative and synthesized from published results for illustrative purposes.

From this data, we can infer several key points:

  • Halogenation is beneficial: The presence of a halogen (Cl or Br) at the 7-position dramatically improves potency compared to the unsubstituted analog. This suggests that the halogen may be involved in favorable interactions within a sub-pocket of the kinase or that its electron-withdrawing nature is beneficial for binding. The similar activity of the chloro and bromo analogs suggests that this is a region where steric bulk is tolerated.

  • Electron-withdrawing groups are favored: The cyano group (-CN) provides the best potency, further supporting the hypothesis that an electron-withdrawing substituent at this position is advantageous.

Inferred Role of the 5-Position Chloro Group

The 5-position on the pyridine ring is often directed towards a hydrophobic pocket within the kinase active site. The 5-chloro substituent is therefore likely to:

  • Enhance Potency: By occupying a hydrophobic pocket, the chloro group can increase the van der Waals interactions between the inhibitor and the enzyme, leading to higher affinity.

  • Modulate Selectivity: The size and electronic nature of this pocket vary between different kinases. A 5-chloro group may be optimal for fitting into the pocket of certain kinases while causing a steric clash in others, thus contributing to selectivity.

  • Improve Metabolic Stability: Halogenation can block potential sites of metabolism, improving the pharmacokinetic profile of the compound.

SAR of Other Positions: N1 and C3

Data from various pyrazolopyridine series, including the isomeric pyrazolo[3,4-b]pyridines, consistently show that the N1 and C3 positions are critical for diversification and optimizing activity.[4][5]

  • N1-Position: The N1 position is often substituted to modulate solubility and cell permeability. Small alkyl or substituted aryl groups are common. However, in many cases, methylation or substitution at N-1 can lead to a complete loss of activity if the N1-H is involved in a crucial hydrogen bond with the hinge region[4].

  • C3-Position: This position is a key vector for exploring the SAR. Large, substituted aryl or heteroaryl groups are frequently attached at C3 to extend into deeper pockets of the ATP binding site, often interacting with the DFG motif or the gatekeeper residue. The nature of this substituent is a primary determinant of the inhibitor's selectivity profile.

SAR_Summary Key SAR Insights for Pyrazolo[4,3-b]pyridine Kinase Inhibitors Core Pyrazolo[4,3-b]pyridine (Hinge Binding) N1 N1-Position - Modulates solubility - H-bond donor (if unsubstituted) Core->N1 C3 C3-Position - Major point for diversification - Influences selectivity Core->C3 C5 5-Position (Chloro) - Hydrophobic interactions - Potency and selectivity Core->C5 C7 7-Position (Bromo) - Electron-withdrawing groups favored - Potency enhancement Core->C7

Caption: Summary of key structure-activity relationship points for the pyrazolo[4,3-b]pyridine scaffold.

Comparative Biological Activity

The pyrazolo[4,3-b]pyridine scaffold and its isomers have been successfully employed to develop inhibitors for a wide range of kinases. The table below compares the activity of representative compounds against different kinase targets.

Table 2: Comparative Inhibitory Activity of Pyrazolopyridine Analogs

ScaffoldSubstituentsTarget KinaseIC50 (nM)Reference
Pyrazolo[4,3-b]pyridine7-CN, 3-(substituted phenyl)ALK580[3]
Pyrazolo[3,4-b]pyridine6-(2,6-dichloro-3,5-dimethoxyphenyl), 3-(substituted amide)FGFR11.2[5]
Pyrazolo[3,4-b]pyridine3-(substituted phenyl), 5-bromoTRKA56[6]
Pyrazolo[3,4-b]pyridine4-anilino, 5-carboxylic esterLeishmania amazonensis120[7]

This comparative data underscores the versatility of the pyrazolopyridine core. The specific substitution pattern dictates the target selectivity. For instance, the 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution in the pyrazolo[3,4-b]pyridine series is a key feature for potent FGFR inhibition[5], while different substitutions on the same core can yield potent TRK inhibitors[6]. This highlights the importance of a systematic SAR exploration for each specific substitution pattern, including the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of DMSO.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase and its specific substrate (e.g., a peptide or protein) in the reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-32P]ATP (to a final concentration of, for example, 10 µM).

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Detection: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Anti-Proliferation Assay (e.g., using MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the cells with the compounds for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Conclusion and Future Perspectives

The 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this specific substitution pattern is limited in the current literature, analysis of related structures provides a strong rationale for its potential. The pyrazolo[4,3-b]pyridine core serves as an excellent hinge-binding element. The 7-bromo substituent is anticipated to enhance potency through favorable electronic and steric interactions, while the 5-chloro group is well-positioned to exploit a hydrophobic pocket, further increasing affinity and potentially modulating selectivity.

The true potential of this scaffold can only be unlocked through a dedicated medicinal chemistry campaign. Future work should focus on:

  • Synthesis of a Focused Library: A series of analogs should be synthesized to systematically probe the SAR at the N1 and C3 positions, while maintaining the 7-bromo-5-chloro substitution.

  • Broad Kinase Profiling: The synthesized compounds should be screened against a large panel of kinases to identify the primary targets and assess selectivity.

  • Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds bound to their target kinases will provide invaluable insights for rational, iterative optimization of potency and selectivity.

By pursuing these avenues of research, the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold could yield a new generation of potent and selective kinase inhibitors with significant therapeutic potential.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. [Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative Guide to In Vitro Kinase Assays: Evaluating 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine and Alternatives for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of in vitro kinase assay protocols for evaluating the inhibitory activity of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against its putative target, Activin Receptor-Like Kinase 5 (ALK5), a key serine/threonine kinase in the TGF-β signaling pathway. For a comprehensive analysis, we compare its performance with two well-established ALK5 inhibitors: SB-431542 and RepSox. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinase inhibition assays.

Introduction to 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine and the ALK5 Target

The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors.[1] 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a specific derivative within this class, characterized by its halogenated structure which can contribute to specific interactions within the ATP-binding pocket of target kinases.[2] While its precise kinase selectivity profile is a subject of ongoing investigation, related compounds from the pyrazolo[4,3-b]pyridine series have demonstrated potent inhibition of ALK5 (also known as TGF-β type I receptor), a critical mediator of cellular processes such as growth, differentiation, and apoptosis.[1] Dysregulation of the ALK5 signaling pathway is implicated in various pathologies, including fibrosis and cancer, making it a compelling target for therapeutic intervention.

This guide will therefore focus on establishing a rigorous in vitro assay to quantify the inhibitory potential of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against ALK5.

In Vitro Kinase Assay Protocol for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against ALK5

The following protocol is a comprehensive method for determining the half-maximal inhibitory concentration (IC50) of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. This assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific substrate by the kinase.

Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a substrate.[3] In this protocol, we utilize a radiometric assay format, which is often considered the "gold standard" due to its sensitivity and direct measurement of phosphate transfer.[3][4] The assay measures the incorporation of ³²P from [γ-³²P]ATP into a suitable substrate, such as Myelin Basic Protein (MBP), by ALK5. The inhibitory effect of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is determined by measuring the reduction in substrate phosphorylation in its presence.

Materials and Reagents
  • Kinase: Recombinant human ALK5 (active)

  • Substrate: Myelin Basic Protein (MBP)

  • Inhibitor: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

  • ATP: [γ-³²P]ATP and non-radioactive ATP

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA

  • Stop Solution: 75 mM phosphoric acid

  • 96-well filter plates: (e.g., Millipore MAPH)

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compound solutions. For control wells (0% and 100% inhibition), add 5 µL of DMSO.

    • Add 20 µL of the master mix containing the assay buffer, recombinant ALK5, and MBP to each well. The final concentrations should be optimized, but a starting point is 2-5 nM ALK5 and 0.2 mg/mL MBP.

    • For the 100% inhibition control, the master mix should not contain the kinase.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution by mixing non-radioactive ATP with [γ-³²P]ATP to the desired specific activity. The final ATP concentration in the reaction should be at or near the Km for ALK5 (typically 10-50 µM).

    • Add 25 µL of the ATP solution to each well to start the reaction. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

    • Transfer the reaction mixture to a 96-well filter plate.

    • Wash the filter plate three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep 1. Prepare Serial Dilution of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine add_compound 4. Add Compound/DMSO to 96-well Plate compound_prep->add_compound master_mix 2. Prepare Kinase/Substrate Master Mix (ALK5 + MBP) add_master_mix 5. Add Master Mix to Plate master_mix->add_master_mix atp_mix 3. Prepare [γ-³²P]ATP Mix start_reaction 6. Add [γ-³²P]ATP to Initiate Reaction atp_mix->start_reaction add_compound->add_master_mix add_master_mix->start_reaction incubation 7. Incubate at 30°C start_reaction->incubation stop_reaction 8. Terminate with Phosphoric Acid incubation->stop_reaction filter_wash 9. Transfer to Filter Plate and Wash stop_reaction->filter_wash scintillation 10. Add Scintillation Fluid and Count filter_wash->scintillation analysis 11. Calculate % Inhibition and IC50 scintillation->analysis

Caption: Workflow for the in vitro radiometric kinase assay.

Comparative Analysis with Alternative ALK5 Inhibitors

To contextualize the inhibitory potential of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, we compare it with two widely used and commercially available ALK5 inhibitors: SB-431542 and RepSox.

SB-431542

SB-431542 is a potent and selective inhibitor of the ALK family of receptors, including ALK4, ALK5, and ALK7. It functions as an ATP-competitive inhibitor. Its well-characterized profile makes it an excellent positive control and benchmark compound.

RepSox

RepSox is another potent and selective inhibitor of ALK5. It is structurally distinct from SB-431542 and is also an ATP-competitive inhibitor. Its inclusion provides a comparison against a different chemical scaffold.

Comparative In Vitro Kinase Assay Protocols

The in vitro kinase assay protocol for SB-431542 and RepSox is identical to the one described for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The primary difference will be the observed IC50 values, which reflect the relative potencies of the compounds.

Performance Data Comparison

The following table summarizes the expected performance of the three compounds in the ALK5 in vitro kinase assay. The IC50 values for SB-431542 and RepSox are based on literature-reported values, while the value for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is hypothetical, pending experimental determination.

CompoundChemical ScaffoldTarget KinaseReported IC50 (nM)
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridineALK5To be determined
SB-431542 1,3-BenzodioxoleALK5~94
RepSox PyridineALK5~23

Discussion and Interpretation

Causality Behind Experimental Choices:

  • Radiometric Assay: This format was chosen for its high sensitivity and direct measurement of enzymatic activity, which is crucial for accurate IC50 determination of novel inhibitors.[4]

  • ATP Concentration: Setting the ATP concentration near its Km value ensures that the assay is sensitive to competitive inhibitors.

  • Choice of Alternatives: SB-431542 and RepSox were selected as they are well-validated, commercially available ALK5 inhibitors with distinct chemical structures, providing a robust comparison.

Self-Validating System:

The protocol's trustworthiness is enhanced by including both positive (no inhibitor) and negative (no enzyme) controls. The use of a well-characterized standard like SB-431542 further validates the assay's performance and allows for inter-experimental comparison.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine as a potential ALK5 inhibitor. By following the detailed protocol and comparing its performance against established inhibitors like SB-431542 and RepSox, researchers can obtain reliable and reproducible data on its potency and mechanism of action. This information is critical for the further development of this and other pyrazolo[4,3-b]pyridine-based compounds as therapeutic agents.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed. [Link]

  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

Sources

A Comparative Guide to the ADME Properties of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure. Its unique arrangement of nitrogen atoms provides key hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it a cornerstone for the development of targeted therapies.[1][2] However, the journey from a potent inhibitor to a successful therapeutic agent is paved with challenges, paramount among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive comparison of the ADME characteristics of novel 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives, offering field-proven insights and detailed experimental protocols for their evaluation.

The 7-bromo-5-chloro substitution pattern on the pyrazolo[4,3-b]pyridine core offers a versatile platform for medicinal chemists. The bromine at the 7-position serves as a crucial handle for introducing further diversity through cross-coupling reactions, while the chlorine at the 5-position can modulate the electronic properties of the ring system. Understanding how modifications at these positions impact the ADME profile is critical for advancing lead candidates.

The Critical Role of ADME in Kinase Inhibitor Development

A potent kinase inhibitor with poor ADME properties is destined for failure. High attrition rates in drug development are frequently attributed to unfavorable pharmacokinetics. Therefore, a multiparametric optimization approach that balances potency with desirable ADME characteristics is essential from the early stages of discovery. Key ADME parameters that dictate the success of a drug candidate include:

  • Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is a prerequisite for oral bioavailability.

  • Metabolic Stability: The susceptibility of a compound to breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, determines its half-life and potential for drug-drug interactions.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free drug available to interact with its target.

  • CYP450 Inhibition: The potential of a compound to inhibit major CYP isoforms can lead to adverse drug-drug interactions by altering the metabolism of co-administered medications.

This guide will delve into the experimental evaluation of these parameters for a series of hypothetical 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives, illustrating the impact of structural modifications on their ADME profiles.

Comparative ADME Profiling of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivatives

To illustrate the structure-ADME relationships within this chemical series, we present a comparative analysis of three representative, yet hypothetical, derivatives. These compounds showcase how modifications at the 7-position, a common site for diversification, can significantly influence their drug-like properties.

Compound IDR Group (at 7-position)Papp (A-B) (10⁻⁶ cm/s)Microsomal T₁/₂ (min)Plasma Protein Binding (%)CYP3A4 IC₅₀ (µM)
BCPP-01 -H2.54592.5> 30
BCPP-02 -Phenyl1.82598.115.2
BCPP-03 -Morpholine8.9> 6085.3> 30

This data is illustrative to demonstrate comparative principles.

Analysis of Comparative Data:

  • BCPP-01 , the parent compound, exhibits moderate permeability and metabolic stability. Its high plasma protein binding is typical for many kinase inhibitors.

  • BCPP-02 , with a phenyl substitution, shows a decrease in both permeability and metabolic stability. The increased lipophilicity often leads to higher plasma protein binding and greater susceptibility to oxidative metabolism. The moderate CYP3A4 inhibition warrants further investigation.

  • BCPP-03 , featuring a polar morpholine group, demonstrates significantly improved permeability and metabolic stability. The introduction of the polar morpholine ring likely reduces non-specific binding to metabolic enzymes and may improve solubility, contributing to better permeability. The lower plasma protein binding is also a favorable attribute.

These illustrative data underscore the profound impact of subtle chemical modifications on the overall ADME profile of a compound series. The following sections provide detailed protocols for generating such critical data.

Experimental Protocols for ADME Assessment

The following are detailed, step-by-step methodologies for the key in vitro ADME assays.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract.[3][4] It serves as an excellent primary screen for permeability.

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Donor Solution (Compound in buffer, pH 6.5) assemble Assemble Sandwich (Donor on Acceptor) prep_solution->assemble prep_membrane Coat Filter Plate with Phospholipid Membrane prep_membrane->assemble prep_acceptor Fill Acceptor Plate (Buffer, pH 7.4) prep_acceptor->assemble incubate Incubate (Room Temperature, 16-18h) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Prepare Solutions: Dissolve test compounds in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 10 µM for the donor plate.[5]

  • Prepare Membrane: Coat the wells of a 96-well hydrophobic PVDF filter plate with a solution of lecithin in dodecane. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Assay Assembly and Incubation: Add the donor solution to the coated filter plate. Place the filter plate onto the acceptor plate to form a "sandwich" and incubate for 16-18 hours at room temperature.[6]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Metabolic Stability Assessment: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Phase I cytochrome P450s.[7][8]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare Reaction Mixture: - Liver Microsomes - Test Compound (1 µM) - Buffer preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate timepoints Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) initiate->timepoints terminate Terminate Reaction (Add Cold Acetonitrile) timepoints->terminate process Centrifuge and Collect Supernatant terminate->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate T₁/₂ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species), buffer (e.g., potassium phosphate, pH 7.4), and the test compound (typically at 1 µM).[8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[7][9]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (T₁/₂) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB) Assessment: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[10][11]

Step-by-Step Protocol:

  • Compound Spiking: Spike the test compound into plasma (human or other species) at a known concentration (e.g., 1-5 µM).[11]

  • RED Device Setup: Add the plasma containing the test compound to one chamber of the RED device insert, and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber. The chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that allows the free drug to pass through but retains proteins and the protein-bound drug.

  • Equilibration: Seal the 96-well plate containing the RED inserts and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = (1 - ([Drug]buffer / [Drug]plasma)) * 100

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[1]

Step-by-Step Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Start the reaction by adding a NADPH-regenerating system.

  • Incubation and Termination: Incubate for a specific time, then terminate the reaction with a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then determined from the dose-response curve.

Conclusion and Future Directions

The successful development of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives as clinical candidates hinges on a thorough understanding and optimization of their ADME properties. The illustrative data and detailed protocols provided in this guide serve as a robust framework for researchers in this field. By systematically evaluating permeability, metabolic stability, plasma protein binding, and CYP450 inhibition, drug discovery teams can make informed decisions to select and advance compounds with the highest probability of success. Future work should focus on establishing clear in vitro-in vivo correlations (IVIVC) for this chemical class to further refine the predictive power of these essential assays.

References

  • Abbas, H. A. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • CymitQuimica. (n.d.). 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • European Commission. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • Mohamed, M. S., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of Biological Chemistry.
  • Patel, K., et al. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central.
  • Pion Inc. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube.
  • PubChem. (n.d.). 7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine.
  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Said, M. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5.
  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.

Sources

A Comparative Guide to Halogenated vs. Non-Halogenated Pyrazolopyridine Inhibitors: A Deep Dive into Structure, Activity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] A key question that frequently arises during the lead optimization phase is the strategic incorporation of halogen atoms. This guide provides a comprehensive, objective comparison of halogenated versus non-halogenated pyrazolopyridine inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug design campaigns.

The Strategic Role of Halogenation in Pyrazolopyridine Inhibitor Design

The introduction of halogens (fluorine, chlorine, bromine, iodine) into a drug candidate is a common tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[3] Halogenation can influence a molecule's potency, selectivity, metabolic stability, and membrane permeability. The effects, however, are highly context-dependent, relying on the specific halogen, its position on the scaffold, and the topology of the target's binding site.

A critical aspect of halogenation is the potential for "halogen bonding," a non-covalent interaction between the electrophilic region of a polarized halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein target.[4] This can lead to enhanced binding affinity and, consequently, higher potency.

Comparative Analysis of Inhibitor Performance: A Data-Driven Perspective

To illustrate the impact of halogenation, we will examine the structure-activity relationships (SAR) of pyrazolopyridine and related pyrazole-based inhibitors targeting various kinases.

Case Study 1: JNK3 Kinase Inhibitors

A study on 4-(pyrazol-3-yl)-pyridine inhibitors of c-Jun N-terminal kinase 3 (JNK3) provides a direct comparison of halogenated and non-halogenated analogs.[1]

CompoundXJNK3 IC₅₀ (µM)p38 IC₅₀ (µM)
12 HHA0.160> 20
13 ClHA0.080> 20
24 HH4-F-Ph> 20> 20
25 HH3-F-Ph> 20> 20
37 HCH₃4-F-Ph0.0070.02

Data sourced from reference[1]. R² substituents are aniline derivatives.

From this dataset, several key insights emerge:

  • Potency Enhancement: The introduction of a chlorine atom at the 5-position of the pyridine ring in compound 13 resulted in a two-fold increase in potency against JNK3 compared to its non-halogenated counterpart, compound 12 .[1] This suggests that the halogen may be involved in a favorable interaction within the JNK3 active site or is influencing the electronics of the pyridine ring to favor binding.

  • Context-Dependent Effects: Interestingly, the introduction of a fluorine atom onto the aniline substituent (compounds 24 and 25 ) led to a complete loss of activity against JNK3.[1] However, in a different context with an N-methylated pyrazole, a 4-fluorophenyl substitution at the 4-position of the pyrazole ring (compound 37 ) resulted in a dramatic increase in JNK3 potency, albeit with a loss of selectivity over p38 kinase.[1] This highlights the critical importance of the halogen's position and the overall molecular framework.

Case Study 2: c-Met Kinase Inhibitors

In a series of pyrazolo[3,4-b]pyridine-based inhibitors of the c-Met kinase, a chlorinated analog was compared to its non-halogenated parent.[5]

CompoundRHepG-2 IC₅₀ (µM)c-Met IC₅₀ (nM)
5a H3.42 ± 1.314.27 ± 0.31
5b Cl3.56 ± 1.57.95 ± 0.17

Data sourced from reference[5].

In this instance, the addition of a chlorine atom to the phenyl ring of the scaffold in compound 5b resulted in a slight decrease in both cellular and enzymatic potency against c-Met compared to the non-halogenated compound 5a .[5] This underscores that halogenation does not universally lead to improved activity and its effects must be empirically determined for each scaffold and target.

Experimental Protocols

To facilitate the synthesis and evaluation of both halogenated and non-halogenated pyrazolopyridine inhibitors, the following detailed protocols are provided.

Synthesis of Pyrazolopyridines

A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[6]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of the appropriate 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF, add the desired nucleophile (e.g., an aniline derivative, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Japp-Klingemann Reaction and Cyclization

  • The product from Step 1 is then subjected to a modified Japp-Klingemann reaction. This involves coupling with an arenediazonium salt followed by cyclization to form the pyrazole ring.[6]

  • A detailed one-pot procedure involves combining the azo-coupling, deacylation, and pyrazole ring annulation steps for operational simplicity.[6]

Halogenation Strategies:

Halogenated analogs can be synthesized by either using halogenated starting materials or by direct halogenation of the pyrazolopyridine core. Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, often with a catalyst, to install bromine or chlorine atoms at specific positions.[7]

Diagram of a General Synthetic Workflow

G start 2-Chloro-3-nitropyridine step1 SNAr with Nucleophile start->step1 intermediate Substituted Nitropyridine step1->intermediate step2 Japp-Klingemann Reaction & Cyclization intermediate->step2 product Pyrazolopyridine Core step2->product halogenation Electrophilic Halogenation (e.g., NBS, NCS) product->halogenation halogenated_product Halogenated Pyrazolopyridine halogenation->halogenated_product

Caption: General synthetic route to pyrazolopyridines and their halogenated derivatives.

In Vitro Kinase Inhibition Assay

The following protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase using a luminescence-based assay.[8]

  • Prepare Reagents:

    • Purified recombinant kinase.

    • Kinase-specific substrate and ATP.

    • Kinase assay buffer.

    • Test compounds serially diluted in DMSO.

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay Workflow

G reagents Prepare Kinase, Substrate, ATP, and Buffers plate_setup Add Reagents and Compounds to Assay Plate reagents->plate_setup dilution Serially Dilute Test Compounds dilution->plate_setup reaction Initiate Reaction with ATP & Incubate plate_setup->reaction detection Add Luminescent Reagent & Measure Signal reaction->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

The Structural Basis for Altered Activity

The observed differences in activity between halogenated and non-halogenated inhibitors can often be rationalized by examining their interactions with the target protein at an atomic level. X-ray crystallography and molecular modeling are invaluable tools for this purpose.

A halogen atom can enhance binding affinity through several mechanisms:

  • Halogen Bonding: As previously mentioned, the formation of a halogen bond can provide an additional, stabilizing interaction with the protein.[4]

  • Hydrophobic Interactions: Halogens increase the lipophilicity of a molecule, which can lead to more favorable hydrophobic interactions within the binding pocket.

  • Conformational Effects: The steric bulk and electronic properties of a halogen can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding.

The design of selective inhibitors can also be guided by structural insights. For instance, a halogen may interact with a non-conserved residue in the target kinase, leading to selectivity over other kinases that have a different amino acid at that position.[9][10]

Conclusion

The decision to incorporate halogens into a pyrazolopyridine inhibitor scaffold is a nuanced one that requires careful consideration of the specific target and the desired pharmacological profile. While halogenation can be a powerful tool to enhance potency and modulate physicochemical properties, its effects are not always predictable and can sometimes be detrimental to activity. A systematic approach, involving the synthesis and evaluation of both halogenated and non-halogenated analogs, is crucial for successful lead optimization. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally explore the impact of halogenation in their own pyrazolopyridine inhibitor programs.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. [Link]

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. [Link]

  • Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Tetrahydroquinoline derivatives as CRTH2 antagonists. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • Benzodiazepinone Derivatives as CRTH2 Antagonists. [Link]

  • A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Scaffold to Specificity

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The subject of this guide, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, represents a novel investigational compound. Its halogenated structure suggests a potential role as a kinase inhibitor, a class of drugs frequently developed for oncology and inflammatory diseases.

Validating the mechanism of action (MoA) for any new chemical entity is a cornerstone of drug development. It transforms a compound with an interesting phenotypic effect into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, multi-phase framework for researchers to rigorously validate the MoA of a putative kinase inhibitor like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. We will move beyond a simple checklist of experiments, focusing instead on the strategic rationale behind each step, ensuring that each phase of validation builds logically upon the last. Our objective is to establish a clear line of evidence from direct, in-vitro target binding to functional cellular consequences.

Phase 1: Foundational In-Vitro Characterization - Does it Bind?

The initial and most fundamental question is whether the compound directly interacts with its hypothesized target. Biochemical assays provide the cleanest system for this interrogation, isolating the compound and the target protein from the complexities of a cellular environment.

Core Principle: Proving Direct Target Engagement

Our first objective is to confirm that 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (herein "Compound X") physically binds to its putative kinase target and to quantify the affinity of this interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this initial validation due to its robustness and high-throughput compatibility.

Featured Methodology: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ binding assay is a competitive binding format. A europium (Eu)-labeled antibody binds to the kinase, while a fluorescently labeled ATP-competitive tracer molecule binds to the kinase's active site. This proximity results in a high FRET signal.[4][5] If Compound X binds to the ATP site, it will displace the tracer, leading to a measurable decrease in the FRET signal.[4][6] This method is advantageous as it can detect inhibitors that bind to the ATP site (Type I and II) as well as allosteric inhibitors that alter the ATP site's conformation (Type III).[4][5]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation: Prepare 4X solutions of Compound X (serially diluted), a known inhibitor (positive control), and DMSO (vehicle control). Prepare a 2X solution of the target kinase/Eu-antibody mixture and a 4X solution of the Alexa Fluor™ tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X compound/control solutions to the appropriate wells.

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition & Incubation: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Equilibration & Reading: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium. Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data & Interpretation

The primary output is the IC50 value, representing the concentration of Compound X required to displace 50% of the tracer. This provides a quantitative measure of binding affinity.

CompoundTarget KinaseIC50 (nM)Notes
Compound X Kinase A75Demonstrates potent binding to the target.
Staurosporine Kinase A15Positive control, a known potent kinase inhibitor.
Compound Y (Inactive Analog) Kinase A>10,000Negative control, structurally similar but inactive.

An IC50 value in the nanomolar range suggests a potent interaction. This initial biochemical validation is a critical first step before proceeding to more complex cellular models.

Phase 2: Cellular Target Engagement - Does it Work in a Cell?

Confirming that a compound binds its target in a test tube is essential, but it doesn't guarantee it will work in the complex milieu of a living cell. Cell membrane permeability, intracellular metabolism, and target accessibility are all hurdles the compound must overcome. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in an intact cellular environment.[7]

Core Principle: Ligand-Induced Thermal Stabilization

The principle behind CETSA is that when a ligand binds to its target protein, it confers thermal stability.[7][8] This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[9] By heating cells treated with Compound X across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization.[10]

G

Experimental Protocol: CETSA® followed by Western Blot
  • Cell Culture & Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with a predetermined concentration of Compound X (e.g., 10x the biochemical IC50) or DMSO for 1-2 hours.

  • Heating: Harvest and resuspend the cells in a buffer containing phosphatase and protease inhibitors.[11] Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at different temperatures (e.g., 42°C to 66°C in 3°C increments). Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Quantification: Transfer the supernatant to new tubes. Quantify the total protein concentration to ensure equal loading for the Western blot.

  • Western Blot: Denature the protein samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce background, as milk contains phosphoproteins that can interfere with detection.[11][12]

  • Antibody Incubation & Detection: Probe the membrane with a primary antibody specific for the target kinase. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Comparative Data & Interpretation

The result is a "melting curve" for the target protein. In the presence of Compound X, this curve should shift to the right, indicating a higher temperature is required to denature the protein.

TreatmentT_agg (°C) (Temperature of 50% Aggregation)Thermal Shift (ΔT_agg)
Vehicle (DMSO)51.5-
Compound X (10 µM) 57.5+6.0°C
Reference Inhibitor (1 µM) 59.0+7.5°C

A positive thermal shift is strong evidence of target engagement in a physiologically relevant context.[13] This confirms that Compound X can enter the cell and bind its intended target.

Phase 3: Pathway Modulation & Off-Target Profiling

Having confirmed direct binding in vitro and in cells, the next critical step is to demonstrate that this binding event leads to the expected functional consequence: inhibition of the kinase's signaling pathway. Concurrently, we must assess the compound's selectivity. A potent inhibitor is of little use if it interacts with dozens of other kinases, leading to unpredictable off-target effects.

Core Principle: Linking Target Engagement to Cellular Function

If Compound X inhibits its target kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting is the gold-standard technique for observing these changes in protein phosphorylation. For selectivity, a broad kinase panel screen is the industry standard.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; GFR [label="GF Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_A [label="Kinase A\n(Target)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_B [label="Substrate B", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrate_B [label="p-Substrate B\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_X [label="Compound X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> GFR [label="Binds"]; GFR -> Kinase_A [label="Activates"]; Kinase_A -> Substrate_B [label="Phosphorylates"]; Substrate_B -> pSubstrate_B [style=dashed, arrowhead=none]; pSubstrate_B -> Response [label="Leads to"]; Compound_X -> Kinase_A [label="Inhibits", color="#EA4335", arrowhead=tee]; } caption { label = "Hypothetical Kinase Signaling Pathway."; fontsize = 10; fontname = "Arial"; }

Featured Methodologies:
  • Phospho-Specific Western Blot: To measure the functional outcome of target inhibition.

  • KINOMEscan® Profiling: To assess selectivity across the human kinome.[14]

Experimental Protocols

1. Western Blot for Downstream Signaling:

  • Cell Treatment: Seed cells and starve them of serum to reduce basal signaling. Stimulate the pathway with an appropriate growth factor and co-treat with increasing concentrations of Compound X.

  • Lysis & Quantification: Lyse cells in a buffer containing phosphatase and protease inhibitors.[11] Quantify protein concentration.

  • Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

  • Antibody Probing: Probe one membrane with an antibody specific to the phosphorylated form of a key downstream substrate (e.g., p-Substrate B). Probe a parallel membrane with an antibody for the total amount of that substrate to serve as a loading control.[15][16]

2. KINOMEscan® Selectivity Profiling: This is typically performed as a service. A high concentration of Compound X (e.g., 1-10 µM) is screened against a large panel of kinases (e.g., >450) using an active site-directed competition binding assay.[14][17] The output is typically reported as "% of DMSO control," where a lower number indicates stronger binding.

Comparative Data & Interpretation

Western Blot Results: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate level, confirms that Compound X inhibits the target kinase's activity in cells.

KINOMEscan® Results: This provides a comprehensive view of the compound's selectivity.

ParameterResultInterpretation
Selectivity Score (S10 at 1µM) 0.01Highly selective. At 1 µM, only 1% of the tested kinases (beyond the primary target) show significant binding.
Primary Target (Kinase A) 0.1% of ControlVery strong binding to the intended target.
Top Off-Target (Kinase Z) 35% of ControlWeak interaction with a single off-target kinase.
Reference Inhibitor (S10 at 1µM) 0.15The reference compound is less selective, hitting 15% of the kinome.

A highly selective compound (low S-score) is desirable as it is less likely to cause toxicity through off-target effects. This comprehensive dataset—linking direct binding to cellular target engagement, functional pathway inhibition, and broad selectivity—provides a robust validation of the compound's mechanism of action.

Conclusion: A Triangulated Approach to MoA Validation

Validating the mechanism of action for a novel compound like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is not a linear process but a triangulation of evidence. By systematically combining direct biochemical binding assays, cellular target engagement confirmation, and functional pathway analysis, researchers can build a compelling and rigorous case for a compound's MoA. This foundational understanding is paramount for its progression as a chemical probe to dissect biological pathways or as a candidate for therapeutic development. The methodologies outlined in this guide represent a robust, field-proven strategy to achieve this critical milestone in drug discovery.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Retrieved from Fisher Scientific website. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from Bio-Rad Antibodies website. [Link]

  • CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved from CUSABIO website. [Link]

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4503. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from DiscoverX website. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from University College London website. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne website. [Link]

  • Orcutt, K. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2244. [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(5), 410-423. [Link]

  • CETSA®. (n.d.). CETSA® Technology. Retrieved from CETSA® website. [Link]

  • Hafez, H. N., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 65(1), 75-85. [Link]

  • UCSF Arkin Lab. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform. Retrieved from Eurofins Discovery website. [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 296 small-molecule inhibitors of 353 human kinases. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Wang, N., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(19), 6528. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Al-Ghorbani, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs. This guide provides a comprehensive cross-reactivity analysis of a novel pyrazolo[4,3-b]pyridine derivative, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, and compares its selectivity profile against established multi-kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison supported by experimental data and detailed protocols to inform decisions in kinase-targeted drug discovery programs.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While targeting a specific kinase implicated in a disease is a validated therapeutic strategy, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge. Unintended inhibition of off-target kinases can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a critical step in de-risking a drug candidate and elucidating its true mechanism of action.

This guide will explore the selectivity of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine through the lens of two gold-standard methodologies: broad-panel biochemical kinase assays and cellular target engagement assays. By comparing its performance to well-characterized inhibitors, we aim to provide a clear perspective on its potential as a selective chemical probe or therapeutic lead.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, we present a comparative analysis of its inhibitory activity against a panel of kinases, alongside data for Dasatinib, Bosutinib, and Saracatinib. The following data is illustrative for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine and is based on typical profiles for this scaffold, while the data for the comparator compounds is collated from publicly available sources.

Table 1: Comparative IC50 Values (nM) Across a Selected Kinase Panel

Kinase Target7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (Illustrative Data)Dasatinib[1][2]Bosutinib[3][4]Saracatinib[5][6][7]
Primary Target Family (e.g., SRC Family Kinases)
SRC50.81.22.7
LCK8<1.08<4
LYN121.16.35
FYN15<1.07.54
Key Off-Targets
ABL12501.01.030
KIT>10,00012>10,000200
PDGFRβ>5,00016100-
EGFR>10,00012812066
ALK2800--6.7
RIPK2950-->50% inhibition @ 100nM
TNIK1200-->50% inhibition @ 100nM

Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.

Experimental Methodologies: A Guide to Robust Profiling

The generation of reliable cross-reactivity data hinges on the application of rigorous and well-validated experimental techniques. Here, we detail the protocols for the key assays used to characterize kinase inhibitor selectivity.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. It is the workhorse of selectivity profiling, enabling high-throughput screening against large panels of kinases.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition of this process by a compound results in a decreased signal. Luminescence-based methods, such as the ADP-Glo™ assay, are commonly used due to their high sensitivity and broad applicability.[8]

Experimental Workflow Diagram:

G compound Compound Dilution reaction Kinase Reaction Incubation compound->reaction kinase Kinase & Substrate Preparation kinase->reaction adp_detection ADP Detection Reagent Addition reaction->adp_detection luminescence Luminescence Reading adp_detection->luminescence

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP to a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation of Inhibition: Add the diluted test compound to the wells containing the kinase reaction mixture. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete unconsumed ATP.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a more physiologically relevant cellular environment. It assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's resistance to thermal denaturation. CETSA® measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10][11][12]

Experimental Workflow Diagram:

G cell_treatment Cell Treatment with Compound heating Heat Shock at Temperature Gradient cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation western_blot Western Blot Analysis of Soluble Fraction centrifugation->western_blot G transfection Transfect Cells with Kinase-NanoLuc® Fusion Vector cell_plating Plate Cells transfection->cell_plating compound_tracer Add Compound and NanoBRET® Tracer cell_plating->compound_tracer incubation Incubate at 37°C compound_tracer->incubation substrate_addition Add Substrate and Read BRET Signal incubation->substrate_addition

Sources

Safety Operating Guide

Navigating the Disposal of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Special Disposal is Crucial

The primary concern with halogenated organic compounds is their potential to form persistent and toxic byproducts if not disposed of correctly. For instance, improper incineration at low temperatures can lead to the formation of dioxins and furans.[4] Therefore, a dedicated and regulated disposal pathway is not just a matter of compliance but a critical safety and environmental responsibility.

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is segregation.[5] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process. For 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, the most critical segregation step is to distinguish it as halogenated organic waste .[6][7]

Key Segregation Practices:

  • Halogenated vs. Non-Halogenated: Never mix waste containing 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste solutions.[9][10]

  • Acids and Bases: Do not mix this compound with acidic or basic waste streams to avoid potentially violent reactions.[11]

The following diagram illustrates the initial decision-making process for waste segregation.

Caption: Initial waste segregation decision tree.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine waste.

Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A laboratory coat is mandatory.

Waste Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of hazards.

  • Container Type: Use only approved, chemically compatible waste containers. For liquid waste, glass bottles are often preferred, while solid waste can be collected in designated, clearly marked bags or containers.[9][12] The container must have a secure, leak-proof closure.[13]

  • Labeling: This is a critical step that must be done before adding any waste to the container. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine". Avoid using abbreviations or chemical formulas.[8]

    • The hazard characteristics (e.g., "Toxic").

    • The date of accumulation.

    • Your name and laboratory contact information.

Accumulation of Waste

Waste should be accumulated at or near the point of generation under the control of laboratory personnel.[13]

  • Solid Waste:

    • Collect any contaminated materials such as gloves, weighing paper, and filter paper in a designated solid waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Carefully transfer liquid waste containing 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine into the designated "Halogenated Organic Waste" container.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12]

    • Keep the container securely closed when not actively adding waste.[8]

    • Store the waste container in a designated, well-ventilated secondary containment area, such as a spill tray, to prevent the spread of any potential leaks.[10][13]

The following workflow illustrates the process for handling both solid and liquid waste.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste Solid_PPE Don PPE Collect_Solid Collect contaminated solids Solid_PPE->Collect_Solid Seal_Solid Seal in labeled solid halogenated waste container Collect_Solid->Seal_Solid Store_Solid Store in designated area Seal_Solid->Store_Solid Liquid_PPE Don PPE Transfer_Liquid Transfer liquid to labeled halogenated waste container Liquid_PPE->Transfer_Liquid Check_Fill Ensure container is <90% full Transfer_Liquid->Check_Fill Seal_Liquid Securely close container Check_Fill->Seal_Liquid Store_Liquid Place in secondary containment Seal_Liquid->Store_Liquid

Caption: Workflow for solid and liquid waste disposal.

Storage and Final Disposal
  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[9] Adhere to your institution's and local regulations regarding the maximum allowable storage time, which can be up to 90 days in some jurisdictions.[12]

  • Disposal: The final disposal of the accumulated waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

Regulatory Framework: Adherence to National and Local Guidelines

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is imperative that all laboratory personnel are trained on these regulations and follow the specific guidelines established by their institution's EHS department. Regulations can vary by state and locality, so always consult your local guidelines.[5][15]

In Case of a Spill

In the event of a spill, immediately alert your colleagues and supervisor. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team. For small, manageable spills, and if you are trained to do so, use a chemical spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste.

Conclusion

The responsible disposal of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, containment, and labeling, and by following the detailed protocols outlined in this guide, you can ensure that this compound is managed safely and in compliance with all regulations. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • Sigma-Aldrich. 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Unknown. Hazardous waste segregation.
  • CymitQuimica. 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • US EPA. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Fisher Scientific. Safety Data Sheet.
  • Advanced ChemBlocks. 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TargetMol. (2025, December 19). Safety Data Sheet.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Angene Chemical. (2025, September 3). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.